Deslorelin
説明
This compound acetate is an injectable gonadotropin releasing hormone super-agonist also known as an LHRH agonist. It stops the production of sex hormones.
This compound is a synthetic nonapeptide analogue of the natural gonadotrophin releasing hormone (GnRH) with potential antineoplastic activity. This compound binds to and activates pituitary gonadotropin releasing hormone (GnRH) receptors. Continuous, prolonged administration of goserelin in males results in pituitary GnRH receptor desensitization and inhibition of pituitary secretion of follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to a significant decline in testosterone production; in females, prolonged administration results in a decrease in estradiol production. (NCI04)
See also: this compound Acetate (has salt form); this compound; this compound acetate (component of).
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69)/t45-,46-,47-,48-,49+,50-,51-,52-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKXGJCSJWBJEZ-XRSSZCMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H83N17O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048323 | |
| Record name | Deslorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57773-65-6 | |
| Record name | Deslorelin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deslorelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11510 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deslorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [des-Gly10, D-Trp6]-LH-RH ethylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESLORELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKG3I66TVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Deslorelin's Mechanism of Action in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deslorelin, a potent synthetic superagonist of gonadotropin-releasing hormone (GnRH), is a critical tool in veterinary medicine and reproductive research. Its primary mechanism of action involves a biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis. Initially, it stimulates a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound and sustained downregulation of GnRH receptors in the pituitary gland. This downregulation leads to a reversible suppression of gonadotropin secretion and, consequently, a cessation of gonadal steroidogenesis, effectively inducing a temporary state of medical castration. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction
This compound is a synthetic nonapeptide analogue of the naturally occurring gonadotropin-releasing hormone.[1] Structural modifications to the native GnRH molecule confer a higher binding affinity for the GnRH receptor and a greater resistance to enzymatic degradation, resulting in a potency approximately 100 times that of endogenous GnRH.[2] This enhanced potency and prolonged action are central to its clinical efficacy in managing reproduction in various mammalian species.[3][4]
Molecular Mechanism of Action
GnRH Receptor Binding and Initial Stimulation (Flare-Up Effect)
As a GnRH agonist, this compound binds to and activates GnRH receptors on the surface of pituitary gonadotroph cells.[5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gαq/11 proteins.[6] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] This surge in intracellular signaling culminates in the synthesis and release of LH and FSH from the pituitary gland.[5] This initial stimulatory phase, often referred to as the "flare-up" effect, results in a transient increase in circulating levels of gonadal steroids, such as testosterone in males and estrogen in females.[7][8]
GnRH Receptor Downregulation and Desensitization
Continuous, non-pulsatile administration of this compound, typically via a slow-release implant, leads to prolonged stimulation of the GnRH receptors.[5] This sustained activation triggers a process of receptor desensitization and downregulation.[5] The pituitary gonadotrophs become refractory to further GnRH stimulation, resulting in a significant and sustained suppression of LH and FSH secretion.[3] This, in turn, leads to a dramatic reduction in the production of gonadal steroids, effectively achieving a state of medical castration.[7] The reversibility of this effect is a key feature of this compound, with reproductive function typically resuming after the implant is depleted or removed.
Quantitative Data on Hormonal and Physiological Effects
The following tables summarize the quantitative effects of this compound on hormone levels and reproductive parameters in various mammalian species.
Table 1: Pharmacokinetics of this compound Implants in Mammals
| Species | Implant Dose | Cmax (ng/mL) | Tmax (hours) | Duration of Effective Suppression | Reference |
| Dog | 4.7 mg | 0.2 - 2.0 | ~336 (14 days) | 6 - 12 months | [9] |
| Goat | 9.4 mg | 83 ± 28 | 1.3 ± 0.5 | > 12 months | [10] |
Table 2: Effects of this compound on Luteinizing Hormone (LH) and Testosterone in Male Dogs
| Implant Dose | Time to Undetectable LH | Time to Undetectable Testosterone | Duration of Undetectable LH | Duration of Undetectable Testosterone | Reference |
| 3 mg | ~12 days | ~12 days | 367 ± 64 days | 367 ± 64 days | [11] |
| 6 mg | ~12 days | ~12 days | 419 ± 72 days | 419 ± 72 days | [11] |
| 12 mg | ~12 days | ~12 days | 607 ± 69 days | 607 ± 69 days | [11] |
Table 3: Effects of this compound on Estradiol and Progesterone in Female Dogs (Late-Prepubertal)
| Implant Dose | Onset of Proestrus (Flare-up) | Mean Estradiol at Estrus (pg/mL) | Mean Progesterone at Estrus (ng/mL) | Reference |
| 4.7 mg | 8.6 ± 0.6 days | 37.38 ± 10.07 | 1.38 ± 0.32 | [8] |
Table 4: Effects of this compound on Testosterone and Testicular Volume in Male Cats
| Implant Dose | Time to Basal Testosterone (<0.1 ng/mL) | Duration of Testosterone Suppression | Reference |
| 4.7 mg | ~20 days | 15 - 25 months | [12][13] |
Table 5: Effects of this compound on Hormones in Stallions
| Treatment | Peak Testosterone Increase | Time to Peak Testosterone | Reference |
| 1.8 mg this compound | 84% | 2 hours | [14] |
| 3.6 mg this compound | 168% | 2 hours | [14] |
Signaling Pathways and Experimental Workflows
GnRH Receptor Signaling Pathway
Caption: GnRH Receptor Signaling Pathway.
In Vivo Experimental Workflow for this compound Efficacy
Caption: Typical In Vivo Experimental Workflow.
Detailed Experimental Protocols
Protocol for In Vivo Efficacy Study in Male Canines
This protocol outlines a typical study to evaluate the efficacy of a this compound implant for inducing temporary infertility in male dogs.
1. Animal Selection and Acclimatization:
-
Select healthy, intact adult male dogs of a specified breed or weight range.
-
House the animals individually or in appropriate groups and allow for a minimum of a 2-week acclimatization period.
-
Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
2. Baseline Data Collection (2-4 weeks prior to treatment):
-
Blood Sampling: Collect blood samples (e.g., 5 mL from the cephalic vein) twice weekly to establish baseline concentrations of LH and testosterone.
-
Physical Measurements: Measure testicular volume (length x width x height) using calipers weekly.
-
Semen Collection and Analysis: Collect semen via manual stimulation once weekly. Evaluate semen volume, sperm concentration, motility, and morphology.
3. This compound Implant Administration:
-
On Day 0, administer a this compound implant (e.g., 4.7 mg or 9.4 mg) subcutaneously between the shoulder blades.
-
A control group should receive a placebo implant.
4. Post-Implantation Monitoring and Data Collection:
-
Blood Sampling: Collect blood samples at frequent intervals initially to capture the "flare-up" (e.g., 0, 2, 4, 8, 24, 48 hours post-implantation), then weekly for the first month, and monthly thereafter.
-
Hormone Analysis: Analyze serum or plasma for LH and testosterone concentrations using validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Physical and Semen Analysis: Monitor testicular volume and perform semen analysis monthly until azoospermia is confirmed and then at regular intervals to determine the duration of suppression.
-
Clinical Observations: Monitor for any local reactions at the implantation site and any changes in behavior or general health.
5. Data Analysis:
-
Determine the time to onset of infertility (e.g., testosterone levels < 0.1 ng/mL and azoospermia).
-
Calculate the duration of infertility.
-
Use appropriate statistical methods (e.g., repeated measures ANOVA) to compare hormonal and physical parameters between treatment and control groups and relative to baseline values.
Protocol for In Vitro Calcium Mobilization Assay
This assay measures the ability of this compound to activate the GnRH receptor and trigger an increase in intracellular calcium.
1. Cell Culture and Plating:
-
Use a cell line stably expressing the mammalian GnRH receptor (e.g., CHO-K1 or HEK293 cells).
-
Culture cells in appropriate media and conditions.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
3. Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
4. Fluorescence Measurement:
-
Place the assay plate in a fluorescence microplate reader equipped with an injector.
-
Set the instrument to record fluorescence kinetically (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound dilutions into the wells and continue recording the fluorescence signal to measure the increase in intracellular calcium.
5. Data Analysis:
-
The change in fluorescence intensity (peak minus baseline) represents the agonist response.
-
Plot the response against the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.
Caption: Calcium Mobilization Assay Workflow.
Protocol for Testosterone ELISA
This protocol provides a general framework for a competitive ELISA to quantify testosterone in plasma samples.
1. Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare standards with known concentrations of testosterone.
-
Prepare a wash buffer and a substrate solution according to the kit manufacturer's instructions.
-
If necessary, perform an extraction of testosterone from plasma samples using an organic solvent (e.g., diethyl ether).
2. Assay Procedure:
-
Add a defined volume of standards, controls, and samples to the wells of a microplate pre-coated with an anti-testosterone antibody.
-
Add a fixed amount of enzyme-conjugated testosterone to each well.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.
-
Wash the plate several times with the wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a set period (e.g., 15-30 minutes) to allow for color development.
-
Stop the reaction by adding a stop solution.
3. Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the testosterone concentration in the samples by interpolating their absorbance values on the standard curve. The color intensity is inversely proportional to the testosterone concentration.
Caption: Testosterone ELISA Workflow.
Conclusion
This compound's mechanism of action in mammals is a well-characterized process involving a biphasic response of the HPG axis. The initial agonistic activity leads to a transient surge in gonadotropins and sex steroids, which is followed by a profound and sustained suppression due to GnRH receptor downregulation. This predictable and reversible effect makes this compound a valuable tool for reproductive management and research. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals working with this potent GnRH superagonist. Further research may continue to elucidate the finer points of its long-term effects and expand its therapeutic applications.
References
- 1. raybiotech.com [raybiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clinical use of this compound (GnRH agonist) in companion animals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Cell Type-Specific Expression of a Genetically Encoded Calcium Indicator Reveals Intrinsic Calcium Oscillations in Adult Gonadotropin-Releasing Hormone Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
A Technical Guide to the Discovery and Development of Deslorelin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Potent GnRH Analogs
Deslorelin acetate is a potent synthetic super-agonist of gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH).[1][2] Its development arose from a concerted effort to create analogs of the native GnRH decapeptide with greater potency and a longer duration of action. Native GnRH is crucial for regulating the reproductive system by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] However, its therapeutic use is limited by a very short biological half-life.
The strategic modification of the GnRH peptide structure led to the creation of agonists like this compound. These molecules were engineered to bind more avidly to the GnRH receptor and resist enzymatic degradation, resulting in a significantly enhanced and prolonged biological response. This compound's primary application is in veterinary medicine, where it is used for both the induction of ovulation and the long-term, reversible suppression of fertility.[4][5] This guide provides a detailed technical overview of its discovery, mechanism of action, development, and key applications, supported by experimental data and protocols.
Discovery, Synthesis, and Formulation
Chemical Synthesis
This compound is a synthetic nonapeptide with the sequence Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-NHEt.[6] Its enhanced potency is primarily due to two key substitutions compared to native GnRH:
-
D-Tryptophan at position 6: This substitution replaces the original glycine, making the peptide much more resistant to enzymatic cleavage.
-
Ethylamide group at position 10: This modification at the C-terminus also increases resistance to degradation.
The synthesis of this compound acetate is typically achieved through solid-phase peptide synthesis (SPPS) or fragment condensation methods. One patented method involves the condensation of a pentapeptide fragment (Pyr-His-Trp-Ser-Tyr-OH) and a tetrapeptide fragment (D-Trp-Leu-Arg-Pro-NHEt) in the presence of condensing agents.[6] The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Formulation Development: Sustained-Release Implants
A major advancement in the application of this compound was the development of sustained-release, biocompatible implants. These implants, marketed under trade names like Suprelorin® and Ovuplant®, are designed to release the drug continuously over a prolonged period.[4][7] This avoids the need for frequent injections and is critical for its use in long-term fertility suppression. The implant consists of a matrix containing this compound acetate, which is administered subcutaneously.[7]
Mechanism of Action: A Biphasic Effect
This compound functions as a GnRH super-agonist, binding with high affinity to GnRH receptors on pituitary gonadotroph cells.[1][3] Its action is biphasic:
-
Initial Agonist Phase (Flare-up): Upon initial administration, this compound mimics native GnRH, causing a surge in the synthesis and release of LH and FSH.[4][8] In males, this leads to a transient increase in testosterone, while in females, it can induce ovulation if a mature follicle is present.[8][9] This stimulatory effect is the basis for its use in inducing ovulation in mares.[10]
-
Downregulation and Desensitization Phase: Continuous, non-pulsatile exposure to this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary gland.[3][4] This sustained presence contrasts with the natural pulsatile release of endogenous GnRH. The pituitary becomes refractory to stimulation, leading to a profound and sustained suppression of LH and FSH secretion.[11] This "medical castration" effect results in a significant drop in gonadal hormones like testosterone and estrogen, forming the basis for its use in long-term, reversible contraception and managing hormone-dependent conditions like benign prostatic hyperplasia (BPH).[4][8]
Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR). Upon binding of this compound, the receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to the synthesis and release of LH and FSH gonadotropins. Continuous stimulation leads to the uncoupling of this pathway and internalization of the receptor, causing downregulation.
Preclinical and Clinical Development
Pharmacokinetics
Pharmacokinetic studies, primarily in animal models, show that following subcutaneous implantation, this compound is rapidly absorbed. In a study on domestic goats with a 9.4 mg implant, the average maximum serum concentration (Cmax) of 83 ng/ml was reached at a Tmax of 1.3 hours.[12][13] After the initial peak, concentrations decline and then enter a sustained plateau phase, ensuring continuous drug delivery for months.[12]
Application 1: Induction of Ovulation in Mares (Ovuplant®)
This compound is highly effective for inducing and synchronizing ovulation in estrous mares, which is crucial for optimizing breeding management, especially with artificial insemination.[14][15]
Clinical trials have consistently demonstrated that this compound significantly shortens the time to ovulation compared to placebo.[14][15] Treatment with a ~2.2 mg implant when a dominant follicle is ≥30 mm in diameter reliably induces ovulation within 48 hours in a high percentage of mares.[7][14]
| Parameter | This compound Group | Placebo/Control Group | P-value | Reference |
| Mean Time to Ovulation (Trial 1) | 50.2 ± 19.6 hours | 84.2 ± 48.4 hours | <0.001 | [14] |
| Mean Time to Ovulation (Trial 2) | 54.1 ± 26.5 hours | 88.8 ± 40.3 hours | <0.001 | [14] |
| Mares Ovulating within 48h (Trial 1) | 86.1% | 37.7% | <0.001 | [14] |
| Mares Ovulating within 48h (Trial 2) | 80.9% | 26.5% | <0.001 | [14] |
| Mean Time to Ovulation | 42.7 ± 12.35 hours | 69.5 ± 25.48 hours | <0.001 | [15] |
| Mares Ovulating within 48h | 95.0% | 26.3% | <0.001 | [15] |
| Table 1: Summary of Efficacy Data for this compound (Ovuplant®) in Mares. |
A potential side effect noted in early studies was a prolonged interovulatory interval in some mares following treatment.[9][16] This was hypothesized to be due to prolonged pituitary desensitization.[16] Subsequent protocols involving the removal of the implant 48 hours post-administration have been shown to mitigate this effect.[16]
Application 2: Fertility Control & BPH in Dogs (Suprelorin®)
The long-term downregulation of the HPG axis by this compound is utilized for reversible contraception in male dogs and for the management of benign prostatic hyperplasia (BPH).[8][17][18]
In male dogs, a 4.7 mg or 9.4 mg implant induces temporary infertility, typically achieved from 8-12 weeks post-implantation and lasting for at least 6 to 12 months, respectively.[11][18] This is accompanied by a significant reduction in testicular size and libido.[18][19] More than 80% of dogs return to normal plasma testosterone levels within 12 months of implantation, demonstrating reversibility.[20]
For BPH, this compound provides an effective medical alternative to surgical castration. Studies show a significant reduction in prostate volume and alleviation of clinical signs.[21][22]
| Parameter | This compound Group | Placebo/Control Group | Time Point | Reference |
| Prostate Volume Reduction | >50% | N/A | From week 6 onwards | [21] |
| Serum Testosterone Reduction | ~90% | N/A | From week 3 onwards | [21] |
| Clinical Remission of BPH | 100% | 0% (untreated) | - | |
| Onset of Clinical Improvement | 40% of dogs within 21 days | N/A | Day 21 | |
| Duration of BPH Remission | At least 36 weeks | N/A | Week 36 | |
| Table 2: Summary of Efficacy Data for this compound (Suprelorin®) in Male Dogs with BPH. |
A transient "flare-up" effect, potentially causing a temporary worsening of clinical signs, was observed in approximately 33% of dogs with BPH around day 7 post-implantation.
Experimental Protocols
Protocol: Evaluation of Ovulation Induction in Mares
This protocol is a composite based on methodologies from cited clinical trials.[9][14][15]
-
1. Subject Selection: Healthy, cycling mares with a history of normal estrous cycles are selected.
-
2. Cycle Monitoring: Mares are monitored daily during estrus via transrectal ultrasonography and palpation to track ovarian follicle development.
-
3. Treatment Administration: Once a dominant ovarian follicle reaches a predetermined size (e.g., ≥30-35 mm in diameter), mares are randomly assigned to a treatment group.
-
Treatment Group: A subcutaneous implant containing ~2.2 mg this compound acetate is administered in the lateral neck.
-
Control Group: A placebo implant is administered in the same manner.
-
-
4. Ovulation Monitoring: Following administration, mares are examined via ultrasonography at set intervals (e.g., every 12 or 24 hours) until ovulation is confirmed (disappearance of the large follicle). The time from implant administration to ovulation is recorded.
-
5. Blood Sampling & Hormone Analysis: Blood samples are collected daily throughout the cycle to measure serum concentrations of LH and FSH using a validated radioimmunoassay (RIA).
-
6. Data Analysis: Statistical methods (e.g., t-test, ANOVA) are used to compare the mean time to ovulation and hormone profiles between the treatment and control groups.
References
- 1. ilexlife.com [ilexlife.com]
- 2. cellsciences.com [cellsciences.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CN105254701A - Synthesis method of this compound acetate - Google Patents [patents.google.com]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound acetate on gonadotropin secretion and ovarian follicle development in cycling mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 11. eazarmg.org [eazarmg.org]
- 12. bioone.org [bioone.org]
- 13. DEVELOPMENT AND VALIDATION OF this compound ACETATE ASSAY AND A PILOT STUDY ON THE PHARMACOKINETICS OF this compound ACETATE IMPLANTS AND FECAL HORMONE MONITORING IN THE DOMESTIC GOAT (CAPRA HIRCUS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. madbarn.com [madbarn.com]
- 15. Acceleration and timing of fertile ovulation in cyclic mares with a this compound implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Removal of this compound (Ovuplant) implant 48 h after administration results in normal interovulatory intervals in mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Clinical particulars - Suprelorin 9.4 mg Implant for Dogs and Ferrets [noahcompendium.co.uk]
- 19. ec.europa.eu [ec.europa.eu]
- 20. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 21. Benign Prostatic Hyperplasia - WSAVA 2018 Congress - VIN [vin.com]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
Deslorelin as a GnRH Superagonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deslorelin, a potent synthetic superagonist of the Gonadotropin-Releasing Hormone (GnRH), is a critical tool in reproductive medicine and research. Its unique biphasic mechanism of action, characterized by an initial stimulation followed by a profound and sustained suppression of the hypothalamic-pituitary-gonadal (HPG) axis, underpins its diverse clinical and research applications. This technical guide provides a comprehensive overview of this compound's core pharmacology, including its receptor binding kinetics, downstream signaling pathways, and quantifiable effects on gonadotropin and steroid hormone levels. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development.
Introduction
Gonadotropin-Releasing Hormone (GnRH) is a decapeptide hormone that plays a pivotal role in the regulation of reproduction. It is synthesized and released from the hypothalamus and acts on the anterior pituitary gland to stimulate the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.
This compound is a synthetic analogue of GnRH, engineered for greater potency and a longer half-life than the native hormone.[1] It is classified as a GnRH superagonist due to its enhanced affinity and sustained action at the GnRH receptor.[1][2] This prolonged receptor occupancy leads to a paradoxical effect: an initial, transient surge in LH and FSH secretion (the "flare-up" effect), followed by receptor downregulation and desensitization of the pituitary gonadotrophs.[1][3] The subsequent suppression of gonadotropin release results in a reversible chemical castration, making this compound a valuable agent for managing hormone-dependent conditions and for contraception in various animal species.[3]
Mechanism of Action
Receptor Binding and Initial Stimulation
This compound exerts its effects by binding to and activating GnRH receptors on the surface of pituitary gonadotrophs. As a superagonist, this compound exhibits a significantly higher binding affinity for the GnRH receptor and a greater resistance to enzymatic degradation compared to endogenous GnRH.[1] This leads to a more potent and sustained stimulation of the receptor.
The initial binding of this compound to the GnRH receptor triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways that mimic and amplify the effects of natural GnRH. This results in a rapid and pronounced release of stored LH and FSH from the pituitary, a phenomenon known as the "flare-up" effect.[3]
Receptor Downregulation and Desensitization
Continuous exposure to this compound leads to a state of pituitary desensitization and receptor downregulation. The persistent stimulation of GnRH receptors triggers their internalization, reducing the number of available receptors on the cell surface.[4] This, coupled with uncoupling of the receptor from its downstream signaling pathways, renders the gonadotrophs refractory to further stimulation by both this compound and endogenous GnRH.
The sustained downregulation of GnRH receptor signaling leads to a profound and long-lasting suppression of LH and FSH secretion. This, in turn, dramatically reduces the production of gonadal steroids, such as testosterone and estrogen, to castrate levels.[3]
Signaling Pathways
The binding of this compound to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 family of G-proteins.
Upon activation, Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).
Activated PKC and Ca²⁺/calmodulin-dependent kinases trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38). These pathways ultimately lead to the phosphorylation of transcription factors that regulate the expression of the gonadotropin subunit genes (α, LHβ, and FSHβ) and promote the synthesis and secretion of LH and FSH.
Quantitative Data
The following tables summarize key quantitative data regarding the pharmacological properties and effects of this compound.
Table 1: Receptor Binding and Potency of this compound
| Parameter | Value | Species/System | Reference(s) |
| Binding Affinity | High | Pituitary Receptors | [1] |
| Potency vs. GnRH | ~100 times more potent | In vivo/in vitro models | [2] |
Table 2: Effects of this compound on Gonadotropin and Testosterone Levels in Male Dogs
| Parameter | 4.7 mg this compound Implant | 9.4 mg this compound Implant | Reference(s) |
| Time to Testosterone Suppression (<0.1 ng/mL) | 2-5 weeks | 2-5 weeks | [4] |
| Duration of Testosterone Suppression | At least 6 months | At least 12 months | [4] |
| LH and FSH Flare-up | Transient increase post-implantation | Transient increase post-implantation | [3] |
| LH and FSH Suppression | Sustained suppression following flare-up | Sustained suppression following flare-up | [5] |
Table 3: Comparative Efficacy of this compound and other GnRH Agonists
| GnRH Agonist | Species | Key Efficacy Parameter | Outcome | Reference(s) |
| This compound | Dog | Duration of testosterone suppression | 6-12 months | [4] |
| Goserelin | Human | Suppression of estradiol | Effective for endometriosis | [6] |
| Leuprolide | Human | Suppression of testosterone | Effective for prostate cancer | [6] |
| Buserelin | Human | Pituitary-ovarian axis suppression | Effective in IVF protocols | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to characterize the activity of this compound and other GnRH agonists.
GnRH Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound (e.g., this compound) for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
GnRH receptor-expressing cells or tissues
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin)
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize GnRH receptor-expressing cells or tissues in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled GnRH agonist and increasing concentrations of unlabeled this compound to wells containing the membrane preparation. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a saturating concentration of an unlabeled GnRH agonist).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.[7]
Western Blot Analysis of ERK Phosphorylation
This protocol is used to quantify the activation of the ERK signaling pathway in response to this compound treatment by measuring the levels of phosphorylated ERK (p-ERK).
Materials:
-
Cell line expressing GnRH receptors (e.g., LβT2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and serum-starve overnight to reduce basal ERK phosphorylation. Treat cells with this compound at various concentrations and for different time points.
-
Cell Lysis and Protein Quantification: Lyse the cells in ice-cold lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of p-ERK to total ERK.[8][9]
Conclusion
This compound's potent and sustained agonistic activity at the GnRH receptor, leading to a biphasic response of initial stimulation followed by profound suppression of the HPG axis, establishes it as a versatile tool in reproductive science. A thorough understanding of its molecular mechanism, signaling pathways, and quantifiable effects is paramount for its effective application in both clinical and research settings. The data and protocols presented in this guide are intended to provide a solid foundation for professionals in the field to further explore and harness the therapeutic and scientific potential of this remarkable GnRH superagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the suppressive capacity of different depot gonadotropin-releasing hormone analogs in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Early Preclinical Studies on Deslorelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deslorelin, a potent synthetic superagonist of gonadotropin-releasing hormone (GnRH), has been the subject of numerous preclinical investigations primarily focused on its application in veterinary medicine for reversible chemical castration and the management of hormone-dependent conditions. This technical guide provides an in-depth overview of the early preclinical studies that characterized the pharmacodynamics, pharmacokinetics, and safety profile of this compound in various animal models. The document summarizes key quantitative data, details significant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of drug development and reproductive science.
Introduction
This compound is a synthetic nonapeptide analogue of the natural gonadotropin-releasing hormone (GnRH).[1] It is characterized by chemical modifications at amino acid positions 6 and 9/10, which confer a higher affinity for GnRH receptors—approximately seven times greater than endogenous GnRH—and a potency that is about 100 times higher.[2] These modifications also provide resistance to enzymatic degradation, prolonging its biological activity. Initially developed for veterinary applications, this compound has been investigated for its utility in managing conditions such as benign prostatic hyperplasia (BPH) and for estrus suppression.[3][4] This guide focuses on the foundational preclinical research that elucidated its mechanism of action and characterized its effects in animal models.
Mechanism of Action: The Biphasic Effect
This compound functions as a GnRH superagonist, exerting a biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis.[5][6]
-
Initial Stimulatory Phase ("Flare-Up"): Upon administration, this compound binds to and activates GnRH receptors in the anterior pituitary gland.[3][6] This initial agonistic action mimics the natural pulsatile release of GnRH, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][5] This gonadotropin surge, in turn, stimulates the gonads to increase the production of sex steroids, such as testosterone in males and estrogen in females.[5] This "flare-up" effect can last from a few days to a couple of weeks.[5][7]
-
Long-Term Suppressive Phase (Downregulation): Continuous, non-pulsatile exposure to this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary gonadotrophs.[2][6] This is a post-receptor mechanism, as the mammalian GnRH receptor lacks the cytoplasmic C-terminal tail typically involved in internalization.[8] Consequently, the pituitary becomes refractory to further GnRH stimulation, resulting in a profound and sustained suppression of LH and FSH release.[6] The subsequent decrease in gonadotropin support to the gonads leads to a significant reduction in the synthesis and secretion of sex steroids, effectively inducing a state of reversible medical castration.[3]
Signaling Pathway Diagram
Pharmacodynamics
Preclinical pharmacodynamic studies have been conducted across various species to evaluate the biological effects of this compound, primarily focusing on reproductive parameters.
Effects in Male Dogs
In male dogs, this compound administration leads to a predictable suppression of reproductive function. Following an initial testosterone surge, plasma testosterone concentrations decrease to basal or undetectable levels.[9] This hormonal suppression results in a significant reduction in testicular volume, decreased prostate size, and the induction of azoospermia (absence of sperm in the ejaculate).[9] These effects make this compound an effective treatment for benign prostatic hyperplasia (BPH).[10]
-
Testosterone Suppression: In treated dogs, plasma testosterone levels become undetectable after approximately 27 days.[9]
-
Testicular Volume: A reduction of up to 35% of the pretreatment volume has been observed after 14 weeks.[9]
-
Prostate Volume: In dogs with BPH, prostatic volume can decrease by over 50% from week 6 onwards.[11] A study in German Shepherds with BPH showed a significant reduction in prostate volume starting at day 37 post-implantation.[1][5]
-
Spermatogenesis: Ejaculates could not be obtained after 6 weeks of treatment in one study.[9]
Effects in Male Cats
Similar to dogs, this compound implants in male cats induce a suppression of the HPG axis. Studies have shown a significant drop in testosterone concentrations, a reduction in testicular volume by approximately 60-73%, and a decrease in sexual behaviors like urine marking and aggression.[12][13]
Effects in Female Rats
Long-term administration of a 4.7 mg this compound implant in female rats has been shown to interfere with normal estrous cyclicity and affect the pre-antral follicle population in the ovaries, indicating a direct inhibitory effect on follicular development.[14]
Quantitative Pharmacodynamic Data
| Parameter | Animal Model | This compound Dose/Formulation | Key Finding | Citation |
| Testosterone Suppression | Male Dogs | 4.7 mg implant | Undetectable levels by day 27. | [9] |
| Male Dogs with BPH | 4.7 mg implant | Decreased to undetectable levels by day 11. | [1][5] | |
| Male Cats | 4.7 mg implant | Mean concentration dropped below 0.1 ng/mL. | [12] | |
| Testicular Volume Reduction | Male Dogs | 4.7 mg implant | Fell to 35% of pretreatment values after 14 weeks. | [9] |
| Male Cats | 4.7 mg implant | Decreased by ~60% at week 12 and ~73% after 36 weeks. | ||
| Prostate Volume Reduction | Male Dogs with BPH | 4.7 mg implant | Shrunk steadily to a 75% reduction at 16 weeks. | |
| Male Dogs with BPH | 4.7 mg implant | Reached ~20% of initial volume on day 52. | [10] | |
| Time to Azoospermia | Male Dogs | 4.7 mg implant | No ejaculates could be obtained after 6 weeks. | [9] |
| Ovarian Volume | Female Rats | 4.7 mg implant | Mean total volume reduced from 1.55 cm³ to 0.28 cm³. | [14] |
| Pre-antral Follicle Count | Female Rats | 4.7 mg implant | Total number reduced from ~1163 to ~555. | [14] |
Pharmacokinetics
Pharmacokinetic studies have been performed in several animal species to understand the absorption, distribution, metabolism, and excretion of this compound, primarily from sustained-release implants.
Release from Implants
A study in mice with a 4.7 mg this compound implant established an average release rate of approximately 20 µ g/day , which slowed considerably after 25-30 weeks.[8]
Plasma Concentrations
-
Dogs: A radioimmunoassay (RIA) study in dogs using a 4.7 mg implant showed peak plasma this compound levels between 200 and 2,000 pg/mL at around 14 days post-implantation. Levels dropped significantly between days 20 and 30, becoming undetectable after about 80 days.[8]
-
Horses: Following a single subcutaneous administration of a 2.1 mg implant, blood concentrations of LH and FSH peaked at approximately 12 hours and returned to pre-treatment levels within 72 to 96 hours, suggesting rapid absorption and elimination.[2]
-
Goats: A pilot study in female goats using a 9.4 mg implant found an average maximum serum concentration (Cmax) of 83 ng/mL, with the time to reach Cmax (Tmax) being 1.3 hours. A plateau phase was observed from 30 to 360 days.[10]
Bioavailability
Oral bioavailability of this compound is very poor due to enzymatic degradation in the gastrointestinal tract and poor absorption.[2] A study in dogs showed that a large oral dose (100 µg/kg) did not produce a discernible increase in plasma LH, whereas the same dose administered subcutaneously resulted in a more than 3-fold increase in LH levels within 15 to 30 minutes.[2]
Quantitative Pharmacokinetic Data
| Parameter | Animal Model | This compound Dose/Formulation | Value | Citation |
| Release Rate | Mice | 4.7 mg implant | ~20 µ g/day | [8] |
| Peak Plasma Conc. (Cmax) | Dogs | 4.7 mg implant | 200 - 2,000 pg/mL | [8] |
| Goats | 9.4 mg implant | 83 ± 28 ng/mL | [10] | |
| Time to Peak (Tmax) | Dogs | 4.7 mg implant | ~14 days | [8] |
| Goats | 9.4 mg implant | 1.3 ± 0.5 hours | [10] | |
| Time to Undetectable Levels | Dogs | 4.7 mg implant | ~80 days | [8] |
Preclinical Safety and Toxicology
Comprehensive, publicly available preclinical toxicology data for this compound, conducted under Good Laboratory Practice (GLP) guidelines, is limited. An EMA summary report notes that oral repeated dose toxicity, developmental toxicity, and genotoxicity studies were not conducted for their assessment, adding that peptidic substances like this compound are generally not associated with genotoxicity.[2]
Safety assessments are primarily derived from observations during efficacy and clinical use studies.
-
Local Tolerance: Subcutaneous implant administration is generally well-tolerated, with rare local reactions at the implantation site.[8]
-
Systemic Safety: No significant systemic side effects have been consistently reported in preclinical studies. In a large-scale study in male cats, no relevant safety concerns were reported over a 12-month period.[4][12] A long-term case series in dogs (2-9 years of treatment) reported good health during treatment, with the main side effect being the expected "flare-up" reaction in some intact males.[11][15]
-
Adverse Events:
-
The initial "flare-up" can lead to a temporary worsening of clinical signs in dogs with severe BPH or an increase in reproductive behaviors.[11][15]
-
Weight gain has been observed in some studies. In male cats, the mean body weight increased by 0.75 kg in the this compound group versus 0.35 kg in the control group over one year.[4][16]
-
In a long-term case study, two dogs developed neoplasia (a pituitary carcinoma and a bladder carcinoma), though a direct causal link to this compound was considered unlikely. The bladder carcinoma was suggested to be potentially related to the long-term neutered state of the dog.[11][15]
-
Experimental Protocols
General Experimental Workflow for Efficacy Studies
The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of a this compound implant for reproductive suppression.
Protocol: this compound Administration in Dogs with BPH
This protocol is synthesized from studies evaluating this compound for the treatment of canine BPH.[1][5][10]
-
Animal Selection: Adult, intact male dogs (e.g., German Shepherds, 4-8 years old) with a diagnosis of BPH confirmed by clinical examination, rectal palpation, and transabdominal ultrasonography.[1][5]
-
Implant Administration: A single 4.7 mg this compound acetate implant is administered subcutaneously in the interscapular region. The site may be clipped and cleaned with an antiseptic. Anesthesia is generally not required.[1][5]
-
Monitoring Schedule: Data is collected at baseline (Day 0) and at multiple time points post-implantation (e.g., Day 5, 11, 22, 37, 52, and then every 15-30 days for up to 6 months).[1][5]
-
Endpoints Measured:
-
Prostate Volume (PV): Measured via B-mode ultrasonography.
-
Serum Testosterone: Blood samples are collected, and serum is analyzed using a validated immunoassay (e.g., RIA or LC-MS/MS).
-
Semen Analysis: Ejaculates are collected to assess sperm concentration, motility, and morphology.
-
Prostatic Blood Flow (Optional): Doppler ultrasonography can be used to measure parameters like peak systolic velocity (PSV) and end-diastolic velocity (EDV) in the prostatic arteries.[1][5]
-
Protocol: Hormone Analysis by Radioimmunoassay (RIA)
RIA is a common method cited in early studies for measuring hormone concentrations.
-
Principle: Competitive binding assay where a radiolabeled hormone (e.g., ¹²⁵I-Testosterone) competes with the unlabeled hormone in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the hormone in the sample.
-
General Procedure:
-
Sample Preparation: Plasma or serum is separated from whole blood. For some assays, an extraction step (e.g., with diethyl ether) may be required to remove interfering substances.
-
Assay Setup: The sample (or standard), radiolabeled hormone, and specific antibody are incubated together.
-
Separation: The antibody-bound hormone is separated from the free (unbound) hormone. A common technique is the double antibody method, where a second antibody is added to precipitate the primary antibody complex.
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: A standard curve is generated using known concentrations of the hormone, and the concentration in the unknown samples is determined by interpolation.
-
Conclusion
Early preclinical studies were instrumental in establishing the foundational understanding of this compound's pharmacology. The research consistently demonstrated its potent, biphasic mechanism of action, leading to a reliable and reversible suppression of the hypothalamic-pituitary-gonadal axis. Pharmacodynamic studies in various animal models, particularly canines, have quantified its effects on key reproductive hormones and organs, validating its clinical utility for medical castration and the treatment of BPH. While pharmacokinetic profiles show rapid absorption and sustained release from implants, comprehensive, publicly available GLP-compliant toxicology studies are notably scarce. The safety profile is largely inferred from efficacy trials, which indicate good general and local tolerance with predictable, mechanism-based side effects such as the initial hormonal flare-up. This guide consolidates the key data and methodologies from these seminal studies, providing a critical resource for scientists engaged in the ongoing research and development of GnRH analogues.
References
- 1. Reproductive and developmental toxicity evaluation of desoris (LLL 3348) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. A 90-day subchronic toxicity study with sodium formononetin-3'-sulphonate (Sul-F) delivered to dogs via intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Core battery safety pharmacology testing - An assessment of its utility in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developmental & Reproductive Toxicity (DART) Reports [ntp.niehs.nih.gov]
- 11. Chronic Use of this compound in Dogs: Six Cases (2005-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vet-es.virbac.com [vet-es.virbac.com]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 15. Chronic Use of this compound in Dogs: Six Cases (2005–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vet-es.virbac.com [vet-es.virbac.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Deslorelin
Introduction
This compound is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), functioning as a GnRH super-agonist.[1][2] It is widely utilized in veterinary medicine for reproductive control, including temporary contraception, management of reproductive disorders, and induction of ovulation.[3][4][5] Marketed under trade names such as Suprelorin® and Ovuplant®, this compound is typically administered via a sustained-release implant designed to provide continuous, low-dose drug delivery.[3][5][6]
Compared to native GnRH, this compound exhibits modifications in its amino acid sequence that confer a higher binding affinity to pituitary GnRH receptors and greater resistance to enzymatic degradation.[1][7] This results in a more potent and prolonged biological effect.[7] A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound is critical for optimizing its therapeutic efficacy, ensuring safety, and guiding the development of new clinical applications. This guide synthesizes key data on this compound's mechanism of action, its effects in various species, and the experimental methodologies used to characterize its profile.
Pharmacodynamics (PD)
Mechanism of Action: A Biphasic Response
This compound's primary mechanism involves its interaction with GnRH receptors on pituitary gonadotroph cells, which elicits a distinct biphasic response.[3][8]
-
Phase 1: Initial Stimulation (Flare-Up): Upon initial administration, this compound acts as a potent GnRH agonist, stimulating the pituitary to release a surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][9][10] This "flare-up" effect, which can last from a few hours to several days, transiently increases gonadal steroid production (e.g., testosterone and estrogen).[11][12] This initial stimulatory phase is clinically harnessed to induce ovulation, particularly in mares.[3][4]
-
Phase 2: Downregulation and Desensitization: Continuous, non-pulsatile exposure to this compound from the implant leads to the desensitization and downregulation of GnRH receptors.[9][11][13] This process, which involves receptor internalization and inactivation of intracellular signaling cascades, results in a profound and sustained suppression of LH and FSH release.[2][8] The subsequent decrease in gonadal steroid production leads to a temporary, reversible cessation of reproductive function, effectively inducing a state of medical castration.[3][10]
Signaling Pathway
The binding of this compound to the GnRH receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq/11 protein. This initiates a downstream signaling cascade via phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively, which collectively drive the synthesis and release of LH and FSH during the initial flare-up phase.[3][14] Continuous stimulation disrupts this pathway, leading to receptor uncoupling and downregulation.
Caption: this compound's biphasic signaling at the pituitary gonadotroph.
Quantitative Pharmacodynamic Data
The clinical effects of this compound vary by species, dose, and formulation. The following table summarizes key pharmacodynamic outcomes.
| Species | Dose & Formulation | Pharmacodynamic Marker | Onset of Effect | Duration of Effect | Reference(s) |
| Canine (Male) | 4.7 mg SC implant | Testosterone Suppression (<0.4 ng/mL) | 2-5 weeks | ≥ 6 months | [3][10] |
| 9.4 mg SC implant | Testosterone Suppression | 4-6 weeks | ≥ 12 months | [3][10] | |
| Canine (Prepubertal Female) | 4.7 mg SC implant | First Estrus | Delays onset | At least 5.5 months post-implantation | [3][11] |
| Equine (Mare) | 2.1 mg SC implant (Ovuplant®) | Ovulation / LH & FSH Peak | Ovulation within 48 hrs / Peak at ~12 hrs | Return to baseline in 72-96 hrs | [1][3] |
| Feline (Male) | 4.7 mg SC implant | Testosterone Suppression | ~3-4 weeks | 9-25 months | [3] |
| Feline (Female) | 4.7 mg SC implant | Estrus Suppression | ~1 week | 16-37 months | [3] |
| Ferret | 4.7 mg SC implant | Adrenocortical Disease Signs | Suppression within 14 days | Varies | [15] |
| Rhesus Macaque (Male) | 2 x 4.7 mg SC implants | Testosterone Suppression (<0.6 ng/mL) | 26-60 days | Variable | [12] |
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound is fundamentally linked to its formulation as a sustained-release implant, which ensures long-term drug exposure.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Following subcutaneous implantation, this compound is slowly released from the lipid-based matrix.[7] Bioavailability from this route is considered almost complete.[5] In contrast, oral bioavailability is very poor due to enzymatic degradation in the gastrointestinal tract, a characteristic common to peptide-based drugs.[1] Short-term implants, such as those used in mares, are designed for more rapid absorption and elimination.[1]
-
Distribution: As a GnRH analogue, this compound's primary site of action is the GnRH receptors in the anterior pituitary gland.[8][9] Specific tissue distribution studies are limited.
-
Metabolism: this compound is a peptide and is metabolized by peptidases into smaller, inactive peptide fragments and amino acids.[3] Its synthetic structure makes it more resistant to degradation than endogenous GnRH.[1]
-
Excretion: The metabolic byproducts are primarily excreted through the urine.[3] The plasma half-life of parenterally administered GnRH agonists is generally short (estimated at 1 to 3 hours), but the implant formulation circumvents this limitation by providing a continuous supply of the drug.[1][3]
Quantitative Pharmacokinetic Data
Direct measurement of this compound in plasma can be challenging due to low circulating concentrations. However, advances in analytical techniques have provided valuable PK data.
| Species | Dose & Formulation | Cmax | Tmax | Key Profile Characteristics | Analytical Method | Reference(s) |
| Canine (Male) | 4.7 mg SC implant | 200 - 2,000 pg/mL | ~14 days | Levels drop below quantification after ~80 days | Radioimmunoassay (RIA) | [7] |
| Goat (Female) | 9.4 mg SC implant | 83 ng/mL | 1.3 hours | Plateau phase observed from 30 to 360 days | LC-MS/MS | [3][6][16] |
| Mouse | 4.7 mg SC implant | Not Reported | Not Reported | Average release rate of ~20 µ g/day , slowing after 25-30 weeks | Not Specified | [3][7] |
Experimental Protocols
Methodologies for evaluating this compound vary depending on the research objectives and animal model. Below are summaries of key experimental designs.
Protocol: Pharmacokinetic Study in Canines
-
Objective: To determine the plasma concentration-time profile of this compound following implant administration.
-
Animal Model: Sexually mature male dogs.[3]
-
Treatment: A single 4.7 mg or 9.4 mg this compound acetate implant administered subcutaneously, typically in the interscapular region.[3][10]
-
Sample Collection: Blood samples are collected via venipuncture into heparinized or EDTA tubes at predefined time points before and after implantation (e.g., baseline, then hourly for the first day, followed by daily, weekly, and monthly intervals).[3]
-
Analytical Method: Plasma is separated via centrifugation. This compound concentrations are quantified using a validated, high-sensitivity method such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7]
-
Pharmacodynamic Correlation: Plasma testosterone, LH, and FSH levels are measured concurrently using validated immunoassays to correlate PK with PD effects.[3]
Caption: Workflow for a pharmacokinetic and pharmacodynamic study in dogs.
Protocol: Ovulation Induction Study in Mares
-
Objective: To assess the efficacy of this compound for inducing ovulation.
-
Animal Model: Cycling mares in estrus with a developing ovarian follicle >30 mm in diameter.[3]
-
Treatment: Subcutaneous administration of a 2.1 mg this compound implant (Ovuplant®).[3]
-
Sample Collection: Blood samples are collected before and at multiple time points after implantation (e.g., 0, 6, 12, 24, 48, 72, 96 hours) to measure hormone concentrations.[1][3]
-
Analytical Method: Plasma concentrations of LH and FSH are measured by validated immunoassays.[1][3]
-
Efficacy Assessment: Ovarian follicles are monitored via transrectal ultrasonography at regular intervals (e.g., every 12-24 hours) to confirm the timing of ovulation, which is expected within 48 hours post-treatment.[3]
Caption: Experimental workflow for an ovulation induction study in mares.
Conclusion
The pharmacokinetics and pharmacodynamics of this compound are characterized by its potent, biphasic action on the pituitary-gonadal axis, driven by its formulation in a sustained-release implant. The initial agonist effect provides a hormonal surge useful for ovulation induction, while the long-term effect of receptor downregulation offers a reliable method for reversible chemical castration. While direct pharmacokinetic measurements can be challenging, pharmacodynamic markers such as LH, FSH, and gonadal steroid concentrations serve as reliable indicators of its biological activity and duration of action.[3] Species-specific differences in response necessitate tailored dosing and treatment protocols. The continued development of highly sensitive analytical methods, such as LC-MS/MS, will further refine our understanding of this compound's pharmacokinetic profile and support its application in new therapeutic areas.[6][16]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. bioone.org [bioone.org]
- 7. ivis.org [ivis.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound Implants—A New Choice in Feline Reproductive Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effects of this compound on Testosterone Secretion and Testicular Volume in Male Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Clinical Use of this compound in Companion Animals - Improve Veterinary Education Cyprus [improveinternational.com]
- 16. complete.bioone.org [complete.bioone.org]
Deslorelin's Effect on the Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deslorelin is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH).[1][2] Marketed under trade names such as Suprelorin® and Ovuplant®, it is primarily used in veterinary medicine for reproductive management.[3] As a GnRH agonist, this compound's mechanism of action is centered on its ability to modulate the pituitary-gonadal axis, the critical endocrine pathway governing reproduction.[4][5] Initially developed for veterinary applications like estrus suppression and ovulation induction, its profound and reversible effects on reproductive endocrinology have garnered interest for potential applications in human medicine, including the treatment of hormone-dependent conditions.[3][6]
This technical guide provides an in-depth analysis of this compound's biochemical interaction with the pituitary-gonadal axis, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
Mechanism of Action: A Biphasic Effect
The physiological regulation of the reproductive system is driven by the pulsatile secretion of GnRH from the hypothalamus.[7] This pulsatile signal stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7] this compound disrupts this natural rhythm through a biphasic mechanism.
2.1 Phase I: Initial Stimulation (Flare-Up)
Upon administration, this compound binds strongly and persistently to GnRH receptors on pituitary gonadotroph cells.[4][8] Unlike the natural, transient binding of endogenous GnRH, this sustained agonism initially triggers a significant release of stored LH and FSH.[3][5] This "flare-up" effect, which can last from a few hours to several days, results in a temporary surge in circulating gonadal steroids, such as testosterone in males and estradiol in females.[3][5][9] Clinically, this can manifest as a transient increase in sexual behavior or signs of estrus.[10][11]
2.2 Phase II: Downregulation and Suppression
Continuous exposure to this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary gland.[4][12] This process involves the uncoupling of the receptor from its intracellular signaling pathways and a reduction in the number of receptors on the cell surface.[4] The sustained presence of the agonist inhibits the messenger RNA (mRNA) transcription for the β-subunits of LH and FSH, effectively halting the synthesis of new gonadotropins.[5]
The consequence is a profound and sustained suppression of LH and FSH secretion, which in turn ceases the stimulation of the gonads.[3] This leads to a dramatic reduction in the production of sex steroids, resulting in a temporary and reversible state of medical castration and infertility.[3][12]
Pharmacokinetics and Pharmacodynamics: Quantitative Data
The efficacy of this compound is dependent on its release profile from a sustained-release implant, which ensures the continuous receptor stimulation necessary for downregulation.
Pharmacokinetics
Pharmacokinetic studies demonstrate a rapid initial release followed by a prolonged period of steady-state concentration.
Table 1: Pharmacokinetic Parameters of this compound Implants
| Species | Implant Dose | Cmax (Average) | Tmax (Average) | Release/Plateau Phase Profile | Reference(s) |
|---|---|---|---|---|---|
| Goat (Capra hircus) | 9.4 mg | 83 ng/mL | 1.3 hours | Plateau phase from 30 to 360 days. | [11][13] |
| Mouse | 4.7 mg | Not Reported | Not Reported | Released at ~20 µ g/day , slowing after 25-30 weeks. |[8] |
Pharmacodynamics
The clinical effects of this compound are characterized by a predictable suppression of reproductive hormones and function across various species.
Table 2: Pharmacodynamic Effects of this compound on Hormone Levels and Reproductive Parameters
| Species | Implant Dose | Parameter | Time to Effect | Duration of Effect | Reference(s) |
|---|---|---|---|---|---|
| Male Dog | 4.7 mg | Plasma LH | Undetectable after 21 days | Returns to detectable range after 51 weeks. | [10] |
| Plasma Testosterone | Undetectable after 27 days | Returns to detectable range after 44 weeks. | [10] | ||
| Ejaculates | Azoospermia | No ejaculates could be obtained after 6 weeks. | [10] | ||
| Male Cat | 4.7 mg | Plasma Testosterone | Basal levels (<0.1 ng/mL) achieved post-flare. | ~20 months (range 15-25) | [12] |
| Female Cat | 4.7 mg | Plasma Estradiol | Basal levels (<10 pg/mL) achieved post-flare. | ~24 months (range 16-37) | [12] |
| Plasma Progesterone | Basal levels (<1 ng/mL) achieved post-flare. | ~24 months (range 16-37) | [12] | ||
| Female Dog (Prepubertal) | 4.7 mg | Onset of First Estrus | Delayed by a median of 160 days. | N/A | [6] |
| Pigeon (Male) | 4.7 mg | Serum LH | Significantly reduced at day 7. | Reduction observed through day 56. | [14] |
| Pigeon (Female) | 4.7 mg | Serum LH | Significantly reduced at day 7. | Reduction observed through day 84. | [14] |
| | | Egg Laying | Significantly reduced. | Effective for at least 49 days. |[14] |
Experimental Protocols
Investigating the effects of this compound involves a combination of clinical observation, endocrinological assays, and carefully designed study protocols.
Hormone and Drug Concentration Assays
-
This compound Serum Concentration: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is used to measure this compound concentrations in serum. The method must be validated for linearity, limits of detection and quantitation (LOD/LOQ), precision, and specificity. A sensitivity of at least 0.03 ng/mL has been achieved.[11][13]
-
Steroid Hormone Assays: Fecal or serum steroid hormones (e.g., estradiol, progesterone, testosterone) and their metabolites are commonly quantified using validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).[11][13] Fecal assays require an extraction step, and all assays should report intra- and inter-assay coefficients of variation.[13]
-
Gonadotropin Assays: Serum LH and FSH are measured using species-specific, validated immunoassays.
In Vivo Efficacy and Safety Study Protocol (Example: Prepubertal Canines)
This protocol is based on methodologies used to assess this compound for delaying puberty in female dogs.[6]
-
Study Design: A multicentric, randomized, masked, and placebo-controlled study.
-
Animal Selection: Healthy, prepubertal female dogs aged 12-18 weeks are selected and randomly allocated to a treatment group (4.7 mg this compound implant) or a control group (placebo, e.g., 0.9% sodium chloride injection).
-
Treatment Administration: A single implant is administered subcutaneously in the dorsal neck region on Day 0.
-
Data Collection & Monitoring:
-
Veterinary Assessments: Conducted at Day 0, Day 7, Day 21, Month 3, Month 6, and every 2 months thereafter until puberty.
-
Clinical Signs: Monitor for signs of estrus (e.g., vulvar swelling, serosanguinous discharge).
-
Vaginal Cytology: Vaginoscopy and cytological smears are performed at each visit to assess the stage of the estrous cycle.
-
Blood Sampling: Serum is collected for 17β-estradiol and progesterone assays.
-
-
Owner Assessment: Owners are trained to monitor for heat signs daily between veterinary visits.
-
Primary Endpoint: The primary efficacy endpoint is the time from treatment administration to the onset of the first estrus (puberty).
Conclusion
This compound exerts a powerful and predictable biphasic effect on the pituitary-gonadal axis. Its mechanism, initiated by a transient stimulatory phase and culminating in profound, long-term, and reversible suppression of reproductive function, is well-documented. The quantitative data demonstrate its efficacy across a range of species, making it a valuable tool for reproductive management. The established experimental protocols provide a robust framework for further investigation into its applications and long-term effects. For drug development professionals, this compound serves as a model for GnRH agonist therapy, with potential for refinement and application in new therapeutic areas where hormonal suppression is desired.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ilexlife.com [ilexlife.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of 4.7 mg this compound Acetate Implants in Suppressing Oestrus Cycle in Prepubertal Female Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Influence of a Sustained Release this compound Acetate Implant on Reproductive Physiology and Associated Traits in Laying Hens [frontiersin.org]
- 8. ivis.org [ivis.org]
- 9. Chronic Use of this compound in Dogs: Six Cases (2005–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. complete.bioone.org [complete.bioone.org]
- 12. Long-term contraception in a small implant: A review of Suprelorin (this compound) studies in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioone.org [bioone.org]
- 14. Inhibition of the reproductive system by this compound in male and female pigeons (Columba livia) - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Deslorelin for Non-Reproductive Effects: A Technical Guide
Introduction
Deslorelin is a potent synthetic superagonist of gonadotropin-releasing hormone (GnRH) primarily utilized in veterinary medicine for reproductive management.[1][2] Its principal mechanism of action involves the initial stimulation followed by a profound and sustained downregulation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a reversible suppression of fertility.[1][3][4] While its reproductive applications are well-documented, a growing body of evidence highlights a range of non-reproductive effects with potential therapeutic implications. This technical guide provides an in-depth overview of these effects, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.
1. Core Mechanism of Action
This compound acts by binding to GnRH receptors on pituitary gonadotrophs.[1][3] Initially, this binding mimics the natural pulsatile release of GnRH, causing a "flare-up" effect characterized by a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][5] However, continuous exposure to this compound leads to receptor desensitization and downregulation, resulting in a significant decrease in LH and FSH levels and a subsequent reduction in gonadal steroid production (testosterone and estrogen).[1][3][4]
2. Non-Reproductive Applications and Effects
Beyond its contraceptive and reproductive management uses, this compound has been investigated for several non-reproductive applications, primarily in veterinary medicine.
2.1. Management of Hormone-Related Behavioral Issues
This compound has been used off-label to manage sex hormone-related behavioral problems in dogs and cats.[6][7] By suppressing testosterone production, it can help reduce aggression, urinary marking, and mounting behavior in male animals.[7][8]
2.2. Treatment of Benign Prostatic Hyperplasia (BPH)
In male dogs, this compound has shown efficacy in the management of BPH.[7][8] The reduction in circulating testosterone following this compound administration leads to a decrease in prostate size and alleviation of associated clinical signs.
2.3. Management of Urinary Incontinence
There is evidence to suggest that this compound may be effective in treating urinary incontinence in spayed female dogs.[7][9][10] The exact mechanism is not fully elucidated but may involve effects on urethral sphincter tone.
2.4. Alopecia X
This compound has been explored as a treatment for Alopecia X, a non-inflammatory skin condition in dogs characterized by hair cycle arrest.[11] While the mechanism is not completely understood, it is hypothesized to involve the modulation of hormone levels that influence hair follicle activity.[11]
2.5. Hyperadrenocorticism in Ferrets
In ferrets, this compound implants are a common treatment for hyperadrenocorticism (adrenal gland disease).[8] It is effective in reducing the clinical signs associated with the overproduction of adrenal sex steroids.[8]
3. Quantitative Data on this compound's Effects
The following table summarizes key quantitative data from studies investigating the effects of this compound.
| Parameter | Value | Species | Notes | Reference |
| Time to Testosterone Suppression | 21-27 days | Dog | Undetectable levels | [6] |
| Reduction in Testicular Volume | ~65% | Dog | After 14 weeks of treatment | [6] |
| Duration of Efficacy (4.7 mg implant) | ~20 months (males), ~24 months (females) | Cat | Suppression of steroid sex hormones | [12] |
| Time to Puberty Postponement | Extended by a median of 160 days | Dog (prepubertal female) | 4.7 mg implant | [13] |
| Testosterone Suppression Threshold | < 0.6 ng/mL | Rhesus Macaque | Sustained for at least 30 days | |
| Reduction in Ovarian Volume | ~82% | Rat | After 1 year of treatment | [14] |
| Reduction in Uterine Volume | Significantly lower than control | Rat | After 1 year of treatment | [14] |
4. Experimental Protocols
4.1. Protocol for Assessing the Effect of this compound on Testosterone Suppression in Male Canines
Objective: To determine the efficacy and time course of testosterone suppression following the administration of a 4.7 mg this compound implant in adult male dogs.
Materials:
-
Adult, intact male dogs
-
4.7 mg this compound implants (e.g., Suprelorin®)
-
Blood collection supplies (needles, syringes, serum separator tubes)
-
Centrifuge
-
Equipment for serum testosterone analysis (e.g., radioimmunoassay or ELISA kit)
-
Calipers for testicular volume measurement
Methodology:
-
Baseline Data Collection: Prior to treatment, collect a blood sample from each dog to determine baseline serum testosterone levels. Measure testicular volume using calipers.
-
Implant Administration: Administer a single 4.7 mg this compound implant subcutaneously between the shoulder blades of each dog.
-
Serial Blood Sampling: Collect blood samples at regular intervals post-implantation (e.g., weekly for the first month, then monthly).
-
Serum Preparation and Analysis: Centrifuge blood samples to separate serum. Store serum at -20°C until analysis. Measure serum testosterone concentrations using a validated assay.
-
Testicular Volume Measurement: Measure testicular volume at the same time points as blood collection.
-
Data Analysis: Plot mean serum testosterone concentrations and testicular volume over time. Determine the time to reach basal testosterone levels (defined as <0.5 ng/mL).
5. Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the primary signaling pathway of this compound and a typical experimental workflow for its investigation.
Caption: this compound signaling pathway in pituitary gonadotrophs.
Caption: Experimental workflow for evaluating this compound's efficacy.
While primarily known for its reproductive effects, this compound demonstrates a range of non-reproductive actions that have found clinical utility in veterinary medicine. Its ability to reversibly suppress sex hormone production makes it a valuable tool for managing various hormone-dependent conditions. Further research into the direct effects of this compound on non-reproductive tissues and its underlying molecular mechanisms may unveil new therapeutic opportunities in both veterinary and human medicine. This guide provides a foundational resource for scientists and researchers to build upon in their investigation of this versatile GnRH agonist.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. eazarmg.org [eazarmg.org]
- 5. What are the side effects of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. One moment, please... [improveinternational.com]
- 9. mdpi.com [mdpi.com]
- 10. Chronic Use of this compound in Dogs: Six Cases (2005–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 12. Long-term contraception in a small implant: A review of Suprelorin (this compound) studies in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of 4.7 mg this compound Acetate Implants in Suppressing Oestrus Cycle in Prepubertal Female Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Initial research into Deslorelin for wildlife contraception
Deslorelin for Wildlife Contraception: A Technical Guide
Introduction
This compound is a potent synthetic analogue of gonadotropin-releasing hormone (GnRH) utilized for reversible, long-term contraception in a variety of wildlife species.[1][2] Marketed under trade names such as Suprelorin® and Ovuplant®, it is delivered via a slow-release subcutaneous implant.[1][3] Initially developed to induce ovulation in mares, its application has expanded significantly to become a critical tool in managing reproduction within captive and semi-captive wildlife populations, aiding in population control and the management of social dynamics.[1][4] This guide provides a technical overview of its mechanism, efficacy, and the experimental protocols for its use in a research and wildlife management context.
Core Mechanism of Action
This compound functions as a GnRH agonist, but its continuous administration leads to a paradoxical contraceptive effect through the downregulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis.[2][5] The mechanism is biphasic:
-
Acute Stimulatory Phase: Upon implantation, this compound binds persistently to GnRH receptors in the anterior pituitary gland.[1][6] This mimics the natural pulsatile release of GnRH, causing an initial surge in the secretion of gonadotropins: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[2][6][7] In females, this can temporarily induce estrus and ovulation, while in males, it can enhance testosterone and semen production.[3][7] This "flare-up" effect typically lasts for a few hours to a few weeks.[2][8]
-
Chronic Suppressive Phase: The continuous, non-pulsatile stimulation by this compound leads to the desensitization and downregulation of pituitary GnRH receptors.[1][6] The pituitary cells become refractory to GnRH stimulation, causing a profound and sustained decrease in the release of LH and FSH.[2][6] The resulting lack of gonadotropin support leads to the suppression of gonadal function—inhibiting follicular development and ovulation in females and spermatogenesis in males.[3][4][9] This state of temporary, reversible chemical castration is maintained as long as the implant releases this compound.
Quantitative Data: Efficacy and Duration
The efficacy and duration of this compound-induced contraception are species-specific and dose-dependent. The following tables summarize findings from various wildlife studies.
Table 1: this compound Efficacy in Felids
| Species | Dose (mg) | Duration of Contraception | Reversibility / Time to Re-conception | Reference(s) |
|---|---|---|---|---|
| African Lion (Panthera leo) | 12 or 15 | 12-18 months | Fertility not confirmed post-treatment in initial study | [10] |
| African Lion (Panthera leo) | 9.4 | ~30 months (range 17-30 months based on fecal hormones) | Noted in study | [11][12] |
| African Lion (Panthera leo) | 3 x 4.7 (14.1) | ~30.1 months (mean), one lasted 40 months | Mean re-conception time of 30.1 months | [11][12] |
| Tiger (Panthera tigris) | Various (e.g., 9.4) | ~30 months | Noted in study | [11][12] |
| Cheetah (Acinonyx jubatus) | 6 | Minimum 12 months (females) | Reversible | [4][10] |
| Cheetah (Acinonyx jubatus) | 6 | >21 months (males, azoospermia) | Reversible | [4][10] |
| Leopard (Panthera pardus) | 6 | Minimum 12 months | Reversible |[10] |
Table 2: this compound Efficacy in Canids and Other Mammals
| Species | Dose (mg) | Duration of Contraception | Notes | Reference(s) |
|---|---|---|---|---|
| African Wild Dog (Lycaon pictus) | 6 | ~12 months (males) | Males responded consistently | [10] |
| African Wild Dog (Lycaon pictus) | 6 | Inconsistent (females) | One female conceived 4 weeks post-implant | [10] |
| Tammar Wallaby (Macropus eugenii) | Not specified | Highly variable (females) | No contraceptive effect observed in males | [4] |
| Domestic Goat (Capra hircus) | 9.4 | >360 days (anovulatory) | Estrogen production was not fully suppressed | [13] |
| Grey Mouse Lemur (Microcebus murinus) | Not specified | Effective in females | Ineffective in males; testosterone increased |[14] |
Experimental Protocols
A standardized approach is crucial for evaluating this compound's efficacy and safety in a new species. The general workflow involves pre-treatment assessment, implantation, and post-treatment monitoring.
Detailed Methodologies
1. Animal Handling and Implant Administration:
-
Anesthesia: Animals are typically anesthetized to ensure safety for both the animal and personnel. The specific anesthetic protocol will vary by species.
-
Implantation Site: The implant is administered subcutaneously, often in the dorsal neck region or between the scapulae. The site is clipped and prepared aseptically.
-
Procedure: A small incision may be made, or a specialized implanter needle is used to place the sterile implant under the skin. The site is closed with tissue adhesive or a single suture if necessary.[3][11]
2. Management of the Initial Stimulatory Phase: The initial "flare-up" can result in an unwanted pregnancy if treated animals are housed with fertile partners.[2] It can also potentially lead to uterine or mammary pathology in some species, particularly carnivores.[9][15][16]
-
Protocol: To mitigate this, a supplemental progestin, such as megestrol acetate, can be administered. A common protocol involves giving the oral progestin for 7 days before and 7 days after this compound implantation.[9][16]
-
Separation: Alternatively, treated males should be separated from females for at least 6-8 weeks, and females should be separated for 2-3 weeks post-implantation to ensure the contraceptive effect has been established.[7][10]
3. Efficacy Monitoring:
-
Hormonal Analysis: This is the most common and effective method for monitoring.
-
Fecal Steroid Monitoring: A non-invasive technique to track reproductive hormones. Fecal samples are collected 1-3 times per week, lyophilized, and steroid metabolites (e.g., progesterone, estradiol, testosterone) are extracted and quantified using enzyme immunoassays (EIAs) or radioimmunoassays (RIAs).[11][12][16] This method allows for longitudinal tracking of gonadal activity, showing the suppression of cyclical patterns.[11][12]
-
Plasma/Serum Analysis: Blood samples are collected to measure plasma concentrations of LH, FSH, and gonadal steroids.[10] This is more invasive but provides direct measurement of circulating hormones.
-
-
Gamete Evaluation (Males): In males, semen can be collected via electroejaculation to evaluate sperm concentration, motility, and morphology to confirm azoospermia.[10]
-
Vaginal Cytology (Females): Vaginal smears can be examined to determine the stage of the estrous cycle, with a diestrus-like pattern indicating hormonal suppression.[8][10]
-
Behavioral Observation: Monitoring for the absence of estrous behaviors (e.g., vocalizations, lordosis) in females and reduction in reproductive or aggressive behaviors in males.[3]
Safety and Potential Side Effects
This compound is generally considered safe with minimal side effects in most species.[10][11]
-
Reported Issues: In domestic bitches, prolonged estrus, ovarian cysts, and pyometra have been reported in some cases.[4] The risk of the initial stimulatory phase causing uterine pathology in carnivores is a key consideration.[15][16]
-
Pre-pubertal Use: Use in juvenile animals may delay the closure of long bone epiphyses due to the suppression of gonadal steroids, potentially resulting in taller individuals.[3]
-
Species Variation: Efficacy can be inconsistent across taxa. It has been shown to be ineffective in stimulating a contraceptive response in male tammar wallabies and male grey mouse lemurs.[4][14] Failure rates are higher in birds, possibly due to differences in avian GnRH molecules.[9][15]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Saint Louis Zoo | Suprelorin (this compound) [stlzoo.org]
- 4. Fertility Control in Wildlife: Review of Current Status, Including Novel and Future Technologies | Veterian Key [veteriankey.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. bioone.org [bioone.org]
- 8. Contraceptive effect and potential side-effects of this compound acetate implants in rats (Rattus norvegicus): Preliminary observations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (SUPRELORIN®) USE IN NORTH AMERICAN AND EUROPEAN ZOOS AND AQUARIUMS: TAXONOMIC SCOPE, DOSING, AND EFFICACY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wildlifefertilitycontrol.org [wildlifefertilitycontrol.org]
- 11. wildlifefertilitycontrol.org [wildlifefertilitycontrol.org]
- 12. researchgate.net [researchgate.net]
- 13. bioone.org [bioone.org]
- 14. Sex-specific efficacy of this compound in downregulating reproductive activity in the grey mouse lemur (Microcebus murinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioone.org [bioone.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Deslorelin Implant Insertion in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deslorelin, a potent GnRH (Gonadotropin-Releasing Hormone) superagonist, is a valuable tool in research for the reversible suppression of reproductive function.[1][2] It is commonly administered as a slow-release subcutaneous implant, marketed under trade names like Suprelorin®.[1][3] This document provides detailed application notes and protocols for the insertion of this compound implants in various research animal models, ensuring a standardized and effective procedure for scientific studies.
Mechanism of Action
This compound initially causes a surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) by stimulating pituitary GnRH receptors, a phenomenon known as the "flare-up" effect.[1] However, the continuous, non-pulsatile release from the implant leads to the downregulation and desensitization of these receptors.[1] This ultimately suppresses LH and FSH secretion, inhibiting gonadal steroidogenesis and leading to a state of temporary chemical castration.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound implants.
Table 1: this compound Implant Specifications
| Parameter | Specification |
| Active Ingredient | This compound Acetate |
| Available Dosages | 4.7 mg, 9.4 mg[1] |
| Implant Size | Similar to a grain of rice[3] |
| Administration Route | Subcutaneous[4] |
Table 2: Species-Specific Dosage and Efficacy
| Species | Dosage (mg) | Duration of Efficacy | Key Notes |
| Rat (Female) | 4.7 | 10-12 months[3] | Latency to contraceptive effect is approximately 2 weeks.[5] |
| Rat (Male) | 4.7 | At least 6 months (further studies needed)[3] | |
| Cat (Male & Female) | 4.7 | Males: ~20 months (range 15-25); Females: ~24 months (range 16-37)[6] | Reversible, with fertile matings observed approximately 2 years post-treatment.[6] |
| Dog (Female) | 4.7 | Delays puberty by a median of 160 days in prepubertal bitches.[7] | Can be used to suppress cyclicity when administered in dioestrus.[8] |
| Goat (Female) | 9.4 | Anovulatory status maintained for at least 360 days.[9][10] |
Experimental Protocols
General Preparation for Aseptic Surgery
Aseptic technique is crucial for minimizing the risk of post-procedural complications. The surgical area should be divided into three distinct zones: a preparation area, a surgical zone, and a recovery area.[4]
-
Preparation Area: Used for assembling equipment such as clippers, eye lubricant, antiseptic scrub solutions, and anesthesia induction chambers.[4]
-
Surgical Zone: A clean area equipped with a surgical table, heating pads, adequate lighting, an anesthesia machine, and sterile surgical packs.[4]
-
Recovery Area: A quiet area for post-operative monitoring, equipped with cages, heating pads, oxygen, and any necessary resuscitation supplies.[4]
Protocol 1: this compound Implant Insertion in Rodents (Rats, Mice)
Materials:
-
This compound implant (e.g., 4.7 mg) with implanter device[1]
-
Anesthesia (e.g., isoflurane) and anesthetic machine[1]
-
Animal clippers[1]
-
Sterile gauze[1]
-
Sterile surgical gloves[11]
-
Heating pad[12]
Procedure:
-
Animal Preparation:
-
Site Preparation:
-
Implantation:
-
Gently lift a fold of skin in the prepared area.[1]
-
Insert the needle of the implanter subcutaneously, directed away from the head.[1]
-
Fully depress the plunger to deposit the implant.[1]
-
Slowly withdraw the needle, ensuring the implant remains in the subcutaneous space.[1] A slight pinch of the skin at the insertion point during withdrawal can help prevent the implant from being expelled.
-
Briefly apply gentle pressure to the insertion site with sterile gauze to promote hemostasis.[1]
-
-
Post-Procedure Monitoring:
Protocol 2: this compound Implant Insertion in Larger Research Animals (e.g., Cats, Dogs, Goats)
The fundamental technique for larger animals is similar to that for rodents, with minor adjustments. Anesthesia or sedation is often not required for cats.[6]
Materials:
-
This compound implant (appropriate dosage for the species) with implanter
-
Antiseptic solution
-
Sterile gauze
-
Local anesthetic (optional, depending on institutional guidelines and animal temperament)
Procedure:
-
Animal Restraint and Site Preparation:
-
Implantation:
-
Lift a fold of skin.
-
Insert the implanter needle subcutaneously.
-
Depress the plunger to release the implant.
-
Withdraw the needle while applying gentle pressure at the insertion site.
-
-
Post-Procedure Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Monitor the implant site for several days for signs of inflammation or infection.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's biphasic effect on the HPG axis.
Experimental Workflow for this compound Implant Insertion
Caption: Step-by-step workflow for implant insertion.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Use of this compound in Companion Animals - Improve Veterinary Education US [improveinternational.com]
- 3. unusualpetvets.com.au [unusualpetvets.com.au]
- 4. | Comparative Biosciences, inc [compbio.com]
- 5. Contraceptive effect and potential side-effects of this compound acetate implants in rats (Rattus norvegicus): Preliminary observations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term contraception in a small implant: A review of Suprelorin (this compound) studies in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vet-es.virbac.com [vet-es.virbac.com]
- 8. researchgate.net [researchgate.net]
- 9. bioone.org [bioone.org]
- 10. complete.bioone.org [complete.bioone.org]
- 11. orthopresearch.com [orthopresearch.com]
- 12. Subcutaneous implants for long-acting drug therapy in laboratory animals may generate unintended drug reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benign Prostatic Hyperplasia (BPH) Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Clarification on the Role of Deslorelin
These application notes provide detailed protocols for the induction of benign prostatic hyperplasia (BPH) in animal models, a critical step in studying the pathophysiology of the disease and evaluating potential therapeutics.
It is important to clarify a common misconception regarding the use of this compound in this context. This compound is a Gonadotropin-Releasing Hormone (GnRH) agonist.[1][2] Its mechanism of action involves an initial, transient surge ("flare-up") in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can temporarily increase testosterone.[1][3] However, continuous exposure to this compound leads to the downregulation of GnRH receptors in the pituitary gland, causing a profound and sustained suppression of LH, FSH, and consequently, testosterone production.[1][3][4] This "chemical castration" effect makes this compound a therapeutic agent for hormone-dependent conditions, including the treatment of BPH in animals like dogs, where it leads to a reduction in prostate size. Due to this long-term testosterone suppression, this compound is not a suitable agent for inducing a sustained BPH animal model, which requires consistently elevated androgen levels.
The standard and widely accepted method for inducing BPH in research animals involves the administration of exogenous hormones, primarily testosterone, often in combination with estradiol, to mimic the hormonal environment that contributes to prostatic growth.[5][6] The following sections detail the protocols for these established induction models.
Signaling Pathways and Mechanisms
This compound's Mechanism of Action (Treatment of BPH)
This compound, as a GnRH agonist, initially stimulates the pituitary gland, causing a flare-up of LH and FSH. This leads to a temporary increase in testosterone. However, with sustained stimulation, the GnRH receptors are downregulated, leading to a sharp decrease in LH, FSH, and testosterone, which ultimately results in the shrinkage of the prostate gland.
Caption: Mechanism of this compound resulting in prostate shrinkage.
Hormonal Induction of Benign Prostatic Hyperplasia
The development of BPH is primarily driven by androgens, specifically dihydrotestosterone (DHT), which is converted from testosterone by the enzyme 5α-reductase within the prostate. Estrogens are also implicated in promoting prostatic growth, potentially by sensitizing the prostate to androgens. The administration of testosterone, with or without estradiol, leads to the proliferation of both epithelial and stromal cells in the prostate, resulting in glandular hyperplasia.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. eazarmg.org [eazarmg.org]
- 5. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 6. Testosterone and 17β-Estradiol Induce Glandular Prostatic Growth, Bladder Outlet Obstruction, and Voiding Dysfunction in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deslorelin Sustained-Release Formulation in Laboratory Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deslorelin, a potent gonadotropin-releasing hormone (GnRH) agonist, is a valuable tool for the temporary and reversible suppression of reproductive function in laboratory rodents.[1][2][3] Administered as a sustained-release implant, this compound offers a non-surgical alternative to castration for studies requiring the manipulation of the hypothalamic-pituitary-gonadal (HPG) axis. These application notes provide comprehensive protocols and data for the use of this compound sustained-release formulations in rats and mice, intended to guide researchers in endocrinology, reproductive biology, and drug development.
The mechanism of action involves an initial stimulation of the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), often referred to as a "flare-up" effect.[4] This is followed by downregulation and desensitization of GnRH receptors in the pituitary, resulting in a sustained suppression of gonadotropin release and a subsequent decrease in sex steroid production.[4][5]
Data Presentation
The following tables summarize the quantitative data on the effects of a 4.7 mg this compound sustained-release implant in laboratory rodents.
Table 1: Effects of 4.7 mg this compound Implant on Male Rats
| Parameter | Observation | Time to Effect | Duration of Effect | Reference |
| Testosterone Levels | Significantly lower concentrations compared to controls. | Basal levels (≤0.1 ng/mL) reached as early as day 7 and consistently by day 28. | Suppression maintained for at least 6 months. | [3][6][7] |
| Testicular Volume | Significant reduction in size. | Noticeable reduction within weeks, significantly lesser than controls until 9 months post-treatment. | Effects observed for at least 9 months. | [3] |
| Spermatogenesis | Disruption of seminiferous tubule integrity and poor semen quality. | Disruption observed at 6 months post-implantation. | Suppressive effects continued until 11 months after implant insertion. | [3] |
| Fertility | Reduced litter size when mated with untreated females. | Significantly smaller litter sizes observed in matings at 2 and 6 months post-implantation. | Suppressed fertility for at least 6 months. | [3] |
Table 2: Effects of 4.7 mg this compound Implant on Female Rodents
| Parameter | Species | Observation | Time to Effect (Latency) | Duration of Effect | Reference |
| Estrous Cycle | Rat | Cessation of normal cyclicity. | ~2 weeks. | At least 7 months. | [1] |
| Mouse | Stoppage of regular estrous cycles. | ~2 weeks. | Effective for at least 6 months. | [8] | |
| Fertility | Rat | Complete contraception (0% conception rate). | Contraceptive effect confirmed at 2 weeks. | At least 1 year. | [2] |
| Ovarian Histology | Rat | Reduced ovarian volume and number of pre-antral follicles. No active corpora lutea. | Changes observed after long-term treatment. | Effects seen after 1 year of implantation. | [9][10] |
| Uterine Histology | Rat | Reduced volumes of epithelium, endometrium, and myometrium. | Changes observed after long-term treatment. | Effects seen after 1 year of implantation. | [9][10] |
Table 3: Pharmacokinetic Parameters of 4.7 mg this compound Implant in Mice
| Parameter | Value | Reference |
| Average Release Rate | ~20 µ g/day | [5] |
| Duration of Steady Release | Up to 25-30 weeks | [5] |
Mandatory Visualizations
Caption: this compound GnRH Agonist Signaling Pathway.
Caption: Experimental Workflow for this compound Studies in Rodents.
Experimental Protocols
Protocol 1: Subcutaneous Implantation of this compound
Materials:
-
This compound sustained-release implant (e.g., 4.7 mg)
-
Implanter device (typically supplied with the implant)
-
Anesthesia (e.g., isoflurane) and vaporizer
-
Electric clippers
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile gauze
Procedure:
-
Anesthesia: Anesthetize the rodent using isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Site Preparation: Place the animal in sternal recumbency. Shave a small patch of fur in the interscapular region.
-
Aseptic Technique: Cleanse the shaved area with an antiseptic solution and allow it to dry.
-
Implantation:
-
Lift a fold of skin in the prepared area.
-
Insert the needle of the implanter subcutaneously, directed away from the head.
-
Fully depress the plunger to deposit the implant.
-
Slowly withdraw the needle, ensuring the implant remains in the subcutaneous space. A slight pinch of the skin at the insertion point during withdrawal can help prevent the implant from being expelled.
-
-
Post-Implantation:
-
Apply gentle pressure to the insertion site with sterile gauze for a few moments to ensure hemostasis.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Check the implantation site daily for the first few days for any signs of inflammation, swelling, or infection.
-
Protocol 2: Monitoring Estrous Cyclicity by Vaginal Smear Cytology
Materials:
-
Sterile, smooth-tipped pipette or sterile cotton swab
-
Sterile saline solution (0.9% NaCl)
-
Microscope slides
-
Microscope
-
Staining solution (e.g., Diff-Quik, Giemsa)
Procedure:
-
Sample Collection:
-
Gently restrain the female mouse or rat.
-
Introduce a small amount of sterile saline into the vagina using a pipette.
-
Gently aspirate and expel the saline a few times to collect exfoliated cells.
-
Alternatively, a saline-moistened sterile cotton swab can be gently inserted and rotated against the vaginal wall.
-
-
Slide Preparation:
-
Expel the collected fluid onto a clean microscope slide and spread it into a thin layer.
-
If using a swab, gently roll it across the slide.
-
Allow the slide to air dry completely.
-
-
Staining:
-
Stain the smear using a preferred cytological stain according to the manufacturer's instructions.
-
-
Microscopic Examination:
-
Examine the slide under a light microscope.
-
Identify the stage of the estrous cycle based on the predominant cell types:
-
Proestrus: Primarily nucleated epithelial cells.
-
Estrus: Predominantly anucleated, cornified epithelial cells.
-
Metestrus: A mix of cornified cells and leukocytes.
-
Diestrus: Mainly leukocytes with a few epithelial cells.
-
-
-
Data Recording: Record the estrous stage for each animal daily to track cyclicity or its suppression.
Protocol 3: Serial Blood Sampling via Tail Vein
Materials:
-
Restraint device for rodents
-
Heat lamp or warming pad
-
Sterile lancet or 27-30 gauge needle
-
Micro-hematocrit tubes or other appropriate collection vials
-
70% ethanol
-
Sterile gauze
Procedure:
-
Animal Restraint: Gently place the rodent in a suitable restraint device, allowing access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Site Preparation: Clean the tail with 70% ethanol.
-
Venipuncture:
-
Make a small, clean puncture in one of the lateral tail veins with a sterile lancet or needle.
-
Collect the emerging blood droplets into a micro-hematocrit tube or other collection vial.
-
-
Hemostasis: After collecting the desired volume, apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
Animal Recovery: Return the animal to its home cage and monitor for any signs of distress. Alternate between the two lateral tail veins for subsequent sampling.
Protocol 4: Histological Analysis of Gonads
Materials:
-
10% neutral buffered formalin
-
Phosphate-buffered saline (PBS)
-
Graded ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) stains
Procedure:
-
Tissue Collection: At the designated endpoint, euthanize the animal according to approved institutional protocols. Immediately dissect the testes or ovaries and remove any adhering fat or connective tissue.
-
Fixation: Immerse the gonads in 10% neutral buffered formalin for at least 24 hours. The volume of fixative should be at least 10 times the volume of the tissue.
-
Tissue Processing:
-
After fixation, wash the tissues in PBS.
-
Dehydrate the tissues by passing them through a graded series of ethanol solutions.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks using a microtome.
-
Staining:
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Evaluation:
-
Testes: Examine the seminiferous tubules for the presence and organization of different stages of spermatogenesis (spermatogonia, spermatocytes, spermatids, and spermatozoa). Assess the interstitial space for the morphology and number of Leydig cells.
-
Ovaries: Quantify the different stages of follicular development (primordial, primary, secondary, antral follicles) and the presence or absence of corpora lutea. Note any signs of atresia.
-
-
Data Analysis: Compare the histological findings between this compound-treated and control groups.
Conclusion
This compound sustained-release implants provide a reliable and effective method for the reversible suppression of reproductive function in laboratory rodents. The protocols outlined in these application notes offer a framework for conducting studies that require the modulation of the HPG axis. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for a wide range of research applications.
References
- 1. Contraceptive effect and potential side-effects of this compound acetate implants in rats (Rattus norvegicus): Preliminary observations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of long-term release GnRH agonist "this compound" on testicular HSP expression, accessory sex glands and testicular functions in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saint Louis Zoo | Suprelorin (this compound) [stlzoo.org]
- 5. ivis.org [ivis.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy and Safety of 4.7 mg this compound Acetate Implants as a Neutering Option in Male Cats: A Large-Scale Multicentre Randomised Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 9. Long-term effect of this compound implant on ovarian pre-antral follicles and uterine histology in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Deslorelin for the Management of Adrenal Disease in Ferrets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenal cortical disease (ACD), or hyperadrenocorticism, is one of the most prevalent endocrine disorders in domestic ferrets (Mustela putorius furo).[1][2][3] Unlike in other species where the disease is often linked to pituitary or adrenal tumors causing excessive cortisol production, in ferrets, ACD is characterized by the overproduction of sex steroid hormones, such as estradiol, androstenedione, and 17-hydroxyprogesterone, by the adrenal glands.[1][4] This condition is strongly associated with early-age neutering, which is thought to disrupt the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis, leading to chronic stimulation of the adrenal cortex by gonadotropins.[1][5][6]
Deslorelin, a potent gonadotropin-releasing hormone (GnRH) super-agonist, has emerged as a cornerstone in the medical management of ferret ACD.[3][5] Administered as a slow-release implant, this compound provides a continuous, non-pulsatile stimulation of GnRH receptors in the pituitary gland. This initially causes a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by downregulation and desensitization of the GnRH receptors.[7] The subsequent sustained suppression of LH and FSH release alleviates the stimulation of the adrenal cortex, leading to a reduction in sex steroid production and resolution of clinical signs.[5][8][9]
These application notes provide a comprehensive overview of the use of this compound for managing ACD in ferrets, including quantitative data from clinical studies, detailed experimental protocols, and diagrams of the relevant signaling pathways and experimental workflows.
Quantitative Data from Clinical Studies
The efficacy of this compound in managing clinical signs and hormonal imbalances associated with ferret adrenal disease has been documented in several studies. The following tables summarize the key quantitative findings.
Table 1: Efficacy and Duration of Action of this compound Implants in Ferrets with Adrenal Cortical Disease
| This compound Implant Dose | Number of Ferrets (n) | Mean Time to Recurrence of Clinical Signs (months) | Range of Efficacy (months) | Reference |
| 3 mg | 15 | 13.7 ± 3.5 | 8.5 - 20.5 | [4][10][11] |
| 4.7 mg | 30 | 17.6 ± 5.0 | 8.0 - 30.0 | [1][12] |
| 4.7 mg | 35 | 16.5 | 3 - Not Specified | [13][14] |
Table 2: Clinical Response to this compound Treatment in Ferrets with Adrenal Cortical Disease
| Clinical Sign | Time to Improvement/Resolution | Efficacy | Reference |
| Vulvar Swelling | Within 14 days | Significantly decreased or eliminated | [10][11][12][14] |
| Pruritus | Within 14-21 days | Significantly decreased or eliminated | [4][11][12][14] |
| Sexual Behaviors/Aggression | Within 14 days | Significantly decreased or eliminated | [10][11][12][14] |
| Hair Regrowth | Evident at 4-6 weeks | Noticeable improvement | [10][11][12][14] |
Table 3: Hormonal Response to 4.7 mg this compound Implant in Ferrets with Adrenal Cortical Disease (within 2 months post-implant)
| Hormone | Mean Decrease in Plasma Concentration | Reference |
| Estradiol | 28% | [12] |
| 17-hydroxyprogesterone | 89% | [12] |
| Androstenedione | 88% | [12] |
Signaling Pathway and Mechanism of Action
The pathophysiology of adrenal disease in neutered ferrets involves the disruption of the normal hormonal feedback mechanisms. The following diagram illustrates this pathway and the mechanism by which this compound exerts its therapeutic effect.
References
- 1. improveinternational.com [improveinternational.com]
- 2. ferret.org [ferret.org]
- 3. researchgate.net [researchgate.net]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. vettimes.co.uk [vettimes.co.uk]
- 6. US8927495B1 - Use of GnRH and analogs thereof for the prevention and treatment of pet ferret adrenocortical hyperplasia - Google Patents [patents.google.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Adrenal Disease in Ferrets • MSPCA-Angell [mspca.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Clinical and endocrine responses to treatment with this compound acetate implants in ferrets with adrenocortical disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ferret-world.com [ferret-world.com]
Application Notes and Protocols for Long-Term Deslorelin Implant Use in Canine Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term use of Deslorelin, a potent Gonadotropin-Releasing Hormone (GnRH) agonist, in canine research. The following sections detail the mechanism of action, pharmacokinetic and pharmacodynamic properties, and established protocols for its application in suppressing reproductive function and managing hormone-dependent conditions.
Mechanism of Action
This compound is a synthetic super-agonist of Gonadotropin-Releasing Hormone (GnRH).[1][2] Its primary mechanism involves the continuous stimulation of GnRH receptors in the anterior pituitary gland.[2][3][4] This initially causes a "flare-up" effect, characterized by a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which in turn stimulates a temporary surge in gonadal hormones like testosterone and estrogen.[2][3][5]
However, the sustained, non-pulsatile presence of this compound leads to the desensitization and downregulation of pituitary GnRH receptors.[1][2][3] This process ultimately suppresses the release of LH and FSH, leading to a significant reduction in the production of gonadal steroids and a reversible cessation of reproductive functions, mimicking a medical castration or ovariectomy.[3][4]
Signaling Pathway
The following diagram illustrates the signaling pathway of this compound, leading to the suppression of the hypothalamic-pituitary-gonadal axis.
Caption: this compound's dual-phase mechanism of action.
Pharmacokinetics and Pharmacodynamics
This compound is formulated in slow-release implants, typically containing 4.7 mg or 9.4 mg. Following subcutaneous implantation, plasma this compound levels peak around 14 days and then gradually decline.[1] The sustained release allows for long-term suppression of gonadal function. The duration of efficacy is generally dose-dependent, with the 4.7 mg implant licensed for 6 months and the 9.4 mg for 12 months in male dogs.[3] However, the duration can vary based on the individual dog's metabolism and body weight, with smaller dogs often experiencing a longer period of suppression.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the use of this compound implants in canines.
Table 1: Hormonal and Physiological Changes in Male Dogs Treated with 4.7 mg this compound Implant
| Parameter | Baseline (Mean ± SD) | Peak (Post-Implant) | Time to Suppression | Suppressed Level | Reference |
| Testosterone (nmol/L) | 6.6 ± 4.26 | 21.1 ± 7.5 (Day 1-5) | 6 to 43 days | 0.13 to 0.45 nmol/L | [6][7] |
| Testosterone (ng/ml) | 1.35 ± 0.21 | 2.26 ± 0.29 (Day 3) | By Day 11 | Undetectable | [8] |
| Prostate Volume Reduction | N/A | N/A | Significant by Day 37 | ~75% reduction at 16 weeks | [6][8] |
| Spermatogenesis | Normal | Initial stimulation | Azoospermia by 54 ± 21 days | Anejaculation | [6][9] |
Table 2: Efficacy in Prepubertal Female Dogs Treated with 4.7 mg this compound Implant
| Parameter | This compound Group | Placebo Group | Reference |
| Median Time to First Estrus | 377 days post-implantation | 217 days post-implantation | [10] |
| Estrus Suppression | 98.2% expressed first estrus between 6 to 24 months post-implantation | N/A | [10] |
| 17-beta Estradiol | Modest increase after first implant, then baseline levels | N/A | [11] |
| Progesterone | Baseline levels throughout study period | N/A | [11] |
Table 3: Reported Side Effects in Long-Term Use (Multiple Implants)
| Side Effect | Frequency (n) / Study Population (N) | Duration/Severity | Reference |
| Major Side Effects (leading to discontinuation) | 6 / 32 | Persistent urinary incontinence (n=1), recurring induced heat (n=1), uterine disease (n=3), ovarian tumor (n=3) | [12][13] |
| Minor Side Effects (not requiring therapy) | |||
| Body Weight Changes | 18 / 32 | Weight gain (n=15), weight loss (n=3) | [12][13] |
| Subtle Behavioral Changes | 13 / 32 | Not specified | [12][13] |
| Induced Heat | 12 / 32 | Transient | [12][13] |
| Coat Changes | 11 / 32 | Not specified | [12][13] |
| Pseudocyesis | 6 / 32 | Not specified | [12][13] |
| Transient Urinary Incontinence | 4 / 32 | Resolved without treatment | [12][13] |
| Neoplasia (potential association) | 2 cases (pituitary carcinoma, bladder carcinoma) | Observed in dogs treated for 2-9 years | [5][14] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in canine research. Specifics should be adapted based on the experimental goals.
Protocol 1: Induction of Long-Term, Reversible Infertility in Male Dogs
Objective: To suppress spermatogenesis and testosterone production for a defined period.
Materials:
-
This compound implant (e.g., Suprelorin® 4.7 mg or 9.4 mg)[4]
-
Implanter device (typically supplied with the implant)[15]
-
Clippers
-
Antiseptic solution (e.g., chlorhexidine, povidone-iodine)
-
Sterile gloves
-
Blood collection tubes (for serum)
-
Centrifuge
-
Hormone assay kits (e.g., Testosterone RIA or ELISA)
Workflow Diagram:
Caption: Experimental workflow for male infertility studies.
Procedure:
-
Animal Selection and Baseline: Select healthy, intact, and sexually mature male dogs. Allow for an acclimatization period. Collect baseline data, including body weight, a blood sample for testosterone measurement, and a semen sample for quality analysis (volume, concentration, motility, morphology).
-
Implantation:
-
Restrain the dog. Sedation is typically not required but can be used if necessary.
-
Clip the hair at the implantation site, usually subcutaneously between the shoulder blades.[7]
-
Aseptically prepare the site with an antiseptic solution.[7]
-
Using the pre-loaded implanter, lift a fold of skin and insert the needle fully. Depress the plunger to deposit the implant and slowly withdraw the needle.[3]
-
Briefly pinch the insertion site to help retain the implant.
-
-
Post-Implantation Monitoring:
-
Flare-up Period (First 2-3 weeks): Monitor for transient increases in libido or other testosterone-mediated behaviors.[5] Collect blood samples frequently (e.g., daily or every other day for the first week) to characterize the initial testosterone surge.[7][8]
-
Suppression Period (From week 3 onwards): Collect blood samples for testosterone analysis weekly, then monthly, to determine the time to suppression (testosterone < 1.4 nmol/L).[7]
-
Collect semen samples every 2-4 weeks to monitor the decline in sperm quality and confirm azoospermia.[6]
-
If studying benign prostatic hyperplasia (BPH), perform transrectal ultrasonography to measure prostate volume at regular intervals (e.g., every 4 weeks).[6][8]
-
-
Maintenance and Reversibility:
-
Once suppression is achieved, continue monitoring for the duration of the implant's expected efficacy.
-
For long-term studies, re-implantation can occur at 6 or 12-month intervals, depending on the implant used and the return of testosterone levels.[12]
-
To study reversibility, monitor the return of testosterone production, spermatogenesis, and fertility after the implant's effects have worn off.[4]
-
Protocol 2: Postponement of Puberty in Prepubertal Female Dogs
Objective: To safely and effectively delay the onset of the first estrus.
Materials:
-
This compound implant (e.g., Suprelorin® 4.7 mg)
-
Implanter device
-
Standard veterinary examination equipment
-
Blood collection tubes (for serum)
-
Hormone assay kits (e.g., Progesterone, 17-beta Estradiol)
-
Vaginal swabs and microscope slides for cytology
Procedure:
-
Animal Selection: Select healthy, prepubertal female dogs. Implantation is recommended between 12 and 16 weeks of age to avoid inducing estrus.[10] Confirm prepubertal status via clinical examination, absence of vulvar swelling or discharge, and baseline hormone levels.
-
Implantation: Follow the same aseptic implantation procedure as described in Protocol 1.
-
Post-Implantation Monitoring:
-
Clinical Signs: Perform weekly clinical examinations, paying close attention to the appearance of the external genitalia for any signs of development or proestrus (e.g., vulvar swelling, serosanguinous discharge).[11]
-
Vaginal Cytology: Collect vaginal swabs weekly to monitor for changes in epithelial cell cornification, which would indicate an estrogenic effect.[11] A prepubertal state is characterized by a predominance of parabasal cells.[11]
-
Hormone Analysis: Collect blood samples monthly to measure serum progesterone and estradiol. Consistently low (baseline) levels confirm the suppression of ovarian activity.[11]
-
Body Weight and Development: Monitor body weight and general physical development monthly. Note that delayed epiphyseal closure of long bones may occur, similar to surgical neutering.[3]
-
-
Confirmation of Puberty: The first estrus is confirmed by the presence of clinical signs, characteristic changes in vaginal cytology (high percentage of superficial cells), and a rise in serum progesterone levels following ovulation. Record the age and date of the first estrus.
-
Long-Term Follow-up: After the first estrus, subsequent cycles can be monitored to confirm the return of normal reproductive function.[16]
Safety and Considerations
-
Flare-up Effect: Researchers must be aware of the initial stimulatory phase, which can temporarily exacerbate conditions like BPH or increase sexual behaviors.[5][6]
-
Aseptic Technique: Proper disinfection of the implantation site is crucial to prevent infection.[7]
-
Prepubertal Implantation Age: In females, implanting between 12-16 weeks of age is critical to minimize the risk of inducing an early estrus.[10]
-
Long-Term Health: While generally well-tolerated, long-term, repeated use has been associated with minor side effects like weight changes and coat changes.[12][13] Rare but serious adverse events, including uterine disease and neoplasia, have been reported, although a causal link is not definitively established.[12][13][14]
-
Reversibility: The contraceptive effect is reversible, and fertility typically returns after the implant is exhausted.[4] The time to return to fertility can be variable.
References
- 1. ivis.org [ivis.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. eazarmg.org [eazarmg.org]
- 4. researchgate.net [researchgate.net]
- 5. Chronic Use of this compound in Dogs: Six Cases (2005–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of 4.7 mg this compound Acetate Implants in Suppressing Oestrus Cycle in Prepubertal Female Dogs [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Long-term effect of repeated this compound acetate treatment in bitches for reproduction control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic Use of this compound in Dogs: Six Cases (2005-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vetlexicon.com [vetlexicon.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Methods for Assessing Deslorelin Efficacy in Exotic Species
Audience: Researchers, scientists, and drug development professionals.
Introduction: Deslorelin is a potent synthetic superagonist of Gonadotropin-Releasing Hormone (GnRH) used extensively in veterinary medicine for reproductive management.[1][2] Marketed as a slow-release implant (e.g., Suprelorin®), it provides a reversible, non-surgical method for suppressing fertility in a wide range of domestic and exotic species.[3][4] Its application in zoological institutions is crucial for managing breeding programs, controlling aggression, and treating hormone-related disorders.[5] Assessing the efficacy of this compound is critical to optimize dosing strategies and ensure desired outcomes across diverse taxa. These application notes provide a detailed overview of the methodologies and protocols for evaluating this compound's efficacy in exotic animals.
Mechanism of Action
This compound operates through a dual-phase mechanism on the Hypothalamic-Pituitary-Gonadal (HPG) axis.[4]
-
Initial Stimulation (Flare-up Phase): Upon implantation, this compound binds strongly to GnRH receptors in the pituitary gland, causing an initial surge in the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][6] This can temporarily increase gonadal activity and sex steroid production (e.g., testosterone and estrogen).[6] In females, this phase can induce estrus and ovulation.[4][5]
-
Downregulation Phase (Suppression): The continuous, non-pulsatile stimulation by this compound leads to the desensitization and downregulation of pituitary GnRH receptors.[1][7] This loss of receptors ultimately suppresses the synthesis and release of LH and FSH, leading to a significant reduction in the production of gonadal steroids and the cessation of reproductive functions like spermatogenesis and ovulation.[8][9] This state of temporary chemical castration is the therapeutic goal for contraception.
Experimental Workflow for Efficacy Assessment
A robust assessment of this compound efficacy requires a multi-faceted approach, integrating hormonal, behavioral, and physiological data. The following workflow is recommended.
Assessment Protocols
Hormonal monitoring is a primary method for assessing the physiological effects of this compound. Non-invasive fecal hormone analysis is often preferred for exotic species to minimize stress.[10][11]
Objective: To quantify changes in reproductive hormones (LH, FSH, testosterone, progesterone, estradiol) following this compound administration.
Method 3.1.1: Fecal Sample Collection and Processing
-
Collection: Collect fresh fecal samples 1-3 times per week from individual animals.[5] Avoid contamination with urine.
-
Storage: Store samples immediately at -20°C or lower.
-
Processing:
-
Lyophilize (freeze-dry) the fecal samples to a constant weight.
-
Pulverize the dried sample to create a homogenous powder.
-
Extract steroids using a validated method, typically involving vortexing a subsample (e.g., 0.1-0.5 g) with a high-percentage ethanol or methanol solution.
-
Centrifuge the mixture and collect the supernatant for analysis.
-
Method 3.1.2: Enzyme Immunoassay (EIA)
-
Assay Selection: Use validated commercial or in-house EIAs for relevant steroid metabolites (e.g., testosterone, estradiol, progesterone). Note that validated assays for LH and FSH are lacking for many exotic species.[7]
-
Procedure: Follow the manufacturer's protocol for the selected EIA kit. This typically involves adding extracted samples, standards, and enzyme-conjugated hormones to antibody-coated microplates.
-
Data Analysis: Measure optical density using a microplate reader. Calculate hormone concentrations relative to the standard curve and express as mass per gram of dry feces (e.g., ng/g).
-
Interpretation: Compare post-implant hormone profiles to pre-treatment baseline levels. Efficacy is indicated by a return to and maintenance of basal hormone concentrations after the initial flare-up phase.
Changes in reproductive and social behaviors are key indicators of this compound's efficacy.
Objective: To quantify the frequency of hormone-dependent behaviors.
Procedure:
-
Ethogram Development: Create a detailed ethogram (a catalog of species-specific behaviors) focusing on reproductive actions (e.g., courtship displays, mounting, copulation) and related social behaviors (e.g., territorial marking, aggression).[11]
-
Observation Schedule: Conduct standardized observation sessions (e.g., focal animal sampling for 30-60 minutes) at consistent times of day.
-
Data Collection: Record the frequency and duration of behaviors defined in the ethogram.
-
Data Analysis: Use appropriate statistical tests to compare the frequency of target behaviors between baseline, flare-up, and suppression phases. A significant reduction or absence of reproductive behaviors during the suppression phase indicates efficacy.[11]
Direct measurement of reproductive organs and outputs provides definitive evidence of efficacy.
Objective: To assess changes in gonadal size and gamete production.
Procedure:
-
Gonadal Size: For males, measure testicular volume using calipers during routine physical exams. In some species, ultrasound can be used to assess testicular or ovarian changes.[7]
-
Gamete Production:
-
Males: Perform semen collection via electroejaculation or other appropriate methods to assess sperm concentration and motility. Azoospermia indicates effective contraception.[12]
-
Females: Monitor for egg production (in avian and reptilian species) or signs of pregnancy/birth.[13] The absence of eggs or offspring is a primary measure of success.[8]
-
-
Advanced Imaging: In specific research contexts, techniques like Computed Tomography (CT) scans can be used to monitor internal changes, such as the number and size of ovarian follicles in reptiles.[14]
Quantitative Data on this compound Efficacy
The efficacy and duration of this compound implants vary significantly across taxa.[5]
Table 1: Summary of this compound Contraceptive Efficacy in Select Exotic Mammals
| Taxon/Species | Dose (mg) | Efficacy Metric | Observed Efficacy/Failure Rate | Duration of Effect | Reference(s) |
|---|---|---|---|---|---|
| Mammals (Overall) | 4.7 / 9.4 | Prevention of offspring | 98.7% success rate (1.3% failure) | 6-12+ months | [8][9] |
| Felids (Lion) | 9.4 or 3 x 4.7 | Fecal hormone suppression | Quiescent ovarian activity | 17-40 months | [5][10] |
| Canids (Coyote) | 5 x 9.4 | Suppression of spermatogenesis | Suppression for 3 breeding seasons | >36 months | [11] |
| Marsupials (Kangaroo) | 10 - 20 | Inhibition of reproduction | Effective inhibition | 18-22 months | [11] |
| Primates (Grey Mouse Lemur) | 4.7 | Testosterone suppression | Ineffective in males; levels increased | N/A |[15] |
Table 2: Summary of this compound Efficacy in Avian and Reptilian Species
| Taxon/Species | Dose (mg) | Efficacy Metric | Observed Efficacy/Failure Rate | Duration of Effect | Reference(s) |
|---|---|---|---|---|---|
| Birds (Overall) | 4.7 / 9.4 | Egg-laying suppression | 85.3% success rate (14.7% failure) | Highly variable | [8][9] |
| Cockatiel | 4.7 | Egg-laying suppression | 100% suppression | At least 180 days | [13] |
| Japanese Quail | 4.7 | Egg-laying suppression | Variable; ceased in 6 of 10 birds | 2-12 weeks | [16] |
| Reptiles (Pond Slider) | 2 x 4.7 | Follicle development | Reduced number of Phase II follicles | Not effective in the first season |[14] |
Considerations and Limitations
-
Taxonomic Variability: Efficacy is high in most mammals but less consistent in other taxa like birds, potentially due to differences in GnRH molecule structure and physiology.[8][9] Further research is needed for reptiles and fish, where data is sparse.[5]
-
Stimulatory Phase Management: The initial flare-up can result in unwanted ovulation or aggressive behaviors.[5] In at-risk species like carnivores, females should be separated from males for 2-3 weeks post-implantation.[8] Co-treatment with a progestin can prevent this stimulatory phase.[9]
-
Dose and Duration: The minimum effective dose and duration of action are unknown for most exotic species.[17] Current recommendations are often based on empirical data from zoological collections.[12]
-
Reversibility: While considered reversible, the time to return to fertility is highly variable and unpredictable.[16] Implant removal can be performed to shorten reversal time but may be difficult.[16]
Conclusion: Assessing the efficacy of this compound in exotic species requires a comprehensive and systematic approach. The combination of hormonal assays, behavioral monitoring, and direct physiological assessment provides the most complete picture of the implant's effect. The protocols and data presented here serve as a guide for researchers to develop robust studies, contributing to the safe and effective use of this critical tool in wildlife management and conservation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ilexlife.com [ilexlife.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioone.org [bioone.org]
- 9. This compound (SUPRELORIN®) USE IN NORTH AMERICAN AND EUROPEAN ZOOS AND AQUARIUMS: TAXONOMIC SCOPE, DOSING, AND EFFICACY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Determination of Efficacy of Single and Double 4.7 mg this compound Acetate Implant on the Reproductive Activity of Female Pond Sliders (Trachemys scripta) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sex-specific efficacy of this compound in downregulating reproductive activity in the grey mouse lemur (Microcebus murinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.ymaws.com [cdn.ymaws.com]
- 17. bioone.org [bioone.org]
Deslorelin in Zoo and Wildlife Conservation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deslorelin, a potent gonadotropin-releasing hormone (GnRH) agonist, has become an invaluable tool in the reproductive management of zoo and wildlife species. Its ability to reversibly suppress fertility through the downregulation of pituitary GnRH receptors makes it a preferred method for contraception in a wide range of taxa.[1][2] This document provides detailed application notes and protocols for the use of this compound (Suprelorin®) in conservation breeding programs and population management.
This compound initially stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which can temporarily enhance reproductive activity.[1][3] This is followed by a downregulation of GnRH receptors, leading to a suppression of gonadotropin and gonadal steroid production, effectively causing a temporary and reversible cessation of reproductive function.[1][3]
Applications in Zoo and Wildlife Management
The primary applications of this compound in a zoo and wildlife context include:
-
Contraception: For managing genetic diversity, controlling population size, and preventing unwanted pregnancies in mixed-sex enclosures.[1][4][5]
-
Induced Ovulation: The initial stimulatory effect can be harnessed to induce ovulation in species with unpredictable or seasonal reproductive cycles.
-
Behavioral Management: Suppression of reproductive hormones can help in managing hormone-related aggression and other undesirable behaviors, particularly in males.[6]
-
Treatment of Reproductive Pathologies: this compound has been used to manage conditions such as benign prostatic hyperplasia in canids.[7][8]
Quantitative Data Summary
The following tables summarize the available data on this compound use across various taxa. It is important to note that individual responses can vary, and these dosages should be considered as guidelines.[9]
Table 1: this compound (Suprelorin®) Dosage and Efficacy for Contraception in Female Mammals
| Taxon | Species | Implant Dose (mg) | Minimum Duration of Efficacy | Notes |
| Carnivora | African Lion (Panthera leo) | 9.4 mg or 3 x 4.7 mg | ~30 months | Can be re-implanted at 24-month intervals for continuous contraception.[4][5] |
| Tiger (Panthera tigris) | 3 x 4.7 mg, 9.4 mg, or 4.7 + 9.4 mg | ~30 months | ||
| Cheetah (Acinonyx jubatus) | 6 mg | Variable | Used successfully for up to 7 years with yearly implants in some cases.[4] | |
| Domestic Dog (Canis lupus familiaris) | 4.7 mg | ≥ 6 months | ||
| 9.4 mg | ≥ 12 months | |||
| Primates | Lion-tailed Macaque (Macaca silenus) | 6 mg | Effective in reducing testosterone and aggression. | Side effects may include weight and muscle loss.[6] |
| Marsupialia | Common Brushtail Possum (Trichosurus vulpecula) | Not specified | Effective |
Table 2: this compound (Suprelorin®) Efficacy and Failure Rates
| Taxon | Efficacy | Failure Rate (resulting in offspring) | Notes |
| Mammals | High | 1.3% of treated individuals, 0.5% of treatment bouts | [1][10] |
| Birds | Lower than mammals | 14.7% of individuals, 7.2% of bouts | May be due to differences in avian GnRH molecules.[1][10] |
Experimental Protocols
Protocol 1: Contraception in a Female Felid (e.g., Lion, Tiger)
Objective: To achieve long-term, reversible contraception.
Materials:
-
This compound implant(s) (e.g., Suprelorin® 4.7 mg or 9.4 mg)
-
Implant applicator
-
Anesthetic drugs (as per institutional veterinary protocol)
-
Surgical preparation supplies (clippers, antiseptic scrub, sterile gloves)
-
Microchip scanner (to locate previous implants if necessary)
-
(Optional) Megestrol acetate tablets
Procedure:
-
Animal Immobilization: Chemically immobilize the animal using established institutional protocols.
-
Implant Site Preparation: Select a subcutaneous site, typically between the shoulder blades or in the flank region. Clip the fur and aseptically prepare the skin.
-
Implantation:
-
Insert the sterile needle of the implant applicator subcutaneously.
-
Depress the plunger fully to deposit the implant.
-
Withdraw the needle.
-
Palpate the site to confirm the implant is in place.
-
-
Post-Implantation Management:
-
Monitor the animal during recovery from anesthesia.
-
Initial Stimulation Phase Management: The initial stimulatory phase can induce estrus and ovulation.[1][9] To prevent unwanted pregnancy during this period (which can last 2-3 weeks), it is crucial to separate the female from intact males.[1]
-
Progestin Co-treatment (for carnivores): To prevent the initial stimulation phase and potential for endometrial pathology, megestrol acetate can be administered for 7 days before and 7 days after implant insertion.[1][10]
-
-
Monitoring:
-
Observe for signs of estrus in the weeks following implantation.
-
Long-term monitoring involves observing for return to estrus, which indicates the end of the implant's efficacy. Fecal hormone analysis can also be used to monitor ovarian activity.[4]
-
Protocol 2: Management of Aggression in a Male Primate
Objective: To reduce inter-male aggression by suppressing testosterone production.
Materials:
-
This compound implant(s) (dosage determined by body weight and species)
-
Implant applicator
-
Anesthetic drugs
-
Surgical preparation supplies
-
Blood collection tubes for hormone analysis
Procedure:
-
Pre-treatment Evaluation: Collect baseline data on aggressive behaviors and serum testosterone levels.
-
Implantation: Follow the same aseptic implantation procedure as described in Protocol 1.
-
Post-Implantation Management:
-
Monitor the animal for any adverse reactions at the implant site.
-
Be aware of a potential transient increase in aggression during the initial stimulation phase.
-
-
Monitoring:
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a GnRH agonist.
Experimental Workflow for this compound Contraception Study
Caption: General experimental workflow for a this compound contraception trial.
Decision-Making for this compound Use in a Conservation Program
Caption: Decision tree for the application of this compound in wildlife management.
Potential Side Effects and Considerations
While this compound is generally considered safe, some potential side effects and considerations include:
-
Initial Stimulatory Phase: As detailed above, this can lead to transient increases in reproductive behaviors and physiology.[1][9]
-
Local Site Reactions: Mild swelling or irritation at the injection site may occur.[11]
-
Weight Gain: Changes in hormone levels can alter metabolism and lead to weight gain.[12]
-
Long-term Effects: In rats, long-term use has been shown to affect the pre-antral follicle population and uterine histology.[13] The long-term effects in many non-domestic species are still being studied.
-
Species-Specific Efficacy: The effectiveness of this compound can vary between species, and it may not be effective in suppressing spermatogenesis in males of some species like bovids and marsupials.[9]
-
Pre-pubertal Use: Use in pre-pubertal animals may delay the closure of long bone growth plates, potentially resulting in taller individuals.[9]
Conclusion
This compound is a powerful and versatile tool for reproductive management in zoo and wildlife conservation programs. Its reversible action provides a significant advantage over permanent sterilization methods. However, successful and safe application requires careful consideration of the species, individual animal, and the specific management goals. The protocols and data presented here provide a foundation for the responsible use of this compound in these settings. Further research is ongoing to refine dosages and understand the long-term effects across a wider range of species.
References
- 1. bioone.org [bioone.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wildlifefertilitycontrol.org [wildlifefertilitycontrol.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Implants - VIN [vin.com]
- 7. Chronic Use of this compound in Dogs: Six Cases (2005–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Saint Louis Zoo | Suprelorin (this compound) [stlzoo.org]
- 10. This compound (SUPRELORIN®) USE IN NORTH AMERICAN AND EUROPEAN ZOOS AND AQUARIUMS: TAXONOMIC SCOPE, DOSING, AND EFFICACY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | VCA Animal Hospitals [vcahospitals.com]
- 12. What are the side effects of this compound? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Deslorelin implant failure or expulsion
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Deslorelin implants in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound implants?
A1: this compound is a potent gonadotropin-releasing hormone (GnRH) agonist. When administered as a low-dose, continuous-release implant, it initially causes a "flare-up" effect by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This is followed by a downregulation and desensitization of GnRH receptors on the pituitary, leading to a suppression of LH and FSH production. This ultimately results in a decrease in the production of gonadal hormones like testosterone and estrogen, leading to temporary infertility.
Q2: What is the expected timeframe for the onset of efficacy?
A2: The onset of infertility is not immediate. Following implantation, there is an initial stimulatory phase ("flare-up"). In male dogs, infertility is typically achieved from 6 weeks up to at least 6 months after the initial treatment. In male cats, testosterone levels have been observed to decrease to basal levels in most animals by 11 weeks post-implantation.
Q3: What is the "flare-up" effect and how can it be managed?
A3: The "flare-up" is an initial, transient increase in reproductive hormone levels (e.g., testosterone) and associated behaviors that can occur shortly after implant administration due to the initial stimulation of the pituitary gland. This phase can last for a few days to a few weeks. In a study on dogs, a testosterone increase was seen shortly after treatment, but it decreased within four hours. To manage the behavioral effects of the flare-up, especially in a colony setting, it is advisable to house male and female animals separately during this initial period to prevent unwanted pregnancies.
Q4: Is the effect of the this compound implant reversible?
A4: Yes, the contraceptive effects of this compound implants are reversible. Once the implant is depleted or removed, the pituitary-gonadal axis can resume its normal function. In tomcats, for example, the resumption of serum testosterone secretion occurred approximately 3 weeks after implant removal, regardless of whether the implant was in place for 3, 6, or 9 months. However, there can be considerable individual variability in the time to return to full fertility.
Q5: What are the potential side effects of this compound implants?
A5: this compound is generally well-tolerated. The most common side effects are typically mild and localized to the implantation site, such as transient swelling or redness. Other potential side effects can include weight gain and changes in coat. In some cases, a lack of expected efficacy has been reported.
Troubleshooting Guides
Issue: Lack of Efficacy (No observable effect)
Q: We implanted a subject with a this compound implant, but we are not observing the expected suppression of reproductive hormones or behaviors. What are the possible causes and what steps should we take?
A: This issue can stem from several factors, ranging from procedural errors to individual animal variability. A systematic approach is necessary to identify the root cause.
Troubleshooting Steps:
-
Verify Correct Implantation: The most common cause of complete lack of efficacy is a failure to properly administer the implant.
-
Check for Expulsion: Carefully inspect the animal's bedding and surrounding area for a lost implant, especially in the first few days post-implantation.
-
Palpate the Implantation Site: It may be possible to feel the implant under the skin.
-
Ultrasound Examination: If the implant cannot be palpated, ultrasound can be used to attempt to locate it.
-
Review Implantation Technique: Ensure that the entire length of the needle was inserted subcutaneously and that the plunger was fully depressed before withdrawing the needle. It is also crucial to apply pressure to the insertion site for about 30 seconds after needle withdrawal to prevent the implant from being pushed out.
-
-
Assess Hormonal Response: If the implant is confirmed to be in place, the next step is to determine if there is any physiological response.
-
Baseline Hormone Levels: Measure baseline levels of relevant reproductive hormones (e.g., testosterone in males, estradiol or progesterone in females). A lack of suppression after the expected downregulation period (e.g., 6-8 weeks) suggests a problem.
-
GnRH Stimulation Test: A GnRH stimulation test can be performed to assess the responsiveness of the pituitary-gonadal axis. In a successfully treated animal, the response to the GnRH challenge should be blunted.
-
-
Consider Individual Variability: There is significant individual variation in the response to this compound. Some animals may require a longer period for downregulation to occur. In rare cases, an animal may be a non-responder.
-
Evaluate Implant Integrity: Although uncommon, implant breakage during insertion is possible, which could potentially affect the release of this compound. If the implant is removed, its integrity can be visually inspected.
Issue: Premature Return to Function
Q: The this compound implant initially suppressed reproductive function, but the effects have worn off much sooner than expected. Why might this happen?
A: A premature return to function can be due to several factors, including the implant's dose, individual metabolic differences, and implant integrity.
Troubleshooting Steps:
-
Confirm Return to Function:
-
Behavioral Observations: Note the return of reproductive behaviors such as libido, vocalization, or aggression.
-
Hormone Monitoring: A rise in baseline reproductive hormone levels from their suppressed state is a clear indicator.
-
Physical Examination: In males, an increase in testicular volume can be observed.
-
-
Investigate Potential Causes:
-
Individual Variation: As with the onset of efficacy, the duration of effect can vary significantly between individuals.
-
Implant Location: While studies have shown high efficacy irrespective of placement site, areas with low vascularization should be avoided as they might impair the release of the active substance.
-
Implant Breakage: An implant that has become friable and broken may have altered release kinetics.
-
Issue: Suspected Implant Expulsion or Loss
Q: We suspect an implant may have been expelled after administration. How can we confirm this and what should we do?
A: Suspected expulsion should be investigated promptly to ensure the continuity of the experiment.
Confirmation and Action:
-
Physical Search: Thoroughly search the animal's cage, bedding, and surrounding environment for the implant.
-
Site Examination: Carefully examine the implantation site for any signs of discharge or an open wound from which the implant could have been expelled.
-
Palpation and Ultrasound: Attempt to locate the implant via palpation and, if necessary, an ultrasound examination.
-
Hormonal Confirmation: If the implant cannot be found, a lack of reduction in reproductive hormone levels (e.g., testosterone) or physical characteristics (e.g., scrotal circumference) after 6 weeks from the suspected date of loss can confirm its absence.
-
Replacement: If implant loss is confirmed, a replacement implant should be administered.
Data Presentation
Table 1: Efficacy of 4.7 mg this compound Implant in Male Cats
| Time Point | Percentage of Cats with Testosterone ≤ 0.1 ng/mL |
| Day 45 | 77.9% |
| Day 93 | 83.1% |
| Day 186 | 84.4% |
| Day 279 | 84.4% |
| Day 372 | 61.7% |
Data from a large-scale multicentre randomised controlled study.
Table 2: Hormonal and Physical Changes in Male Dogs after 4.7 mg this compound Implant
| Parameter | Time to Onset/Observation |
| Basal Testosterone (≤0.1 ng/mL) | Earliest: Day 7, Latest: Day 28 |
| Infertility (Azoospermia) | Earliest: Day 35, Latest: Day 77 |
| Reduction in Testicular Volume | Significant reduction from Day 28 onwards |
Data from a study in seven sexually mature male dogs.
Experimental Protocols
Protocol for Confirming Implant Placement and Integrity
1. Visual Inspection and Palpation:
-
Immediately following implantation, visually inspect the implanter to ensure the spacer is visible, indicating the implant has been deployed.
-
Gently palpate the subcutaneous space at the implantation site. The implant should be palpable as a small, firm rod.
2. Ultrasound Examination:
-
Equipment: A high-frequency linear ultrasound transducer (e.g., 7.5-12 MHz) is recommended.
-
Procedure:
-
Anesthetize or sedate the animal as per approved institutional protocols.
-
Shave the fur over the suspected implantation area.
-
Apply a generous amount of acoustic coupling gel.
-
Scan the area systematically in both transverse and longitudinal planes. The implant will appear as a hyperechoic linear structure with acoustic shadowing.
-
-
Interpretation: The presence and integrity (i.e., not fragmented) of the implant can be confirmed.
Protocol for Assessing Hormonal Response
1. Baseline Hormone Monitoring:
-
Sample Collection: Collect blood samples at regular intervals (e.g., baseline, then weekly or bi-weekly) following implantation. Serum or plasma can be used depending on the assay requirements.
-
Hormone Analysis: Analyze samples for the relevant reproductive hormone (e.g., testosterone, progesterone, or estradiol) using a validated assay such as ELISA or radioimmunoassay.
-
Expected Outcome: A transient increase (flare-up) may be observed in the first 1-3 weeks, followed by a sustained decrease to basal levels.
2. GnRH Stimulation Test:
-
Purpose: To assess the pituitary's responsiveness to GnRH, which will be suppressed in a successfully treated animal.
-
Procedure:
-
Collect a baseline blood sample.
-
Administer a GnRH agonist (e.g., gonadorelin) intramuscularly.
-
Collect a second blood sample 60-90 minutes after GnRH administration.
-
-
Interpretation:
-
Effective Suppression: A minimal or no increase in reproductive hormone levels in the post-stimulation sample compared to the baseline.
-
Lack of Suppression: A significant increase in reproductive hormone levels in the post-stimulation sample, similar to what would be expected in an untreated animal.
-
Visualizations
Caption: this compound Signaling Pathway.
Technical Support Center: Deslorelin Dosage Optimization in Avian Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Deslorelin implants for reproductive management in various avian species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in birds?
A1: this compound is a potent synthetic agonist of Gonadotropin-Releasing Hormone (GnRH).[1] In birds, the reproductive cycle is controlled by the Hypothalamic-Pituitary-Gonadal (HPG) axis.[2] The hypothalamus releases GnRH in pulses, which stimulates the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3] These gonadotropins then act on the gonads to produce sex hormones like testosterone and estradiol.[3]
This compound, administered via a slow-release implant, provides continuous, non-pulsatile stimulation of the GnRH receptors in the pituitary gland.[3][4] This initially causes a brief surge in LH and FSH, but is quickly followed by the downregulation and desensitization of these receptors.[3] The result is a significant and sustained suppression of LH and FSH release, which in turn shuts down the production of gonadal hormones, leading to a temporary and reversible state of infertility.[2][4]
Q2: What are the common applications of this compound in avian research and management?
A2: this compound is primarily used for the medical management of reproductive disorders and to control reproductive activity.[2][5] Common applications include:
-
Suppressing chronic or excessive egg-laying: This is a frequent application in companion birds like cockatiels, budgerigars, and other psittacines to prevent associated health problems like egg binding, yolk peritonitis, and osteoporosis.[5][6]
-
Managing reproductive-related behavioral issues: It can help in reducing aggression, excessive vocalization, and feather-damaging behaviors that have a hormonal basis.[7][8]
-
Treating hormone-responsive diseases: this compound is used in the management of conditions like ovarian or testicular neoplasia.[2]
-
As a research tool: It allows for the reversible suppression of the reproductive system to study the influence of sex hormones on physiology and behavior.[9]
Q3: Are there different implant dosages available?
A3: Yes, this compound implants are commonly available in two strengths: 4.7 mg and 9.4 mg.[1] The choice of implant size affects the duration of reproductive suppression.[2]
Troubleshooting Guide
Problem 1: I've administered a this compound implant, but the bird is still laying eggs or showing reproductive behaviors.
-
Solution 1: Allow for sufficient onset time. The full suppressive effect is not immediate. It may take up to two weeks for egg-laying to cease after implantation.[1] An initial stimulatory phase, though not formally evaluated in birds, is a theoretical possibility immediately after implantation before downregulation occurs.[2]
-
Solution 2: Verify implant placement. Ensure the implant was correctly placed subcutaneously. Common sites include the pectoral muscle region or between the shoulder blades.[10]
-
Solution 3: Consider species and individual variation. The efficacy and duration of this compound's effect are known to vary significantly between different avian species and even among individuals of the same species.[2][6] Some species or individuals may require a higher dosage (e.g., the 9.4 mg implant) or more frequent implantation.[4] For example, while a 4.7 mg implant can suppress egg-laying in chickens for over 180 days, the effect may be shorter in other species.[2]
-
Solution 4: Combine with environmental and behavioral modification. Medical treatment is most effective when combined with husbandry changes. This includes adjusting the light cycle, removing potential nesting sites or materials, and avoiding handling that stimulates a pair-bond response.[6][11]
Problem 2: The implant was expelled from the insertion site.
-
Solution 1: Review implantation technique. Ensure the implant is placed sufficiently deep in the subcutaneous space to prevent it from being easily pushed out.
-
Solution 2: Consider a single suture. For species prone to removing implants or in cases of repeated expulsion, placing a single, simple skin suture at the insertion point can be beneficial.
-
Solution 3: Monitor the bird post-implantation. Closely observe the bird for a few hours after the procedure to ensure it is not actively trying to remove the implant. Self-mutilation at the implant site has been noted as a possible, though not common, side effect, particularly in psittacine birds.[2]
Problem 3: I've observed side effects after implantation. What should I do?
-
Solution 1: Monitor for common, transient effects. Mild, localized swelling or inflammation at the implant site can occur and typically resolves within a couple of weeks.[1] A heavy molt a few weeks after implantation is also a common observation.[10]
-
Solution 2: Address behavioral changes. Changes in behavior or a temporary reduction in appetite may be observed.[1] Ensure the bird continues to eat and drink. If appetite loss is severe or prolonged, veterinary consultation is recommended.
-
Solution 3: Document and report severe reactions. While significant side effects are reported to be rare, any severe reaction such as an allergic response (difficulty breathing, facial swelling) requires immediate veterinary attention.[2][12]
Data Presentation: this compound Dosage and Efficacy
The following table summarizes reported dosages and their effects across various avian species. Note that efficacy and duration can vary significantly.
| Avian Species | Implant Dosage | Observed Effect | Duration of Effect | Citations |
| Laying Hens (Gallus gallus domesticus) | 4.7 mg | 100% cessation of egg laying | ~26 weeks (180 days) | [4][13] |
| 9.4 mg | 100% cessation of egg laying | ~45.5 weeks (319 days) | [2][4][13] | |
| Japanese Quail (Coturnix coturnix japonica) | 4.7 mg | Significant reduction, but not always 100% cessation of egg laying. Reduced testosterone in males. | 7-18 weeks (females), >9 weeks (males) | [2][4][6] |
| 9.4 mg | Decreased egg production, but with large individual variation. | At least 14 weeks | [4][13] | |
| Cockatiel (Nymphicus hollandicus) | 4.7 mg | Suppressed egg laying in all treated birds. | At least 180 days | [4][13][14] |
| Psittacine Birds (Various) | 4.7 mg | Suppressed chronic egg laying in 100% of 32 treated birds. | Approximately 3 months | [2][6] |
| Domestic Pigeon (Columba livia) | 4.7 mg | Significant reduction in egg laying and serum LH concentrations. | At least 49 days (7 weeks) | [2][14] |
| Zebra Finch (Taeniopygia guttata) | 5 mg/kg body weight | Testosterone levels suppressed. | Remained suppressed for 8 weeks; reversible upon implant removal. | [9] |
Experimental Protocols
Protocol 1: General this compound Implant Administration
This protocol outlines the standard procedure for subcutaneous implantation.
Materials:
-
This compound implant in a sterile pre-loaded needle (e.g., Suprelorin® 4.7 mg or 9.4 mg)[6]
-
Implant applicator syringe
-
Appropriate skin disinfectant (e.g., chlorhexidine, alcohol)
-
Sterile gloves
-
Sedation or general anesthesia as required by species and individual temperament[6][10]
Procedure:
-
Animal Preparation: Restrain the bird appropriately. For smaller or more anxious birds, deep sedation or general anesthesia is recommended to ensure accurate placement and minimize stress.[6][10]
-
Site Selection: Identify the implantation site. Common locations are subcutaneously between the shoulder blades or over the pectoral (breast) muscles.[10]
-
Site Preparation: Pluck a small number of feathers from the selected site. Cleanse the skin thoroughly with a suitable disinfectant.
-
Implantation: a. Lift the skin to create a small subcutaneous pocket. b. Insert the entire length of the needle from the pre-loaded syringe subcutaneously. c. Fully depress the applicator plunger to deploy the implant. d. Slowly withdraw the needle, ensuring the implant remains in the subcutaneous space. It is good practice to gently pinch the skin at the insertion point as the needle is withdrawn.
-
Confirmation: Gently palpate the area to confirm the implant is in place.
-
Post-Procedure: Monitor the bird for recovery from anesthesia and for any immediate adverse reactions at the implant site.[2]
Protocol 2: Monitoring Hormonal Suppression
This protocol details a method for assessing the efficacy of this compound by measuring hormone levels.
Materials:
-
Blood collection supplies (e.g., sterile needles, heparinized syringes or micro-hematocrit tubes)
-
Centrifuge
-
Freezer for plasma storage (-20°C or lower)
-
Hormone assay kits (e.g., ELISA or RIA for testosterone, estradiol-17β, or LH)
Procedure:
-
Baseline Sampling: Prior to implant administration, collect a baseline blood sample to establish pre-treatment hormone levels.
-
Post-Implantation Sampling: Collect subsequent blood samples at predetermined intervals (e.g., weekly for the first month, then monthly). In studies with male Japanese quail, testosterone was significantly reduced within three days. In pigeons, LH was measured at 7, 28, 56, and 84 days post-treatment.
-
Blood Processing: a. Collect blood via an appropriate vein (e.g., jugular, brachial, or medial metatarsal). b. Immediately place the blood in a heparinized tube and mix gently. c. Centrifuge the sample to separate the plasma from the red blood cells. d. Carefully collect the plasma supernatant and store it frozen until analysis.
-
Hormone Analysis: Analyze the plasma samples using validated hormone assay kits according to the manufacturer’s instructions.
-
Data Comparison: Compare post-implantation hormone concentrations to the baseline levels to quantify the degree and duration of suppression.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action on the avian HPG axis.
Experimental Workflow
Caption: General workflow for a this compound efficacy study in birds.
References
- 1. poultrydvm.com [poultrydvm.com]
- 2. aavac.com.au [aavac.com.au]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Frontiers | Influence of a Sustained Release this compound Acetate Implant on Reproductive Physiology and Associated Traits in Laying Hens [frontiersin.org]
- 5. czar.vetmed.ucdavis.edu [czar.vetmed.ucdavis.edu]
- 6. lafeber.com [lafeber.com]
- 7. birdsandexotics.com [birdsandexotics.com]
- 8. birdsandexotics.com [birdsandexotics.com]
- 9. researchgate.net [researchgate.net]
- 10. thebirddoctors.com.au [thebirddoctors.com.au]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. This compound | VCA Animal Hospitals [vcahospitals.com]
- 13. Influence of a Sustained Release this compound Acetate Implant on Reproductive Physiology and Associated Traits in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Effects of Deslorelin in Male Dogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Deslorelin in male dogs during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in male dogs?
A1: this compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH).[1] It functions as a GnRH agonist, meaning it initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This leads to a transient increase in testosterone. However, with continuous low-dose administration via a subcutaneous implant, this compound leads to the downregulation and desensitization of GnRH receptors on the pituitary gland.[1] This sustained action suppresses the release of LH and FSH, consequently decreasing testosterone production and leading to a reversible medical castration.[1][2]
Q2: What are the most common side effects observed with this compound implants in male dogs?
A2: The most frequently reported side effects include:
-
Local Implant Site Reactions: Moderate and transient swelling at the implant site is a common observation.[3][4] This can also include mild erythema (redness) or scabbing.[3]
-
Initial "Flare-Up" Effect: A temporary increase in testosterone levels occurs shortly after implantation.[2][5] This may lead to a transient increase in testosterone-related behaviors such as mounting, urine marking, or inter-male aggression.[5][6]
-
Changes in Reproductive Organs and Libido: A decrease in testicular size is an expected effect of the treatment.[4] Reduced libido is also a common outcome of suppressed testosterone levels.[7]
-
Coat Changes and Weight Gain: Some dogs may experience hair coat disorders (e.g., hair loss, alopecia) and weight gain during the treatment period.[4]
Q3: How long do the effects of a this compound implant last, and are they reversible?
A3: The 4.7 mg this compound implant is designed to be effective for at least 6 months.[8] The effects are reversible. After the implant's efficacy wanes or it is removed, testicular function and fertility return. Studies have shown that more than 80% of dogs return to normal plasma testosterone levels within 12 months of implantation, and 98% return to normal levels within 18 months.[4] Full recovery of semen quality may take between 3 to 5 months after the implant's effects cease.[1]
Q4: Can this compound be used in prepubertal male dogs?
A4: The use of this compound in prepubertal dogs has been investigated. Implantation in dogs as young as 4 months old has been shown to delay puberty.[9] However, it is important to note that this is often considered an "off-label" use.[2]
Troubleshooting Guides
Issue 1: Local Implant Site Reaction
-
Symptoms: Swelling, redness, or scabbing at the implantation site.
-
Troubleshooting Steps:
-
Monitor the Site: Regularly inspect the implantation site for any signs of infection, such as excessive swelling, pain, heat, or discharge.
-
Normal Reaction: Mild to moderate swelling is a common reaction and typically resolves within 14 days without intervention.[3][4]
-
Prevent Irritation: Advise animal handlers to avoid excessive petting or pressure on the implant site.
-
When to Intervene: If swelling is severe, persists beyond 14 days, or if signs of infection are present, a veterinary examination is recommended. In rare cases of skin ulceration, veterinary intervention is necessary.[3]
-
Issue 2: Management of the Initial "Flare-Up" Effect
-
Symptoms: Transient (1-3 weeks) increase in testosterone-related behaviors such as mounting, urine marking, roaming, and potential increase in aggression.[5][7]
-
Troubleshooting Steps:
-
Prophylactic Management: For studies where the flare-up may be problematic, consider co-administration of an anti-androgen, such as cyproterone acetate. Research has shown that cyproterone acetate can effectively and safely suppress the behavioral flare-up effect, though it does not prevent the initial rise in testosterone.[5][10]
-
Behavioral Management: During the flare-up period, implement appropriate behavioral management strategies. This may include separating implanted males from other males or from females in estrus.
-
Monitoring: Closely monitor the dog's behavior for the first few weeks after implantation. Document any changes in a behavioral log.
-
Duration: The behavioral flare-up is transient. Reassure research staff that these behaviors are expected to subside as testosterone levels decrease.
-
Issue 3: Lack of Efficacy
-
Symptoms: No reduction in testicular size, continued high libido, or successful mating more than 6 weeks post-implantation.
-
Troubleshooting Steps:
-
Confirm Implant Presence: Palpate the implantation site to ensure the implant is present. In some cases, the implant may be lost.[4]
-
Hormonal Assay: Measure serum testosterone levels. A lack of suppression (testosterone levels not reaching basal levels of <0.4 ng/mL) after 6 weeks may indicate a lack of efficacy.[3]
-
Consider Individual Variation: There can be individual variation in the time to onset of efficacy. In some cases, complete sterility may take longer than 2 months to achieve.[11]
-
Replacement Implant: If implant loss is confirmed or suspected, a replacement implant should be administered.[4]
-
Data Presentation
Table 1: Summary of Common Side Effects of this compound in Male Dogs
| Side Effect | Incidence | Onset | Duration | Management/Resolution |
| Local Implant Site Reaction | Common (e.g., 6.7% in one study with specific reactions)[3] | Within a few days of implantation | Typically resolves within 14 days[3][4] | Usually self-resolving; monitor for signs of infection. |
| "Flare-Up" Effect (Behavioral) | Observed in a subset of dogs (e.g., 56-66% in a placebo group of one study)[5] | Shortly after implantation | 1-3 weeks[7] | Behavioral management; consider prophylactic anti-androgens.[5][10] |
| Reduced Testicular Volume | Expected outcome | Progressive decrease, noticeable within weeks | For the duration of the implant's efficacy | Reversible upon cessation of treatment. |
| Reduced Libido | Expected outcome | Gradual decrease as testosterone is suppressed | For the duration of the implant's efficacy | Reversible upon cessation of treatment. |
| Hair Coat Disorders | Rare[4] | During the treatment period | Variable | Monitor; typically resolves after treatment cessation. |
| Weight Gain | Rare[4] | During the treatment period | Variable | Dietary management may be necessary. |
Table 2: Timeline of this compound Effects on Reproductive Parameters
| Parameter | Onset of Effect | Peak Effect | Return to Baseline (Post-Efficacy) |
| Testosterone Levels | Initial transient increase within hours, followed by a decrease. Basal levels (≤0.1 ng/mL) reached between day 7 and 28.[12][13] | Sustained suppression for at least 6 months.[8] | >80% of dogs within 12 months; 98% within 18 months.[4] |
| Testicular Volume | Significant reduction observed by 14 weeks (to ~35% of pre-treatment values).[14] | Maintained reduction throughout the efficacy period. | Gradual increase; may not differ from controls by day 91 post-implant removal.[15][16] |
| Semen Quality/Sterility | Progressive decline in quality. Azoospermia achieved between day 35 and 77 in one study.[12][13] | Azoospermia maintained. | First sperm-containing ejaculates between day 49 and 70 post-implant removal. Normospermia between day 84 and 133.[15][16] |
Experimental Protocols
Protocol 1: Monitoring for Local Implant Site Reactions
-
Visual Inspection: Daily for the first 14 days post-implantation, visually inspect the implant site.
-
Palpation: Gently palpate the area for signs of swelling, heat, or pain.
-
Scoring: Record observations using a simple scoring system (e.g., 0 = no reaction, 1 = mild swelling/redness, 2 = moderate swelling/redness, 3 = severe swelling/redness with pain or discharge).
-
Photography: Document any significant reactions with photographs for the experimental record.
Protocol 2: Assessment of Testosterone "Flare-Up" and Suppression
-
Blood Sampling: Collect baseline blood samples prior to implantation.
-
Post-Implantation Sampling: Collect blood samples at regular intervals to characterize the testosterone profile. A suggested schedule is: 1 hour, 4 hours, 24 hours, 7 days, 14 days, 21 days, and 28 days post-implantation, and then monthly.
-
Hormone Analysis: Analyze serum testosterone concentrations using a validated assay (e.g., chemiluminescence immunoassay).[7]
-
GnRH/hCG Stimulation Test (Optional): To assess the functionality of the hypothalamic-pituitary-gonadal axis, a GnRH or hCG stimulation test can be performed.[7][12]
-
Collect a baseline blood sample.
-
Administer a standardized dose of GnRH (e.g., buserelin) or hCG.
-
Collect a second blood sample 1-2 hours post-administration to measure the testosterone response.
-
Protocol 3: Semen Quality Analysis
-
Semen Collection: Collect semen via manual stimulation at baseline and at regular intervals post-implantation (e.g., every 2 weeks).[11]
-
Macroscopic Evaluation: Record ejaculate volume, color, and consistency.
-
Microscopic Evaluation:
-
Motility: Assess the percentage of progressively motile sperm.
-
Concentration: Determine sperm concentration using a hemocytometer or computer-assisted sperm analysis (CASA) system.
-
Morphology: Prepare a stained smear (e.g., eosin-nigrosin) to evaluate the percentage of normal and abnormal sperm.
-
Viability: Assess the percentage of live sperm using a vital stain.
-
-
Urine Analysis: In cases of aspermia (no ejaculate), examine a urine sample for the presence of sperm to confirm the absence of sperm production.[12]
Mandatory Visualizations
Caption: this compound signaling pathway in pituitary gonadotropes.
Caption: Logical workflow for troubleshooting common this compound side effects.
References
- 1. thesis.unipd.it [thesis.unipd.it]
- 2. clinicaltheriogenology.net [clinicaltheriogenology.net]
- 3. SUPRELORIN 4.7 mg Implant (this compound Implant) for Dogs (Canada) - Drugs.com [drugs.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Double-Blind, Placebo-Controlled Trial of Cyproterone Acetate to Prevent Flare-Up Effect on Dogs Implanted With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioural changes after treatment with GnRH implants in male dogs; the behavioural effects of a reversible chemical castration. In comparison: a literature review of the behavioural effects of surgical castration in male dogs. [studenttheses.uu.nl]
- 7. Chronic Use of this compound in Dogs: Six Cases (2005–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of a 4.7 mg this compound slow release implant in male dogs in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Semen quality and onset of sterility following administration of a 4.7-mg this compound implant in adult male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What Happens in Male Dogs after Treatment with a 4.7 mg this compound Implant? I. Flare up and Downregulation [mdpi.com]
- 13. What Happens in Male Dogs after Treatment with a 4.7 mg this compound Implant? I. Flare up and Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What Happens in Male Dogs after Treatment with a 4.7 mg this compound Implant? II. Recovery of Testicular Function after Implant Removal [mdpi.com]
- 16. What Happens in Male Dogs after Treatment with a 4.7 mg this compound Implant? II. Recovery of Testicular Function after Implant Removal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Initial Stimulatory Phase of Deslorelin
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the initial stimulatory phase, or "flare-up" effect, observed with the use of the GnRH agonist, Deslorelin.
Frequently Asked Questions (FAQs)
Q1: What is the initial stimulatory phase of this compound and why does it occur?
A1: this compound is a synthetic superagonist of Gonadotropin-Releasing Hormone (GnRH).[1][2] Upon administration, it initially mimics the action of natural GnRH, leading to a potent stimulation of the pituitary gland's GnRH receptors.[2][3][4] This causes a transient surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4][5] This initial increase in gonadotropins is referred to as the "flare-up" effect, which can temporarily enhance the production of sex steroids like testosterone and estrogen.[2][6]
Q2: How long does the initial stimulatory phase last?
A2: The duration of the initial flare-up varies depending on the species, the dose of this compound administered, and the individual animal. In dogs, an increase in plasma testosterone can be seen as early as 20 minutes after implantation, with a return to baseline or lower levels occurring between 6 to 25 days.[7][8] In female rats, the stimulatory phase, characterized by more frequent estrus, lasts for approximately two weeks.[9] In cats, this phase can last for a few days to a few weeks.[5]
Q3: What are the potential undesirable effects of this initial flare-up in an experimental setting?
A3: The transient increase in sex hormones can lead to a temporary exacerbation of hormone-dependent conditions or behaviors.[4][10] In male animals, this may manifest as increased aggression, mounting, or urine marking.[11][12] In females, it can induce an initial estrus and ovulation.[5][6] For studies where immediate suppression of the reproductive axis is critical, this initial stimulation can be a significant confounding factor.
Q4: How can the initial stimulatory phase of this compound be managed or mitigated in a research setting?
A4: Several strategies can be employed to counteract the initial flare effect:
-
Administration of Progestins: Co-administration of progestins, such as megestrol acetate, can be used to suppress the clinical signs of the flare-up. One recommended protocol is to administer oral megestrol acetate daily for 7 days before and 7 days after this compound implantation.[6]
-
Use of Anti-androgens: In male animals, anti-androgens like cyproterone acetate can be effective in blocking the behavioral effects of the initial testosterone surge.[7][12][13] A double-blind, placebo-controlled trial in dogs showed that cyproterone acetate at a dose of 2 mg/kg administered orally twice daily for 14 days effectively suppressed the behavioral flare-up, although it did not prevent the rise in testosterone levels.[12][13]
-
Timing of a GnRH Antagonist: In certain protocols, a GnRH antagonist can be used to achieve rapid suppression of gonadotropins before the long-term downregulation by this compound takes effect.[14][15]
-
Separation of Sexes: A simple management strategy is to separate male and female animals for the first 3 weeks following this compound implantation to prevent unwanted pregnancies.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected estrus signs in female animals post-implantation. | Initial stimulatory phase (flare-up) leading to increased estrogen. | This is an expected initial response. Consider pre-treatment with progestins (e.g., megestrol acetate) in future experiments to suppress estrus.[6] For the current experiment, monitor the animal; the signs should subside as downregulation occurs. |
| Increased aggressive or sexual behavior in male animals. | Initial testosterone surge due to the flare-up effect.[11] | For ongoing studies, consider the use of an anti-androgen like cyproterone acetate to manage behavior.[12][13] For future studies, co-administration of an anti-androgen from the time of implantation for approximately 14 days is recommended.[12] Ensure separation from other animals if aggression is a concern. |
| Worsening of a hormone-dependent condition (e.g., benign prostatic hyperplasia). | The initial increase in testosterone can temporarily exacerbate the condition.[10] | This is a known risk. For future studies in animals with pre-existing hormone-dependent conditions, consider initiating treatment with a GnRH antagonist for immediate suppression or co-administering an anti-androgen. |
| Unwanted pregnancy in a group-housed setting. | Ovulation induced by the initial LH surge in females.[6] | Separate males and females for at least the first 3 weeks after this compound implantation.[6] |
Quantitative Data Summary
The following tables summarize quantitative data related to the initial stimulatory phase of this compound from various studies.
Table 1: Duration of the Initial Stimulatory Phase
| Species | This compound Dose | Parameter Measured | Duration of Stimulatory Phase | Citation |
| Dog (Male) | 4.7 mg implant | Plasma Testosterone | Increase within 20 mins, return to baseline in 6-25 days. | [7][8] |
| Rat (Female) | 4.7 mg implant | Vaginal Smear (Estrus) | Approximately 2 weeks. | [9] |
| Cat (Female) | 4.7 mg implant | Behavioral Estrus | Started 3.8 ± 2.2 days post-treatment, lasted for 3.5 ± 3.1 days. | [5] |
| Cat (Male) | 4.7 mg implant | Sexual Behavior | Increase observed until day 16 post-treatment. | [5] |
| Goat (Female) | 9.4 mg implant | Fecal Estrogen | Peak observed 1-3 days after implantation. | [16][17] |
Table 2: Hormonal Changes During the Initial Flare-up
| Species | This compound Dose | Hormone | Peak Concentration | Time to Peak | Citation |
| Dog (Bitch) | 4.7 mg implant | Progesterone | 1.38 ± 0.32 ng/ml | 8.6 ± 0.6 days | [18] |
| Dog (Bitch) | 4.7 mg implant | Estradiol | 37.38 ± 10.07 pg/ml | 8.6 ± 0.6 days | [18] |
| Goat (Female) | 9.4 mg implant | Serum this compound | 83 ± 28 ng/ml | 1.3 ± 0.5 hours | [17] |
Experimental Protocols
Protocol 1: Mitigation of Behavioral Flare-up in Male Dogs using Cyproterone Acetate
-
Objective: To prevent the initial behavioral flare-up associated with this compound implantation in male dogs.
-
Materials:
-
This compound 4.7 mg implant
-
Cyproterone acetate capsules
-
Placebo capsules
-
-
Methodology:
-
Enroll healthy, entire male dogs.
-
Randomly assign dogs to a treatment group (Cyproterone acetate) or a placebo group in a double-blind manner.
-
Administer a 4.7 mg this compound implant subcutaneously to all dogs.
-
Administer cyproterone acetate (2 mg/kg) or a placebo orally twice daily for 14 days, starting on the day of this compound implantation.
-
Monitor and score behavioral changes (e.g., urinary marking, mounting, aggression) at baseline and at specified intervals for at least 28 days.
-
Collect blood samples to measure serum testosterone concentrations at baseline and throughout the study period.
-
-
Expected Outcome: The cyproterone acetate group is expected to show no significant increase in undesirable behaviors, while the placebo group may exhibit a transient worsening of such behaviors. Testosterone levels are expected to rise initially in both groups.[12][13]
Protocol 2: Assessment of the Initial Stimulatory Phase in Female Rodents
-
Objective: To characterize the duration and nature of the initial stimulatory phase of this compound in female rats.
-
Materials:
-
This compound 4.7 mg implant
-
Vaginal lavage supplies (e.g., sterile saline, micropipette)
-
Microscope and slides
-
Staining solution (e.g., Diff-Quik)
-
-
Methodology:
-
Select sexually mature female rats with regular estrous cycles.
-
Perform daily vaginal cytology for a baseline period to confirm normal cycling.
-
Administer a 4.7 mg this compound implant subcutaneously.
-
Continue daily vaginal cytology for at least 3-4 weeks post-implantation.
-
Characterize the vaginal smears to determine the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus).
-
-
Expected Outcome: An initial period of persistent or frequent estrus is expected for approximately the first two weeks following implantation, after which the animals should enter a state of anestrus.[9]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Long-term contraception in a small implant: A review of Suprelorin (this compound) studies in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eazarmg.org [eazarmg.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Contraceptive effect and potential side-effects of this compound acetate implants in rats (Rattus norvegicus): Preliminary observations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Use of this compound in Dogs: Six Cases (2005–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Double-Blind, Placebo-Controlled Trial of Cyproterone Acetate to Prevent Flare-Up Effect on Dogs Implanted With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | “Short agonist stop” protocol, an ovarian stimulation for poor responders in in vitro fertilization (IVF): A pilot study [frontiersin.org]
- 15. “Short agonist stop” protocol, an ovarian stimulation for poor responders in in vitro fertilization (IVF): A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. complete.bioone.org [complete.bioone.org]
- 17. bioone.org [bioone.org]
- 18. Short-term clinical and hormonal effects of a this compound implant on late-prepubertal bitches - Based on flare-up signs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deslorelin in Geriatric Animal Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Deslorelin in older animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent synthetic agonist of Gonadotropin-Releasing Hormone (GnRH).[1][2] It works through a biphasic mechanism. Initially, it binds to GnRH receptors in the pituitary gland, causing a temporary surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which may transiently increase sex hormone production (a "flare-up" effect).[2][3] However, continuous stimulation leads to the desensitization and downregulation of these receptors.[1] This subsequent phase results in a significant and sustained suppression of LH and FSH secretion, leading to a dramatic reduction in the production of gonadal hormones like testosterone and estrogen, effectively inducing a reversible state of medical castration.[2][4]
Q2: Is the initial "flare-up" effect a concern in older animals?
A2: Yes, the initial stimulatory phase, or "flare-up," can be a significant concern in geriatric animals. This transient increase in sex hormones could potentially exacerbate hormone-dependent conditions before the suppressive effects begin.[5][6] For instance, in a dog with severe Benign Prostatic Hyperplasia (BPH), a temporary increase in testosterone could worsen clinical signs like dysuria.[5][7] Some studies suggest that for elderly animals, flare-up effects should be avoided if possible, and the potential impact of this initial pituitary stimulation warrants further investigation in long-term use scenarios.[6][8]
Q3: What are the primary applications of this compound in older animals?
A3: In veterinary medicine and research, this compound is frequently used to manage age-related endocrine disorders. Common applications include:
-
Benign Prostatic Hyperplasia (BPH) in Dogs: It is an effective medical alternative to surgery for this common condition in elderly intact male dogs, significantly reducing prostate volume and clinical signs.[7][9][10]
-
Adrenocortical Disease (ACD) in Ferrets: this compound implants are a primary treatment for managing the clinical signs of ACD, such as hair loss, pruritus, and vulvar swelling, which commonly affects middle-aged to older ferrets.[11][12][13]
Q4: How long does a this compound implant remain effective?
A4: The duration of action varies by species, implant dosage, and individual animal response. For the 4.7 mg implant in male dogs, suppression of testosterone is typically maintained for at least 6 months, while the 9.4 mg implant is licensed for 12 months.[4] In ferrets treated for adrenal disease, a single implant's effects last, on average, 16 to 18 months.[11] However, a shorter duration of efficacy can sometimes be observed.[5]
Q5: Are there specific side effects to monitor in geriatric patients?
A5: Aside from the initial flare-up, side effects are generally minimal. Mild swelling at the implant site may occur.[14] Long-term, repeated use in older animals requires careful monitoring. While a direct link is not established, neoplasia (pituitary and bladder carcinoma) has been reported in two dogs undergoing long-term chronic treatment.[5][6] Researchers should consider that prolonged pituitary stimulation, even if followed by downregulation, may have different long-term consequences in an aging animal.[6][8]
Troubleshooting Guides
Issue 1: Suboptimal or Lack of Clinical Response in an Older Animal
Question: We administered a 4.7 mg this compound implant to an 11-year-old dog with BPH. After 8 weeks, ultrasonography shows only a minimal reduction in prostate volume, and clinical signs have not improved. What are the potential causes and next steps?
Answer: This situation requires a systematic approach to identify the cause of the treatment failure.
-
Confirm Implant Placement and Integrity: Verify that the implant was properly placed subcutaneously and has not been expelled, which can occasionally occur.
-
Account for the "Flare-Up" Phase: While suppression is expected by 8 weeks, the initial testosterone surge could have temporarily counteracted the intended effect. A follow-up evaluation in another 2-4 weeks is warranted.
-
Assess Testosterone Levels: Measure serum testosterone concentrations. If levels are not near basal (castrate) levels, it indicates a failure of the implant to induce pituitary downregulation. In dogs, testosterone should be suppressed within 3-5 weeks post-implantation.[7]
-
Consider Age-Related Pharmacokinetic Changes: Geriatric animals may have altered drug metabolism or clearance due to changes in liver or kidney function. While not specifically documented for this compound, this is a known principle in pharmacology. This could potentially lead to a shorter duration of action or a requirement for a different dosing strategy.
-
Evaluate for Concurrent Disease: Rule out other conditions that could cause similar clinical signs or affect the animal's response. In cases of BPH, concurrent prostatitis or prostatic neoplasia should be considered.
-
Individual Variability: There is inherent biological variability in the response to GnRH agonists. Some individuals may be less sensitive or require a longer time to respond.[4]
Recommended Action Plan:
-
Re-examine the animal to confirm implant placement.
-
Measure serum testosterone to confirm if hormonal suppression has been achieved.
-
Perform a thorough diagnostic workup to rule out concurrent diseases.
-
If testosterone is not suppressed, consider implanting a new device. If it is suppressed but clinical signs persist, investigate other underlying causes.
Issue 2: Worsening of Clinical Signs After Implantation
Question: An older ferret with adrenal disease was treated with this compound. Two weeks post-implantation, it has become more aggressive, and alopecia appears to be worsening. Is this a treatment failure?
Answer: This is most likely a manifestation of the initial "flare-up" effect. The initial surge in LH and FSH stimulates the adrenal glands to produce more sex hormones before the downregulation process takes over.[1][2]
-
Expected Timeline: This phase is transient. In ferrets, clinical signs like vulvar swelling, pruritus, and aggression typically decrease or resolve within 14 days of implantation, with hair regrowth becoming evident after 4 to 6 weeks.[12] The worsening of signs you are observing at two weeks should begin to resolve shortly.
-
Management: During this period, management is supportive. Ensure the animal is housed in a way that minimizes stress and potential for injury due to aggression.
-
When to Be Concerned: If clinical signs do not begin to improve by 4-6 weeks post-implantation, or if they continue to worsen, a re-evaluation is necessary to rule out other causes or a lack of response to the implant.
Issue 3: Shorter Duration of Efficacy in Geriatric Research Models
Question: In our colony of aged research dogs, the 9.4 mg this compound implant, licensed for 12 months, appears to lose efficacy around 9-10 months, as evidenced by rising testosterone levels and increased prostate size. Why is this occurring?
Answer: A reduced duration of efficacy in older animals is a plausible scenario that may stem from several factors.
-
Altered Metabolism and Clearance: As animals age, metabolic rates can change, and the function of organs responsible for drug clearance (like the liver and kidneys) may decline. This could potentially lead to faster breakdown or elimination of the this compound from the implant or the body, though this is not a limitation typically associated with progestins.[6]
-
Changes in Body Composition: Geriatric animals often have a different body fat-to-muscle ratio. This can alter the pharmacokinetics of slow-release implants, potentially affecting the release rate and duration.
-
Individual Variation: As noted in some case studies, even in a clinical setting, some individuals may experience a shorter duration of effectiveness, requiring re-implantation sooner than the licensed period.[5]
Recommended Action Plan for Researchers:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Study: If this is a consistent observation, consider designing a small-scale PK/PD study within your aged colony to map the testosterone suppression curve over time. This will provide precise data on the duration of action in your specific model.
-
Staggered Re-implantation Schedule: Based on your findings, you may need to adjust the re-implantation schedule for your aged colony to maintain consistent hormonal suppression for long-term studies.
-
Health Monitoring: Ensure that regular health screening, including blood work to assess liver and kidney function, is part of your colony management. This can help identify underlying health issues that may contribute to altered drug responses.
Data Presentation
Table 1: Summary of this compound Efficacy in Common Geriatric Conditions
| Species | Condition | Implant Dose | Key Quantitative Outcomes | Duration of Effect | Citations |
| Dog | Benign Prostatic Hyperplasia (BPH) | 4.7 mg / 9.4 mg | ~40-60% reduction in prostate volume.[7] Testosterone suppressed to basal levels within 3-5 weeks.[7] | ≥ 6 months (4.7 mg), ≥ 12 months (9.4 mg) | [7][9][15] |
| Ferret | Adrenocortical Disease (ACD) | 3 mg / 4.7 mg | Significant decrease in plasma steroid hormones within 1 month.[12] | Mean of 13.7 - 18 months | [11][12] |
Experimental Protocols
Protocol: Monitoring Efficacy of this compound for BPH in Aged Canines
-
Pre-Implantation Baseline Assessment:
-
Subject Selection: Aged (≥7 years) intact male dogs with a confirmed diagnosis of BPH via digital rectal examination and transabdominal ultrasonography. Exclude animals with evidence of prostatitis or neoplasia.
-
Prostate Measurement: Measure prostate volume using the formula for a prolate ellipsoid (Volume = Length x Width x Height x 0.523) via ultrasonography.
-
Hormone Analysis: Collect serum for baseline testosterone concentration analysis.
-
Clinical Sign Score: Record a clinical score based on owner-reported signs (e.g., tenesmus, hematuria, flattened stools).
-
-
Implantation Procedure:
-
Administer a single 4.7 mg or 9.4 mg this compound implant subcutaneously in the interscapular region as per manufacturer guidelines.
-
Record the implant lot number and location.
-
-
Post-Implantation Monitoring Schedule:
-
Weeks 1-3 (Flare-Up Monitoring): Monitor for any transient worsening of clinical signs. Collect serum at Week 3 to confirm the initial decline in testosterone.
-
Weeks 6-8 (Efficacy Check):
-
Repeat transabdominal ultrasonography to measure prostate volume. A significant reduction is expected.[15]
-
Collect serum to confirm testosterone is at or near basal (castrate) levels.
-
Re-evaluate the clinical sign score.
-
-
Monthly/Bi-Monthly Long-Term Monitoring:
-
Continue to monitor clinical signs.
-
Measure serum testosterone every 2 months to determine the point at which levels begin to rise, indicating the end of the implant's effective period.
-
Repeat prostate ultrasonography every 3 months to track changes in volume.
-
-
-
Data Analysis:
-
Compare prostate volume and testosterone concentrations at each time point to the baseline values using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).
-
Correlate changes in prostate volume with serum testosterone levels.
-
Mandatory Visualizations
Caption: this compound's biphasic mechanism of action on the HPG axis.
Caption: Workflow for troubleshooting this compound inefficacy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Effects of this compound on Testosterone Secretion and Testicular Volume in Male Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eazarmg.org [eazarmg.org]
- 5. Chronic Use of this compound in Dogs: Six Cases (2005–2022) [mdpi.com]
- 6. Chronic Use of this compound in Dogs: Six Cases (2005–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicaltheriogenology.net [clinicaltheriogenology.net]
- 8. thesis.unipd.it [thesis.unipd.it]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Clinical Use of this compound in Companion Animals - Improve Veterinary Education Cyprus [improveinternational.com]
- 11. Adrenal Disease Complex in Ferrets | Arizona Exotics | -Ferrets Resources [azeah.com]
- 12. Clinical and endocrine responses to treatment with this compound acetate implants in ferrets with adrenocortical disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adrenal Disease in Ferrets | PetMD [petmd.com]
- 14. This compound | VCA Animal Hospitals [vcahospitals.com]
- 15. Benign Prostatic Hyperplasia - WSAVA 2018 Congress - VIN [vin.com]
Minimizing local reactions at the Deslorelin implant site
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing local reactions at the site of Deslorelin implants.
Frequently Asked Questions (FAQs)
Q1: What are the expected local reactions to a this compound implant?
A1: Local reactions are generally mild and transient.[1] You may observe mild swelling or irritation at the implantation site.[2] In some cases, redness, pain, or heat may occur, which typically resolves without treatment.[3] Histological examinations have shown mild local reactions with chronic inflammation of the connective tissue and some capsule formation at 3 months post-administration.[3][4]
Q2: How common are local reactions at the implant site?
A2: Local reactions at the implantation site are considered rare.[5] Studies in dogs have reported moderate swelling at the implant site for up to 14 days.[4] In ferrets, transient moderate swelling, pruritus, and erythema at the implant site have been commonly observed in clinical studies.[3]
Q3: Can the implantation technique influence the severity of local reactions?
A3: Yes, proper implantation technique is crucial for minimizing local reactions. Aseptic technique, gentle tissue handling, and correct placement of the implant subcutaneously are key factors in reducing the likelihood of inflammation and other site reactions.[6][7]
Q4: Are there any known factors that can exacerbate local reactions?
A4: In one study with rats, pruritus was observed only in animals where the surgical wound was closed with surgical glue, suggesting it may be a contributing factor.[8] Additionally, any break in aseptic technique can increase the risk of infection and a more severe inflammatory response.
Q5: How long do local reactions typically last?
A5: Most local reactions are transient and resolve within a few days to two weeks.[1][9] Moderate swelling observed in dogs lasted for 14 days in safety and efficacy studies.[4]
Troubleshooting Guide
Issue: Excessive swelling at the implant site.
-
Possible Cause:
-
Inflammatory response to the implant material.
-
Minor hemorrhage during implantation.
-
Infection due to a break in aseptic technique.
-
-
Solution:
-
Monitor the site daily. Most swelling is mild and resolves within 14 days.[4]
-
Ensure the animal does not lick or scratch the area.
-
If swelling is severe, persistent, accompanied by heat, pain, or discharge, consider consulting a veterinarian as it may indicate an infection requiring treatment.
-
Issue: Redness and irritation at the implant site.
-
Possible Cause:
-
Local inflammatory response.
-
Irritation from the implantation procedure.
-
-
Solution:
-
Keep the area clean and dry.
-
Monitor for signs of worsening irritation or infection.
-
Ensure proper aseptic technique was followed during implantation to minimize the risk of secondary infection.
-
Issue: Pruritus (itching) at the implant site.
-
Possible Cause:
-
Part of the normal healing process.
-
Reaction to materials used for wound closure, such as surgical glue.[8]
-
-
Solution:
-
Prevent the animal from scratching the area to avoid self-trauma. An Elizabethan collar may be necessary.
-
If surgical glue was used and itching is persistent, consult with a veterinarian. Consider using sutures for wound closure in future procedures.
-
Issue: Implant loss or migration.
-
Possible Cause:
-
Improper subcutaneous placement (too superficial).
-
Excessive activity or manipulation of the implant site by the animal shortly after the procedure.
-
-
Solution:
-
Ensure the implant is placed correctly in the subcutaneous space.
-
Advise on restricting vigorous activity for a short period post-implantation.
-
If implant loss is suspected, it can be confirmed by observing a lack of reduction in scrotal circumference or plasma testosterone levels after 6 weeks from the suspected date of loss.[4]
-
Quantitative Data on Local Reactions
| Species | Number of Animals | Observation | Incidence of Local Reaction | Reference |
| Cats | 21 | Edema at the implant site | 14.3% (3/21) | [10] |
| Cats | 20 | Swelling of the skin | 5% (1/20) | [10] |
| Cats | 10 | Pyodermatitis at the implant site | 10% (1/10) | [10] |
| Dogs | N/A | Moderate swelling at the implant site for 14 days | Commonly observed | [4] |
| Ferrets | N/A | Transient moderate swelling, pruritus, and erythema | Commonly observed | [3] |
Experimental Protocols
Detailed Methodology for Aseptic Implantation of this compound to Minimize Local Reactions
This protocol is designed for subcutaneous implantation in rodents and can be adapted for other species with appropriate modifications in handling and anesthesia.
1. Pre-operative Preparation:
-
Surgical Area: Prepare a dedicated, clean, and uncluttered area for surgery. Disinfect the surface with an appropriate agent (e.g., 70% ethanol).[11]
-
Sterilization: All surgical instruments, implants, and any other materials that will contact the surgical site must be sterile. Autoclaving is the preferred method for instruments.[12]
-
Surgeon Preparation: The surgeon should wear a mask and sterile gloves.[12] A clean lab coat or surgical gown is also recommended.[7]
2. Animal Preparation:
-
Anesthesia: Anesthetize the animal using an approved institutional protocol.
-
Hair Removal: Remove fur from the surgical site (typically the interscapular region) using clippers or a depilatory cream.[11]
-
Skin Disinfection: Disinfect the surgical site using a three-step process of scrubbing with an antiseptic (e.g., chlorhexidine or povidone-iodine) and rinsing with sterile water or 70% alcohol. Start at the center of the site and move outwards in a circular motion.[6]
3. Implantation Procedure:
-
Incision: If using a larger implant or if required by the study protocol, make a small incision in the skin. For pre-loaded applicators, this may not be necessary.
-
Subcutaneous Pocket: Gently create a small subcutaneous pocket using blunt dissection with sterile forceps.
-
Implant Insertion:
-
Wound Closure:
4. Post-operative Care:
-
Monitoring: Monitor the animal until it has fully recovered from anesthesia.[5]
-
Analgesia: Administer analgesics as per your institution's approved protocol to manage post-operative pain.
-
Site Checks: Check the implantation site daily for the first week for any signs of excessive swelling, redness, pain, or discharge.[5]
Visualizations
Experimental Workflow for Minimizing Local Reactions
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. This compound | VCA Animal Hospitals [vcahospitals.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. surgicalresearch.org [surgicalresearch.org]
- 7. TECHNIQUES IN ASEPTIC RODENT SURGERY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contraceptive effect and potential side-effects of this compound acetate implants in rats (Rattus norvegicus): Preliminary observations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ca.virbac.com [ca.virbac.com]
- 10. Long-term contraception in a small implant: A review of Suprelorin (this compound) studies in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. az.research.umich.edu [az.research.umich.edu]
Adjusting research protocols for Deslorelin's latency period
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in adjusting their research protocols for Deslorelin's latency period.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic hormone analog that functions as a gonadotropin-releasing hormone (GnRH) agonist.[1] It is structurally similar to natural GnRH and binds to GnRH receptors in the pituitary gland.[2][3] Its mechanism is biphasic:
-
Initial Stimulation (Flare-up Phase): Immediately after administration, this compound stimulates the pituitary gland, causing a surge in the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4] This can temporarily increase sex hormone production (testosterone in males, estrogen in females) and associated behaviors.[5][6]
-
Downregulation (Suppression Phase): Continuous, non-pulsatile exposure to this compound desensitizes and downregulates the GnRH receptors on the pituitary gland.[2] This leads to a significant and sustained suppression of LH and FSH release, thereby reducing the production of gonadal steroids and inducing a state of temporary, reversible infertility.[2][3][5]
Q2: What is the expected latency period before reproductive suppression occurs?
The latency period, which includes the initial flare-up phase, varies significantly depending on the species, sex, age, and the specific endpoint being measured.
-
In Females: An initial estrus and ovulation can occur within 3 weeks of implant insertion.[5] In prepubertal female dogs (12-18 weeks old), the first estrus was delayed to a median of 377 days post-implantation, compared to 217 days in controls.[7][8]
-
In Males: The initial stimulation may increase aggression or sexual interest.[9] Testosterone suppression can take between 2 to 5 weeks post-implantation.[3] In some male cats, complete azoospermia was not observed until 6 months after treatment.[10] Males may remain fertile for 2 or more months after implant insertion due to residual sperm.[9]
Q3: What factors can influence the latency period and duration of action?
Several factors can cause variability in the response to this compound, making protocol adjustments necessary:
-
Species and Individual Susceptibility: Responses can vary widely between different species and even among individuals of the same species.[5][10]
-
Age at Implantation: Administering this compound to prepubertal animals (e.g., female dogs up to 16 weeks of age) may help avoid the initial "flare-up" effect of induced estrus.[7][11]
-
Dosage: The 4.7 mg and 9.4 mg implants have different release rates and durations of action. The 9.4 mg implant is designed to be effective for approximately twice as long as the 4.7 mg implant.[9]
-
Implantation Site: The implant should be placed in a well-vascularized subcutaneous area to ensure proper absorption. Fatty, bony, or cartilaginous areas should be avoided.[9] While the standard site is often between the shoulder blades, alternative locations like the inner leg or umbilical area can facilitate later removal.[9][10]
Troubleshooting Guide
Problem 1: An unexpected pregnancy occurred after this compound administration.
-
Cause: This is typically due to the initial "flare-up" effect, which can induce a fertile estrus in females and enhance testosterone in males.[4][5] Males also remain fertile for a period due to stored sperm.[9]
-
Solution:
-
Separate male and female animals for a minimum of 3 weeks (for females) and up to 2 or more months (for males) following implant insertion.[5][9]
-
Consider using a supplemental contraceptive, such as oral megestrol acetate, for 7 days before and 7 days after implant insertion to suppress the initial ovulation in females.[5] Note that some progestins like Depo-Provera may interfere with this compound's efficacy.[5]
-
Problem 2: The desired level of reproductive suppression has not been achieved within the expected timeframe.
-
Cause: This could be due to improper implant placement, implant breakage during insertion, or individual variation in response.
-
Solution:
-
Verify Implant Placement: Ensure the implant was placed subcutaneously in a well-vascularized area.[9] Avoid deep placement into muscle or fat, which can alter absorption rates.
-
Check for Implant Integrity: Implants can break if not inserted carefully. The obturator should be withdrawn slowly as the implant is expelled to prevent breakage.[5]
-
Monitor Efficacy Markers: Use appropriate markers to assess suppression. In male cats, this includes observing the disappearance of penile spines (typically within 4-9 weeks) and measuring testosterone levels.[4][10] In females, monitor for the absence of estrous behavior or use fecal steroid analysis.[5]
-
Adjust Dosage/Protocol: For some applications, such as managing aggression in males, higher dosages may be necessary.[5]
-
Problem 3: A "flare-up" reaction occurred when re-implanting an animal.
-
Cause: If an animal is re-implanted after the previous implant's effects have completely worn off, a new flare-up reaction will occur.[12]
-
Solution: To maintain continuous suppression and avoid repeated flare-ups, re-implant the animal just before the expected end of the previous implant's duration of efficacy (e.g., at 6 months for the 4.7 mg implant or 12 months for the 9.4 mg implant in dogs).
Quantitative Data Summary
The following table summarizes the latency to effect and duration of action for this compound implants in various species as reported in research literature. Note the significant variability.
| Species | Sex | Implant Dose | Latency to Effect | Duration of Efficacy (Approximate) | Citations |
| Dog (Male) | Male | 4.7 mg | Testosterone suppression in 2-5 weeks. | ≥ 6 months | [3] |
| Dog (Male) | Male | 9.4 mg | Testosterone suppression in 2-5 weeks. | ≥ 12 months | [3] |
| Dog (Female, Prepubertal) | Female | 4.7 mg | Median onset of first estrus delayed to 377 days (vs. 217 in controls). | 13-25 months (time to puberty) | [7][8] |
| Cat (Male) | Male | 4.7 mg | Penile spine disappearance in 4-9 weeks; azoospermia by 6 months. | 15-25 months | [10] |
| Cat (Female) | Female | 4.7 mg | Initial estrus may occur within 1 week. | 16-37 months | [10] |
Experimental Protocols
Protocol 1: Subcutaneous Implant Administration
This protocol details the standard method for inserting a this compound implant.
Materials:
-
This compound implant (e.g., Suprelorin® 4.7 mg or 9.4 mg) pre-loaded in the implanter device.
-
Clippers for hair removal.
-
Standard surgical preparation solutions (e.g., chlorhexidine, 70% ethanol).
-
Sterile gloves.
Procedure:
-
Animal Restraint: Ensure the animal is properly restrained. Full immobilization or sedation may be required depending on the species and temperament.[5]
-
Site Preparation: Select an appropriate implantation site (e.g., subcutaneously between the shoulder blades, in the periumbilical region, or at the base of the ear).[9] Clip the hair from a small area and aseptically prepare the skin.
-
Implantation: a. Lift a fold of skin at the prepared site. b. Insert the needle of the implanter device subcutaneously, ensuring it does not penetrate the underlying muscle. c. Fully depress the plunger to expel the implant. d. To prevent the implant from breaking or being pulled back out, slowly withdraw the needle while keeping the plunger depressed.[5] e. Release the skin fold and briefly pinch the insertion point to help close the needle track.
-
Confirmation: Palpate the area to confirm the implant is in the subcutaneous space.
-
Post-Procedure Care: Monitor the insertion site for any signs of local reaction, although this is rare.[6]
Protocol 2: Monitoring Efficacy in Male Rodent Models
This protocol provides a method for assessing the efficacy of this compound-induced chemical castration by observing reproductive behavior.
Materials:
-
Testing arena (e.g., clear Plexiglas cage).
-
Video recording equipment.
-
Red light source (for testing during the dark cycle).
-
Ovariectomized, hormone-primed receptive female rodents.
Procedure:
-
Acclimatization: Acclimate the this compound-treated and control male animals to the testing arena for a set period before the test to reduce novelty-induced stress.[6]
-
Introduction of Female: Place the male animal in the arena. After a brief habituation period (e.g., 5 minutes), introduce a receptive female.[6]
-
Behavioral Recording: Record the session for a predetermined length of time (e.g., 15-30 minutes).
-
Data Analysis: Score the video recordings for key reproductive behaviors, such as:
-
Mount latency (time to first mount).
-
Mount frequency.
-
Intromission frequency.
-
Ejaculation latency and frequency.
-
Compare the behavioral parameters between this compound-treated and control groups using appropriate statistical tests.[6]
-
Visualizations
Caption: this compound's biphasic signaling pathway.
Caption: A typical experimental workflow for a this compound study.
Caption: Key factors influencing this compound's latency period.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eazarmg.org [eazarmg.org]
- 6. benchchem.com [benchchem.com]
- 7. vet-es.virbac.com [vet-es.virbac.com]
- 8. mdpi.com [mdpi.com]
- 9. Saint Louis Zoo | Suprelorin (this compound) [stlzoo.org]
- 10. Long-term contraception in a small implant: A review of Suprelorin (this compound) studies in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chronic Use of this compound in Dogs: Six Cases (2005–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Deslorelin Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to Deslorelin treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] Its mechanism is biphasic. Initially, it causes a "flare-up" effect by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous, long-term administration leads to the downregulation and desensitization of GnRH receptors on the pituitary gonadotrophs. This sustained action suppresses the release of LH and FSH, thereby inhibiting the production of gonadal steroids like testosterone and estrogen, leading to a state of temporary, reversible infertility or suppression of hormone-dependent pathologies.[3][4]
Q2: What constitutes "resistance" to this compound in a research context?
A2: Resistance to this compound can be defined as a diminished or absent biological response to the treatment in experimental models that were previously sensitive. This can manifest as:
-
Failure to suppress gonadotropin (LH, FSH) and sex steroid (testosterone, estrogen) levels to the expected nadir.
-
Continued proliferation of hormone-dependent cancer cells (e.g., prostate cancer cell lines) despite this compound treatment.
-
Resumption of estrous cycles or spermatogenesis in animal models intended for contraception.
-
A significant increase in the half-maximal inhibitory concentration (IC50) of this compound required to achieve a therapeutic effect in in vitro models.[5][6]
Q3: Is this compound resistance a common problem in research studies?
A3: The incidence of true molecular resistance to this compound at the GnRH receptor level is not well-documented as a widespread issue. More commonly, "treatment failure" or "variability in response" is observed, which can be influenced by several factors other than direct receptor resistance.[7] There is considerable variability in the duration of efficacy and return to fertility between individuals and species.[7] In the context of prostate cancer, the term "castration-resistant prostate cancer" (CRPC) describes the progression of the disease despite androgen deprivation therapy (which includes GnRH agonists like this compound), but this often involves downstream mechanisms rather than direct resistance to this compound itself.
Q4: What are the potential molecular mechanisms underlying this compound resistance?
A4: While research is ongoing, potential mechanisms of resistance to GnRH agonists like this compound can be multifactorial:
-
GnRH Receptor (GnRHR) Alterations:
-
Mutations: Inactivating mutations in the GNRHR gene can impair ligand binding or signal transduction.[8]
-
Downregulation: Profound and sustained downregulation of GnRHR expression can render cells unresponsive.[3]
-
Desensitization: Uncoupling of the receptor from its downstream signaling pathways, such as the Gq/11 protein and protein kinase C (PKC) pathways, can lead to functional resistance.[3]
-
-
Alterations in Downstream Signaling Pathways: Cells may develop compensatory signaling pathways that bypass the need for GnRH-mediated signaling for survival and proliferation.
-
Drug Efflux Pumps: Increased expression of multidrug resistance pumps could potentially reduce the intracellular concentration of this compound, although this is more commonly associated with small molecule chemotherapeutics.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in Animal Models
| Potential Cause | Troubleshooting Steps |
| Improper Implant Placement or Loss | Verify the subcutaneous placement of the implant. If lack of efficacy is suspected, check for the presence of the implant. If lost, a replacement implant should be administered. |
| Species and Individual Variability | Be aware that the dosage, duration of efficacy, and reversibility of this compound can vary significantly between species and even among individuals of the same species.[7] Consult literature for species-specific data. The response of an individual tends to be consistent in subsequent treatments. |
| "Flare-up" Phenomenon | The initial stimulatory phase can lead to a transient increase in reproductive behaviors and hormone levels. This is an expected effect and not a sign of resistance. For contraception studies, separate males and females during this initial period. |
| Transition Phase at End of Efficacy | Near the end of the contraceptive period, a transition phase with a return of estrous behavior or copulation may occur. This indicates the waning effect of the implant and the need for re-implantation for continuous contraception. |
Issue 2: Apparent Resistance in In Vitro Cell Culture Models
| Potential Cause | Troubleshooting Steps |
| Development of True Molecular Resistance | Confirm resistance by determining the IC50 of this compound in your cell line compared to the parental, sensitive cell line using cell viability assays. A significant increase in IC50 indicates resistance.[5][6] |
| Cell Line Integrity and Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Ensure you are using low-passage, authenticated cell lines. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses to treatments. Regularly test your cell cultures for mycoplasma contamination. |
| Experimental Conditions | Optimize cell density, media components, and treatment duration. Ensure consistent experimental conditions across all assays. |
Data Presentation
Table 1: Efficacy of this compound Implants in Male Cats
| Parameter | 4.7 mg this compound Implant | Source(s) |
| Time to Testosterone Downregulation | 3 to 11 weeks | [9] |
| Duration of Testosterone Suppression | Approx. 20 months (range 15-25 months) | [7] |
| Return of Libido | Around 22 months post-treatment | [7] |
| Fertile Matings Achieved | Between 7 and 42 weeks after last basal testosterone reading | [7] |
Table 2: Efficacy of this compound Implants in Male Dogs
| Parameter | 4.7 mg this compound Implant | 9.4 mg this compound Implant | Source(s) |
| Time to Infertility | From 6 weeks post-treatment | Not specified | [10] |
| Duration of Infertility | At least 6 months | At least 12 months | [10] |
| Return to Normal Testosterone Levels | 95% of dogs within 2.5 years | Limited data | [10] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol is adapted from general methods for creating drug-resistant cell lines and should be optimized for your specific cell line and experimental goals.[5][6][11][12][13]
-
Determine the IC50 of this compound:
-
Culture the parental (sensitive) cancer cell line (e.g., a hormone-dependent prostate cancer cell line).
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).
-
-
Induce Resistance through Stepwise Dose Escalation:
-
Begin by continuously exposing the parental cells to a low concentration of this compound (e.g., IC10-IC20).
-
Culture the cells until they resume a normal proliferation rate.
-
Gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each concentration before proceeding to the next. This process can take several months.
-
-
Confirmation and Characterization of Resistance:
-
Once cells are stably proliferating at a significantly higher this compound concentration, confirm resistance by re-evaluating the IC50. A substantial increase in the IC50 value compared to the parental line confirms resistance.
-
Characterize the resistant cell line by examining potential mechanisms of resistance, such as:
-
Gene expression analysis of GNRHR and downstream signaling components.
-
Western blotting for GnRH receptor protein levels and phosphorylation status of downstream kinases.
-
Calcium imaging to assess GnRH receptor signaling functionality.
-
-
Protocol 2: In Vivo Assessment of this compound Efficacy and Resistance
This protocol provides a general framework for evaluating the effects of this compound in an animal model.
-
Animal Model Selection and Baseline Data Collection:
-
Select the appropriate animal model for your research question (e.g., male dogs for contraceptive studies, xenograft models for prostate cancer).
-
Collect baseline data before this compound administration, including:
-
Serum concentrations of LH, FSH, and relevant sex steroids (testosterone or estradiol).
-
For contraceptive studies: testicular volume, semen analysis (sperm count, motility, morphology).
-
For cancer studies: tumor volume.
-
-
-
This compound Administration:
-
Administer the this compound implant subcutaneously according to the manufacturer's instructions.
-
-
Monitoring and Data Collection:
-
At regular intervals post-implantation, collect the same data as in the baseline period to monitor the effects of this compound.
-
For contraceptive studies, monitor for the expected suppression of reproductive parameters.
-
For cancer studies, monitor for changes in tumor growth rate.
-
-
Assessment of Resistance:
-
Resistance is indicated by a failure to achieve the expected suppression of hormonal or physiological parameters, or by the re-initiation of these parameters despite the continued presence of the implant.
-
In cancer models, resistance is indicated by continued tumor growth after an initial response.
-
Mandatory Visualizations
Caption: this compound signaling pathway in pituitary gonadotrophs.
Caption: Experimental workflow for generating this compound resistance.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Molecular basis for the evolved instability of a human G-protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term contraception in a small implant: A review of Suprelorin (this compound) studies in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical and molecular genetics of the human GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vet-es.virbac.com [vet-es.virbac.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Long-Term Health Monitoring for Animals with Deslorelin Implants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term health monitoring of animals with Deslorelin implants. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic hormone analog that acts as a gonadotropin-releasing hormone (GnRH) agonist.[1] It is structurally similar to natural GnRH but is more potent and has a longer duration of action.[2][3] this compound works by binding to GnRH receptors in the pituitary gland.[1] This initially causes a surge in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare-up" effect.[4][5] However, continuous, non-pulsatile stimulation by this compound leads to the downregulation and desensitization of these receptors.[4][6] This ultimately suppresses the production of LH and FSH, leading to a decrease in sex hormones like testosterone and estrogen, resulting in a temporary, reversible state of infertility.[1][4]
Q2: What are the expected physiological effects of a this compound implant?
A2: The primary expected effect is the suppression of reproductive function. In males, this manifests as a reduction in testosterone levels, decreased testicular volume, and suppression of spermatogenesis.[7][8] In females, it leads to the suppression of estrous cycles.[5] Following an initial "flare-up" of reproductive hormones and behaviors, a state of medical castration is achieved.[7][9] Other potential effects can include weight gain and changes in behavior.[10]
Q3: How long does it take for the implant to become effective and how long do the effects last?
A3: Infertility in male dogs is typically achieved from 6 weeks up to at least 6 months after the initial treatment with a 4.7 mg implant.[11] The duration of efficacy can vary between individuals and species.[12] For example, in male cats, a 4.7 mg implant has been shown to be effective for approximately 20 months. Reversibility of the effects has been demonstrated, with fertility returning after the implant's effects wear off.[13]
Q4: What are the common side effects observed with this compound implants?
A4: The most common side effects are generally mild. Moderate swelling or scabbing at the implant site may be observed for up to 14 days.[1] A transient "flare-up" of reproductive hormones and behaviors may be seen shortly after implantation.[14] Other reported side effects include weight gain, changes in appetite, and hair coat disorders.[1][15] In rare cases, allergic reactions such as irregular breathing, rash, or swelling around the face can occur.[16]
Q5: Are there any known drug interactions with this compound?
A5: There are no known drug interactions reported for this compound.[6] However, it is always recommended to inform the veterinarian of any other medications, vitamins, or supplements the animal is receiving.[6] Concurrent use of other hormone-based therapies could potentially alter the effects of this compound.[17]
Troubleshooting Guide
Issue 1: Lack of Expected Efficacy (e.g., no reduction in testicular size or continued reproductive behaviors post-induction phase)
-
Question: My animal's testosterone levels have not decreased, and testicular volume remains unchanged several weeks after the expected downregulation period. What should I do?
-
Answer:
-
Verify Implant Presence: The most common reason for a lack of efficacy is the loss of the implant.[11] Carefully palpate the subcutaneous tissue at the implantation site to confirm the implant is still present.
-
Hormonal Analysis: If the implant is present, measure serum testosterone concentrations.[18] A lack of suppression of testosterone is a definitive indicator of a lack of efficacy.[18]
-
Consider Individual Variation: There can be significant individual variability in the time to onset of downregulation.[19] Continue monitoring for another few weeks.
-
Replacement Implant: If implant loss is confirmed or suspected, a replacement implant should be administered.[11]
-
Issue 2: Persistent or Severe Local Site Reactions
-
Question: The implantation site is showing more than just mild swelling. There is significant redness, discharge, or the animal appears to be in pain. What is the recommended course of action?
-
Answer:
-
Veterinary Examination: The animal should be examined by a veterinarian to rule out infection or an allergic reaction.[16]
-
Symptomatic Treatment: Depending on the diagnosis, treatment may include anti-inflammatory medication or antibiotics.
-
Implant Removal: In very rare and severe cases of local intolerance, removal of the implant may be necessary.
-
Report Adverse Events: All adverse events should be reported to the appropriate regulatory bodies.[16]
-
Issue 3: Unexpected Behavioral Changes
-
Question: The animal is exhibiting unexpected aggressive behavior long after the initial "flare-up" period. Is this related to the this compound implant?
-
Answer:
-
Rule out Other Causes: Behavioral changes can have multiple causes. A thorough behavioral and medical evaluation should be conducted to rule out other contributing factors.
-
Hormone Level Assessment: While this compound suppresses reproductive hormones, it's important to confirm that testosterone levels are indeed basal.
-
Rare Phenomenon: While uncommon, there have been isolated reports of aggression in both male and female dogs following this compound implantation.[20][21]
-
Consult a Specialist: If the behavior is severe or persists, consulting with a veterinary behaviorist is recommended. In some reported cases, removal of the implant has led to the cessation of aggressive behavior.[20]
-
Issue 4: Failure to Conceive After Reversibility (in studies of induced estrus)
-
Question: We are using this compound to induce estrus for a breeding study, but the female is not becoming pregnant despite successful ovulation. What could be the issue?
-
Answer:
-
Timing of Implant Removal: Prolonged administration of the this compound implant may compromise luteal function.[13] Studies have suggested that delayed removal of the implant post-ovulation could be associated with a failure to conceive.[13][22]
-
Investigate Uterine Environment: The unsuccessful pregnancy outcome may be related to physiological changes in the follicular development, oocyte quality, or the oviductal and uterine environment influenced by the prolonged presence of the GnRH agonist.[13][22]
-
Review Protocol: Re-evaluate the timing of implant removal in your experimental protocol. Removal before or during ovulation has been suggested to avoid compromising luteal function.[22]
-
Data Presentation
Table 1: Testosterone Concentrations in Male Dogs (Beagle) Following a 4.7 mg this compound Implant
| Time Point | Mean Testosterone (ng/mL) | Notes |
| Baseline | 1.67 - 4.17 | Significant individual variation.[7] |
| 1 Hour Post-Implant | Initial Increase | "Flare-up" effect begins.[7] |
| 4 Hours Post-Implant | Decrease Begins | Testosterone levels start to decline from the initial peak.[7] |
| Day 7 | ≤ 0.1 (earliest) | Earliest time point for basal testosterone levels in some individuals.[7] |
| Day 28 | ≤ 0.1 (latest) | Latest time point for achieving basal testosterone in the study group.[7] |
| Day 112 | > 0.1 (in some) | Some individuals may start to show a return of testosterone production.[7] |
| 5 Months Post-Implant | Still effective in most | The majority of treated animals remain suppressed.[7] |
| 14 Days Post-Implant Removal | > 0.5 | Testosterone levels begin to rise and are not significantly different from control animals.[17] |
Table 2: Testicular Volume in Male Dogs Following a 4.7 mg this compound Implant
| Time Point | Mean Testicular Volume | Notes |
| Baseline | 100% | Pre-treatment volume.[23] |
| 14 Weeks Post-Implant | ~35% of pre-treatment | Significant reduction in testicular size.[8] |
| 5 Months Post-Implant | Significantly Reduced | Testicular volume remains suppressed.[8] |
| 91 Days Post-Implant Removal | No significant difference from control | Testicular volume returns to pre-treatment levels.[17] |
Experimental Protocols
Protocol 1: Hormone Analysis (Testosterone)
-
Objective: To quantify serum testosterone concentrations in animals with this compound implants.
-
Methodology:
-
Blood Collection: Collect approximately 2 mL of blood via venipuncture into lithium-heparin coated tubes.[24]
-
Sample Processing: Centrifuge the blood samples at 3,000 x g for 10 minutes to separate the plasma.[9]
-
Storage: Store the plasma samples at -80°C until analysis.[9]
-
Assay: Analyze plasma testosterone concentrations using a validated radioimmunoassay (RIA) or chemiluminescence immunoassay.[7][25] The lower detection limit for RIA has been reported at 0.05 ng/mL.[7]
-
GnRH Stimulation Test (Optional): To assess the functionality of the hypothalamic-pituitary-gonadal axis, a GnRH stimulation test can be performed.[7]
-
Protocol 2: Testicular Histology
-
Objective: To evaluate the effects of this compound on testicular morphology and spermatogenesis.
-
Methodology:
-
Tissue Collection: At the designated experimental endpoint, euthanize the animal according to approved protocols. Dissect the testes and remove any adhering connective tissue.[14]
-
Fixation: Fix the tissues in 10% neutral buffered formalin or 4% paraformaldehyde.[14]
-
Processing:
-
Sectioning: Cut thin sections (e.g., 5 µm) using a microtome.[14]
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).[14]
-
Microscopic Examination: Examine the slides under a microscope to assess seminiferous tubule diameter, germ cell populations, and the presence of spermatozoa.[26][27]
-
Protocol 3: Assessment of Reproductive Behavior
-
Objective: To monitor changes in reproductive behaviors following this compound implantation.
-
Methodology:
-
Questionnaire Design: Develop a standardized questionnaire for animal owners or handlers to score the frequency and intensity of specific behaviors (e.g., urine marking, vocalization, mounting, aggression).[28][29]
-
Data Collection Periods:
-
Scoring: Use a simple scoring system (e.g., a Likert scale) to quantify the observed behaviors.
-
Data Analysis: Compare the behavioral scores across the different time points to assess the impact of the this compound implant.[28]
-
Mandatory Visualizations
Caption: this compound's biphasic mechanism of action on the HPG axis.
Caption: A typical experimental workflow for a this compound study.
Caption: Troubleshooting logic for lack of implant efficacy.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What Happens in Male Dogs after Treatment with a 4.7 mg this compound Implant? I. Flare up and Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound on Testosterone Secretion and Testicular Volume in Male Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ivis.org [ivis.org]
- 11. ec.europa.eu [ec.europa.eu]
- 12. Serum Anti-Müllerian Hormone Levels and Estrous Monitoring of GnRH Agonist this compound-Induced Estrus in Bitches: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. benchchem.com [benchchem.com]
- 15. clinicaltheriogenology.net [clinicaltheriogenology.net]
- 16. This compound | VCA Animal Hospitals [vcahospitals.com]
- 17. mdpi.com [mdpi.com]
- 18. ec.europa.eu [ec.europa.eu]
- 19. mdpi.com [mdpi.com]
- 20. Bot Verification [slovetres.si]
- 21. Behavioural changes after treatment with GnRH implants in male dogs; the behavioural effects of a reversible chemical castration. In comparison: a literature review of the behavioural effects of surgical castration in male dogs. [studenttheses.uu.nl]
- 22. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Chronic Use of this compound in Dogs: Six Cases (2005–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Azoospermia with variable testicular histology after 7 months of treatment with a this compound implant in toms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Behavioral Changes in Cats Following this compound Implantation or Surgical Gonadectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Behavioral Changes in Cats Following this compound Implantation or Surgical Gonadectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Deslorelin vs. Leuprolide Acetate: A Guide for Researchers
In the landscape of gonadotropin-releasing hormone (GnRH) agonists, both Deslorelin and leuprolide acetate are prominent players utilized for their ability to suppress sex hormone production. This guide offers a detailed comparison of their efficacy, mechanism of action, and safety profiles, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. It is important to note that direct head-to-head clinical trials comparing this compound and leuprolide acetate are limited, and therefore, some of the data presented is collated from separate studies.
Mechanism of Action: A Shared Pathway
Both this compound and leuprolide acetate are synthetic analogs of GnRH.[1][2] Their therapeutic effect is achieved through a biphasic mechanism of action on the pituitary gland's GnRH receptors.[1][2] Initially, they act as potent agonists, causing a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This "flare-up" effect can lead to a temporary increase in testosterone in males and estrogen in females.[3] However, continuous stimulation of the GnRH receptors leads to their downregulation and desensitization, ultimately resulting in a profound and sustained suppression of LH and FSH secretion.[1][2] This, in turn, dramatically reduces the production of gonadal steroids, achieving a state of medical castration.[2]
Comparative Efficacy: Testosterone Suppression
The primary measure of efficacy for GnRH agonists in conditions like prostate cancer is the suppression of serum testosterone to castrate levels (typically ≤ 50 ng/dL or ≤ 1.735 nmol/L). The following table summarizes efficacy data from various clinical studies.
| Efficacy Endpoint | This compound | Leuprolide Acetate |
| Time to Castration | In male cats, testosterone levels were significantly decreased to basal levels (<0.1 ng/mL) in 5 out of 10 cats after 4 weeks and in all but one tom after 11 weeks.[4] In male rhesus macaques, the latency to testosterone suppression was between 26 to 60 days.[5] | In men with prostate cancer, the median time to onset of castrate testosterone levels was 21 days, with mean levels in the castrate range by week 3.[6] Another study showed reliable suppression to ≤50 ng/dL by 3 weeks.[7] |
| Maintenance of Castration | In male dogs, a 4.7 mg implant maintained suppressed testosterone levels for over 12 months in most small dogs.[8] | In a study of a 6-month depot formulation, 93.4% of men with prostate cancer achieved and maintained testosterone suppression from week 4 through week 48.[9] |
| Nadir Testosterone Levels | Data on nadir testosterone levels in human clinical trials is not readily available. | A pooled analysis of studies with subcutaneously administered leuprolide acetate showed that 91% of patients reached a nadir testosterone level of ≤5 ng/dL, with 80% achieving a nadir below the limit of quantification of 3 ng/dL.[7][10] |
| PSA Response (Prostate Cancer) | Not applicable (veterinary focus of cited studies). | In a study of a 6-month depot formulation, mean PSA levels were maintained below 3 ng/mL from week 14 through the 48-week treatment period.[9] |
Disclaimer: The data presented in this table is derived from separate studies and not from direct head-to-head comparative trials. Therefore, direct comparisons of efficacy should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are representative experimental protocols for clinical trials evaluating this compound and leuprolide acetate.
Representative this compound Clinical Trial Protocol (Veterinary)
A study evaluating the efficacy of a 4.7 mg this compound implant in tomcats involved the following:
-
Subjects: Ten mature male cats were included in the treatment group.[4]
-
Intervention: A slow-release GnRH-agonist implant containing 4.7 mg of this compound was administered subcutaneously in the neck.[4]
-
Monitoring: Changes in testosterone secretion, testicular size, body weight, and behavior (mounting, mating, urine marking) were monitored.[4]
-
Hormone Analysis: Blood samples were collected to measure serum testosterone concentrations at baseline and at regular intervals post-implantation.[4]
Representative Leuprolide Acetate Clinical Trial Protocol (Human - Prostate Cancer)
An open-label, multicenter study of a 6-month depot formulation of leuprolide acetate in men with prostate cancer included the following:
-
Subjects: 151 men with prostate cancer received two intramuscular injections administered 24 weeks apart.[9]
-
Primary Efficacy Measurement: The proportion of patients achieving and maintaining suppression of serum testosterone to ≤ 50 ng/dL from week 4 through week 48.[9]
-
Monitoring: Adverse events, hormonal levels (testosterone and PSA), and safety laboratory values were monitored throughout the study.[9]
-
Hormone Analysis: Serum testosterone and PSA levels were measured at baseline and at specified time points throughout the 48-week treatment period.[9]
Adverse Event Profiles
The safety profiles of this compound and leuprolide acetate are generally consistent with the effects of profound sex hormone suppression.
This compound:
-
Flare-up Effect: An initial, transient increase in sex hormones can lead to a temporary worsening of clinical signs.[3] In dogs, this can manifest as an increase in reproductive behavior for 1-3 weeks after implantation.[11]
-
Hormonal Suppression-Related Effects: In males, this can include reduced libido and decreased testicular size.[3] In females, effects can include the cessation of estrous cycles.[12]
-
Other Potential Side Effects: Weight gain and local reactions at the implant site have been observed.[3][13] In some animal species, prolonged use may affect bone density.[12]
Leuprolide Acetate:
-
Common Adverse Events: The most frequently reported adverse event is hot flashes (flushing).[9] Other common side effects include injection site reactions, fatigue, and headache.[14][15]
-
Hormonal Suppression-Related Effects: These include erectile dysfunction, testicular atrophy, and decreased libido.[16]
-
Less Common but Serious Adverse Events: Rare cases of pituitary apoplexy have been reported.[17] There may also be an increased risk of osteoporosis and cardiovascular events with long-term use.[16][17] Psychiatric events, including depression, have also been reported.[1]
Conclusion
Both this compound and leuprolide acetate are effective GnRH agonists that achieve profound suppression of sex hormones through a shared mechanism of action. While leuprolide acetate has a well-established efficacy and safety profile in human medicine, particularly for prostate cancer, the available clinical data for this compound is more extensive in the veterinary field.
References
- 1. lupronpedpro.com [lupronpedpro.com]
- 2. Efficacy and Safety of Leuprolide Acetate 22.5 mg Depot in Treatment of Prostate Cancer [ctv.veeva.com]
- 3. What are the side effects of this compound? [synapse.patsnap.com]
- 4. Clinical efficacy of a GnRH-agonist implant containing 4.7 mg this compound, Suprelorin, regarding suppression of reproductive function in tomcats. Sandra.Pesch@vetmed.uni-giessen.de - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Testosterone Secretion and Testicular Volume in Male Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. Reviews in Urology Volume 20, No.2 2018Low Nadir Testosterone With Leuprolide Acetate for Prostate Cancer [read.nxtbook.com]
- 8. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of leuprolide acetate 6-month depot for suppression of testosterone in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of Subcutaneously Administered Leuprolide Acetate to Achieve Low Nadir Testosterone in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic Use of this compound in Dogs: Six Cases (2005–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eazarmg.org [eazarmg.org]
- 13. Contraceptive effect and potential side-effects of this compound acetate implants in rats (Rattus norvegicus): preliminary observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effectiveness, pharmacokinetics, and safety of a new sustained-release leuprolide acetate 3.75-mg depot formulation for testosterone suppression in patients with prostate cancer: a Phase III, open-label, international multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Ovulation Induction: Deslorelin vs. hCG
For researchers and professionals in drug development and reproductive sciences, the precise timing of ovulation is critical for the success of assisted reproductive technologies. Two of the most prominent agents used to induce ovulation are Deslorelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, and human Chorionic Gonadotropin (hCG), a natural luteinizing hormone (LH) analogue. This guide provides an objective comparison of their mechanisms, performance based on experimental data, and detailed protocols for their validation.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and hCG lies in their mechanism of action. This compound acts upstream on the pituitary gland, while hCG acts directly on the ovary.
This compound (GnRH Agonist): As a GnRH analogue, this compound binds to GnRH receptors on the pituitary gland.[1] This initially stimulates a surge in the release of endogenous Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[2][3] It is this induced LH surge that triggers the final maturation of the follicle and subsequent ovulation. However, continuous, non-pulsatile exposure to a GnRH agonist like this compound leads to the downregulation and desensitization of pituitary GnRH receptors, which temporarily suppresses the reproductive axis.[4][5]
Human Chorionic Gonadotropin (hCG): hCG is a glycoprotein that mimics the action of LH due to its structural similarity.[6] It bypasses the hypothalamic-pituitary axis and binds directly to the LH/hCG receptor on theca and granulosa cells of the ovarian follicle.[7][8] This direct stimulation initiates the signaling cascade that leads to follicular maturation and ovulation, simulating the natural mid-cycle LH surge.[9] The main signaling pathway for hCG involves Gs protein activation and adenylate cyclase.[10]
Signaling Pathway Diagrams
Experimental Protocols
Validating the efficacy of ovulation-inducing agents requires a structured experimental approach. The following protocol is a synthesized methodology based on practices reported in equine reproduction studies.
General Experimental Workflow for Comparative Efficacy Trials
-
Animal Selection:
-
Select healthy, cyclic mares of similar age and breed.
-
Conduct a baseline reproductive examination, including transrectal ultrasonography, to ensure normal reproductive status.
-
-
Estrus Synchronization and Monitoring:
-
Synchronize the estrous cycles of all mares using a standard prostaglandin F2α protocol.
-
Begin daily teasing and transrectal ultrasonography to monitor follicular growth and detect signs of estrus.
-
-
Treatment Administration:
-
Once a dominant ovarian follicle reaches a predetermined diameter (typically ≥35 mm) and uterine edema is present, randomly assign mares to one of the treatment groups.[11][12]
-
Group 1 (this compound): Administer a specified dose of this compound (e.g., 1.5 mg) via intramuscular injection or subcutaneous implant.[11][13]
-
Group 2 (hCG): Administer a specified dose of hCG (e.g., 1,500-2,500 IU) via intravenous or intramuscular injection.[11]
-
Group 3 (Control): Administer a placebo (e.g., 1 mL of saline) via the same route as the treatment groups.[11]
-
-
Ovulation Detection and Data Collection:
-
Perform transrectal ultrasonography at fixed intervals (e.g., every 6 to 12 hours) following treatment to determine the time of ovulation.[13]
-
Record the interval from treatment to ovulation.
-
Calculate the ovulation rate within a specific timeframe (e.g., 48 hours) for each group.
-
-
Post-Ovulation Monitoring (Optional):
-
Continue monitoring for several days post-ovulation to assess corpus luteum (CL) development and diameter via ultrasonography.[14]
-
Collect blood samples to measure serum progesterone concentrations to evaluate luteal function.[14][15]
-
For breeding trials, perform artificial insemination at a fixed time post-treatment and conduct pregnancy checks at 14 and 30 days post-ovulation.[16]
-
Experimental Workflow Diagram
Data Presentation: Performance Comparison
The following tables summarize quantitative data from various studies comparing this compound and hCG in mares.
Table 1: Efficacy of this compound vs. hCG for Ovulation Induction
| Parameter | This compound | hCG | Control/Placebo | Species | Citations |
| Ovulation Rate (within 48h) | 90.1% - 100% | 82.8% - 88.3% | N/A | Mare | [17] |
| 78.6% (Transitional) | 50% (Transitional) | 4.3% | Mare | [11][12] | |
| 68.8% (Cycling) | 60% (Cycling) | 16.4% | Mare | [11][12] | |
| Mean Time to Ovulation (Hours) | 36.6 - 46.75 h | 45.6 - 56.0 h | N/A | Mare | [13][18] |
| ~40 h | ~36-48 h | N/A | Mare | [6] | |
| 52.8 h | 52.8 h | N/A | Mare | [18] | |
| Pregnancy Rate | 80% | 75% | N/A | Mare | [13][18] |
| Similar to hCG | Similar to this compound | N/A | Mare | [16] |
Table 2: Other Experimental and Clinical Considerations
| Parameter | This compound | hCG | Comments | Citations |
| Effect on Subsequent Cycles | Can prolong interestrous interval (implants) | No significant effect | The prolonged action of implants can suppress subsequent follicular growth. | [16] |
| Antigenicity | Low (small molecular weight) | Potential for antibody formation with repeated use | Repeated hCG use can lead to reduced efficacy. | [19] |
| Luteal Function (Progesterone) | May be followed by reduced progesterone in diestrus (bitches) | Generally supports luteal function | One study in bitches noted lower progesterone after this compound-induced estrus. | [15] |
| Follicular Growth | Similar to hCG | Similar to this compound | No significant difference in follicular growth rate was observed. |
Concluding Remarks
Both this compound and hCG are effective agents for inducing ovulation, but they offer different advantages and disadvantages that should be considered in a research or clinical context.
-
This compound often demonstrates a higher and more predictable ovulation rate, with a slightly shorter and more consistent interval to ovulation compared to hCG.[6][13] Its synthetic nature and smaller molecular weight make it less antigenic, which is a significant advantage when repeated treatments are necessary.[19] However, the implant formulation has been associated with a prolonged interestrous interval, a factor that must be managed.[16]
-
hCG is a well-established and effective treatment that directly mimics the natural LH surge.[6] It generally results in good ovulation and pregnancy rates.[16] The primary drawback is the potential for the formation of anti-hCG antibodies after frequent use, which can diminish its pharmacological efficacy over time.
Ultimately, the choice between this compound and hCG depends on the specific goals of the study or breeding program, the species being treated, the need for repeated interventions, and cost considerations. For applications requiring high precision and repeated use, this compound may offer a more reliable outcome. For standard ovulation induction, hCG remains a viable and effective option.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducing timed ovulation in the mare [veterinaryirelandjournal.com]
- 7. academic.oup.com [academic.oup.com]
- 8. LH and hCG Action on the Same Receptor Results in Quantitatively and Qualitatively Different Intracellular Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. obstetricgynecoljournal.com [obstetricgynecoljournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. The Combination of hCG and GnRH Analog to Hasten Ovulation in Mares Does not Change Luteal Function and Pregnancy Outcome in Embryo Recipient Mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Failure of hCG to support luteal function in bitches after estrus induction using this compound implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound or hCG administration on reproductive performance in first postpartum estrus mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. mixlab.com [mixlab.com]
A Comparative Guide to Deslorelin and GnRH Antagonists for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the GnRH agonist, Deslorelin, and GnRH antagonists, providing researchers with the necessary data to select the appropriate tool for manipulating the hypothalamic-pituitary-gonadal (HPG) axis in a research setting.
Introduction: Modulating the HPG Axis
Gonadotropin-releasing hormone (GnRH) is the master regulator of the reproductive axis, stimulating the pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] These gonadotropins, in turn, control gonadal steroidogenesis. Manipulation of this pathway is a cornerstone of reproductive and endocrinological research. Two primary classes of synthetic GnRH analogues are used for this purpose: GnRH agonists like this compound and GnRH antagonists. While both ultimately suppress the HPG axis, their mechanisms and temporal effects differ significantly.[2][3]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and GnRH antagonists lies in their interaction with the GnRH receptor on pituitary gonadotroph cells.
This compound (GnRH Agonist): As a potent GnRH agonist, this compound initially mimics the action of native GnRH, leading to a powerful stimulation of the receptor.[1][4] This causes an initial surge in LH and FSH secretion, known as the "flare-up" effect, which can transiently increase testosterone or estrogen levels.[5][6] However, the continuous, non-pulsatile stimulation from a slow-release this compound implant leads to the desensitization and downregulation of GnRH receptors.[1][6] The pituitary gonadotrophs become refractory to GnRH, leading to a profound and sustained suppression of gonadotropin release and a subsequent fall in sex steroid production.[1][6]
GnRH Antagonists: In contrast, GnRH antagonists (e.g., Acyline, Degarelix) are competitive blockers of the GnRH receptor.[3][7] They bind to the receptor with high affinity but lack intrinsic activity, preventing native GnRH from binding and eliciting a response.[5][7] This action leads to an immediate, dose-dependent, and rapid suppression of LH and FSH secretion without an initial stimulatory phase.[3][7]
Diagram: GnRH Analogue Signaling Pathways
References
- 1. medkoo.com [medkoo.com]
- 2. Endocrine effects of the GnRH antagonist, acyline, in domestic dogs - CONICET [bicyt.conicet.gov.ar]
- 3. ivis.org [ivis.org]
- 4. tjoddergisi.org [tjoddergisi.org]
- 5. Frontiers | Double-Blind, Placebo-Controlled Trial of Cyproterone Acetate to Prevent Flare-Up Effect on Dogs Implanted With this compound [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. What are the side effects of this compound? [synapse.patsnap.com]
Unveiling the Microscopic Impact: A Histological Comparison of Deslorelin's Effect on Gonadal Tissue
For researchers, scientists, and drug development professionals, understanding the cellular-level consequences of therapeutic interventions is paramount. This guide provides a comprehensive histological validation of Deslorelin's effect on gonadal tissue, offering a comparative analysis based on available experimental data. This compound, a potent gonadotropin-releasing hormone (GnRH) agonist, is widely utilized in veterinary medicine for reversible chemical castration and has potential applications in human medicine. Its efficacy stems from its ability to downregulate the hypothalamic-pituitary-gonadal axis, leading to a suppression of sex steroid production and subsequent infertility.
Continuous administration of this compound, following an initial stimulatory phase, leads to a sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland.[1][2] This, in turn, dramatically reduces the production of testosterone in males and estrogen in females, inducing a state of temporary infertility.[2][3] Histological examination of gonadal tissues provides the ultimate confirmation of these physiological changes, revealing significant alterations in cellular structure and function.
Comparative Analysis of Histological Effects
The following tables summarize the quantitative histological data from various studies investigating the effects of this compound on testicular and ovarian tissues across different animal species. These studies predominantly compare this compound-treated groups to untreated controls.
Table 1: Histological Effects of this compound on Testicular Tissue
| Species | Dosage and Duration | Key Histological Findings | Quantitative Changes (Compared to Control) | Reference |
| Canine | 6 mg implant, 41 and 101 days | Atrophy of seminiferous tubules, aspermatogenesis, atrophy of Leydig cells, reduced epithelial height in ductus epididymides.[4] | 90-100% of seminiferous tubules were atrophic and aspermatogenic by days 41 and 101.[4] | [4] |
| Canine | 4.7 mg implant, 5 months | Reduced epithelial height and diameter of epididymal ducts, absence of sperm, increased connective tissue.[5] | Significant decrease in epithelial height and tubular diameter of the epididymis.[5] | [5] |
| Feline | 1.6 mg implant, postnatal to puberty | Decreased germinal epithelial height, diminished Sertoli cells.[6] | Germinal epithelial height: 39.68 ± 0.92 µm vs. 72.7 ± 1.2 µm in controls. Sertoli cell volume: 0.1 ± 0.02 cm³ vs. 0.24 ± 0.05 cm³ in controls.[6] | [6] |
| Rat | 4.7 mg implant, 6 months | Variable integrity of seminiferous tubules.[7] | Significantly lower testicular dimensions until 9 months post-treatment.[7] | [7] |
Table 2: Histological Effects of this compound on Ovarian and Uterine Tissue
| Species | Dosage and Duration | Key Histological Findings | Quantitative Changes (Compared to Control) | Reference |
| Feline | 1.6 mg implant, postnatal to puberty | Decreased number of primordial, primary, and secondary follicles.[6] | Primordial follicles/mm²: 461.4 ± 3.0 vs. 1074.3 ± 117.5 in controls. Primary follicles/mm²: 59.1 ± 13.5 vs. 165.4 ± 24.6 in controls. Secondary follicles/mm²: 17.5 ± 2.6 vs. 31.17 ± 8.1 in controls.[6] | [6] |
| Rat | 4.7 mg implant, 1 year | Lower ovarian total volume, significantly lower number of pre-antral follicles, lower volumes of uterine epithelium, endometrium, and myometrium.[8][9] | Mean ovarian total volume: 0.28 ± 0.07 cm³ vs. 1.55 ± 0.23 cm³ in controls. Total number of pre-antral follicles: 555.32 ± 151.47 vs. 1162.96 ± 189.19 in controls.[8][9][10] | [8][9][10] |
| Rabbit | 4.7 mg implant, 273 days (single or repeated treatment) | Presence of nonatretic and atretic follicles at different developmental stages, but no active corpora lutea. Endometrial hyperplasia and endometritis were observed in some animals.[11][12] | Not quantitatively compared to a control group in the same study, but descriptive findings indicate arrested follicular development.[11] | [11][12] |
Experimental Protocols
The following methodologies are representative of the experimental protocols used in the cited studies for the histological validation of this compound's effects.
Tissue Collection and Fixation
-
Animals are euthanized at predetermined time points following this compound administration.
-
Gonadal tissues (testes, epididymides, ovaries) and reproductive tracts (uterus) are promptly excised.
-
Tissues are fixed in a suitable fixative, such as Bouin's solution or 10% neutral buffered formalin, for 24-48 hours to preserve cellular structures.[5][13]
Tissue Processing and Embedding
-
Following fixation, tissues are dehydrated through a graded series of ethanol concentrations (e.g., 70%, 80%, 95%, 100%).
-
Dehydrated tissues are cleared using an agent like xylene.
-
Tissues are then infiltrated with and embedded in paraffin wax to form solid blocks for sectioning.[5]
Sectioning and Staining
-
Paraffin-embedded tissue blocks are sectioned into thin slices (typically 3-5 µm) using a microtome.
-
The sections are mounted on glass slides.
-
For general morphological assessment, sections are stained with Hematoxylin and Eosin (H&E), which stains cell nuclei blue and cytoplasm pink.[5]
-
Specialized stains can be used to identify specific cellular components or structures.
Microscopic Examination and Morphometry
-
Stained sections are examined under a light microscope.
-
Histomorphometric analysis is performed to obtain quantitative data, such as measuring the diameter of seminiferous tubules, counting different stages of follicles, or assessing the thickness of uterine layers. This is often done using calibrated imaging software.
Visualizing the Mechanism and Workflow
To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: this compound's mechanism of action on the hypothalamic-pituitary-gonadal axis.
Caption: A typical experimental workflow for histological analysis of gonadal tissue.
References
- 1. eazarmg.org [eazarmg.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Effects of this compound on Testosterone Secretion and Testicular Volume in Male Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphological study of the effects of the GnRH superagonist this compound on the canine testis and prostate gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histomorphological Changes in the Canine Epididymis During Downregulation and Recovery After this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histologic effect of a postnatal slow-release GnRH agonist on feline gonads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of long-term release GnRH agonist "this compound" on testicular HSP expression, accessory sex glands and testicular functions in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term effect of this compound implant on ovarian pre-antral follicles and uterine histology in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long‐Term Effect of this compound Implant on Ovarian Pre‐Antral Follicles and Uterine Histology in Female Rats [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Histopathologic examination of the genital tract in rabbits treated once or twice with a slow-release this compound implant for reversible suppression of ovarian function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
A Comparative Analysis of Short-Acting vs. Long-Acting Deslorelin Implants for Reproductive Management
An in-depth guide for researchers and drug development professionals on the performance, mechanism, and experimental considerations of Deslorelin implant formulations.
This compound, a potent synthetic gonadotropin-releasing hormone (GnRH) agonist, is a critical tool in reproductive medicine and research for the temporary suppression of fertility.[1][2] Administered via subcutaneous implants, it offers a reversible alternative to surgical castration.[1][3] this compound is available in two primary formulations: a short-acting 4.7 mg implant and a long-acting 9.4 mg implant, marketed under trade names like Suprelorin®.[4][5] This guide provides a detailed comparison of these formulations, supported by experimental data, to aid researchers in selecting the appropriate tool for their study design.
Mechanism of Action
This compound functions by mimicking the natural peptide hormone GnRH, which is produced in the hypothalamus and controls the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[6][7] Unlike the natural pulsatile secretion of GnRH, this compound implants provide a continuous, low-dose release of the agonist.[7][8] This sustained stimulation leads to a biphasic response:
-
Initial Flare-Up (Stimulatory Phase): Immediately following implantation, this compound binds to GnRH receptors, causing an initial surge in LH and FSH secretion.[1][6][7] This can temporarily enhance testosterone and semen production in males or induce estrus and ovulation in females.[9][10] This phase may last from a few days to a couple of weeks.[1]
-
Downregulation (Suppressive Phase): The continuous presence of this compound desensitizes the GnRH receptors on the pituitary gland.[6][7] This leads to a profound and sustained suppression of LH and FSH production, which in turn ceases the production of gonadal hormones like testosterone and estradiol, inducing a state of temporary, reversible infertility.[6][7][9]
dot graph "GnRH_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, label="Figure 1: this compound's Mechanism of Action via the GnRH Receptor Pathway", labelloc=b, fontname="Arial", fontsize=10, size="7.6,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=9]; edge [arrowsize=0.7];
// Nodes this compound [label="this compound Implant\n(Continuous Release)", fillcolor="#FBBC05", fontcolor="#202124"]; GnRHR [label="GnRH Receptor (GnRHR)\non Pituitary Gonadotrope Cell", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="Gq/11 Protein\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IP3 [label="IP3 -> Ca2+ Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Cascade\n(ERK, JNK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Altered Gene Transcription\n(Suppression of LHβ/FSHβ subunits)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gonadotropins [label="LH & FSH Synthesis\nand Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initial_Surge [label="Initial Surge\n'Flare-Up'", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Downregulation [label="Long-Term Downregulation\n& Receptor Desensitization", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Suppression [label="Suppression of\nGonadal Hormones\n(Testosterone, Estrogen)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges this compound -> GnRHR [label=" binds to"]; GnRHR -> G_Protein; G_Protein -> PLC; PLC -> IP3; PLC -> DAG; DAG -> PKC; PKC -> MAPK; MAPK -> Transcription; GnRHR -> Gonadotropins [label=" initial stimulation", style=dashed, color="#202124"]; Gonadotropins -> Initial_Surge [style=dashed, color="#202124"]; GnRHR -> Downregulation [label=" continuous stimulation leads to"]; Downregulation -> Transcription; Transcription -> Suppression; } caption: "Figure 1: this compound's Mechanism of Action via the GnRH Receptor Pathway"
Performance and Efficacy: A Comparative Summary
The primary distinction between the 4.7 mg and 9.4 mg implants lies in their duration of action, which is a direct result of their drug release kinetics.[10] The 9.4 mg implant is formulated to release this compound at a slower rate, providing a longer period of reproductive suppression.[10]
| Parameter | Short-Acting (4.7 mg) Implant | Long-Acting (9.4 mg) Implant | Species | Citations |
| Licensed Duration | ≥ 6 months | ≥ 12 months | Male Dogs | [9] |
| Onset of Suppression | 3 to 11 weeks (post-flare) | Similar to 4.7 mg, follows initial flare | Tomcats | [3] |
| Testosterone Suppression | Basal levels (<0.1 ng/mL) reached ~20-28 days post-implant | Basal levels reached by day 7 post-implant | Tomcats | [3][5][11] |
| Duration in Tomcats | ~12-20 months | ~25-28 months (average 805 days) | Tomcats | [3][5][11][12] |
| Duration in Queens | ~16-37 months | Not extensively documented, but expected to be longer | Queens | [12] |
| Postponement of Puberty | Delays first estrus by ~5.5 months (median 160 days) | N/A | Female Dogs | [13][14] |
| Reversibility | Return to fertility ~15.5 months post-implant | Return to fertility ~26-28 months post-implant | Tomcats | [3][5][15] |
Note: The duration of effect can vary significantly between species and individuals.[9]
Pharmacokinetics
Pharmacokinetic studies reveal the release profile of this compound from the implants.
-
4.7 mg Implant: In mice, this implant releases this compound at an average rate of approximately 20 μ g/day , which slows considerably after 25-30 weeks.[8] In dogs, peak plasma levels occur around 14 days post-implantation, dropping significantly after 20-30 days.[8]
-
9.4 mg Implant: A study in goats showed an average maximum serum concentration (Cmax) of 83 ng/ml occurring 1.3 hours after implantation, followed by a sustained plateau phase from 30 to 360 days.[16][17] This demonstrates the long-acting formulation's capacity for extended, steady drug delivery.
Experimental Protocols
Conducting robust comparative studies is essential for understanding the nuances of these implants. Below is a generalized experimental workflow and specific procedural details cited in the literature.
dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, label="Figure 2: General Experimental Workflow for Comparing this compound Implants", labelloc=b, fontname="Arial", fontsize=10, size="7.6,6!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=9]; edge [arrowsize=0.7];
// Nodes A [label="Animal Selection & Acclimatization\n(Define species, age, sex, n)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Baseline Data Collection\n(Blood samples for hormone assays, testicular volume, behavioral scoring)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Randomized Group Assignment\n(Short-acting, Long-acting, Control)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Implant Administration\n(Subcutaneous, interscapular region)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Post-Implantation Monitoring\n(e.g., Daily, Weekly, Monthly)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Data Collection Timepoints\n(Hormone assays, clinical signs, semen analysis, histology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Analysis\n(Compare onset, duration, and degree of suppression)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Reversibility Assessment\n(Monitor return to baseline function after effect wanes)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } caption: "Figure 2: General Experimental Workflow for Comparing this compound Implants"
Protocol for this compound Implant Administration [18]
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Site Preparation: Shave a small patch of fur in the interscapular region. Cleanse the skin with a suitable antiseptic (e.g., 70% ethanol) and allow it to dry.
-
Implantation: Lift a fold of skin. Insert the needle of the pre-loaded implanter device subcutaneously. Fully depress the plunger to deposit the implant.
-
Withdrawal: Slowly withdraw the needle, ensuring the implant remains in place under the skin. Apply brief pressure to the site with sterile gauze.
-
Post-Procedure Monitoring: Monitor the animal until full recovery from anesthesia. Check the implantation site for signs of inflammation or infection in the subsequent days.
Protocol for Hormone Analysis (Testosterone) [3]
-
Blood Collection: Collect blood samples via standard venipuncture at predetermined intervals (e.g., baseline, Day 7, Day 21, Day 45, and then monthly).
-
Sample Processing: Centrifuge blood samples to separate serum. Store serum at -20°C or lower until analysis.
-
Assay: Analyze serum testosterone concentrations using a validated method, such as a competitive chemiluminescence immunoassay. Efficacy is often defined by sustained testosterone levels below a basal threshold (e.g., <0.1 ng/mL).[3][11]
Protocol for Histological Assessment (Testes) [18]
-
Tissue Collection: At the experimental endpoint, euthanize the animal via an approved method. Dissect the testes and remove adjoining tissue.
-
Fixation: Fix the tissue in a suitable solution (e.g., 10% neutral buffered formalin).
-
Processing & Staining: Dehydrate the tissue through graded ethanol, clear in xylene, and embed in paraffin wax. Cut 5 µm sections and mount on slides. Stain with Hematoxylin and Eosin (H&E) to evaluate seminiferous tubule integrity and spermatogenesis.
Conclusion
Both short-acting (4.7 mg) and long-acting (9.4 mg) this compound implants are effective tools for the reversible suppression of reproductive function. The choice between them depends entirely on the required duration of action for the research or clinical application. The 4.7 mg implant is suitable for studies requiring suppression for a period of 6 to 12 months, while the 9.4 mg implant offers a significantly longer duration, often exceeding two years in species like cats.[5] Researchers must consider the species-specific variability in response and design their experimental protocols with appropriate monitoring timelines to accurately capture the onset, duration, and reversal of this compound's effects.
References
- 1. Effects of this compound on Testosterone Secretion and Testicular Volume in Male Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. vet-es.virbac.com [vet-es.virbac.com]
- 4. poultrydvm.com [poultrydvm.com]
- 5. Length of efficacy and effect of implant location in adult tom cats treated with a 9.4 mg this compound subcutaneous implant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. ivis.org [ivis.org]
- 9. eazarmg.org [eazarmg.org]
- 10. Saint Louis Zoo | Suprelorin (this compound) [stlzoo.org]
- 11. researchgate.net [researchgate.net]
- 12. Long-term contraception in a small implant: A review of Suprelorin (this compound) studies in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of 4.7 mg this compound Acetate Implants in Suppressing Oestrus Cycle in Prepubertal Female Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of 4.7 mg this compound Acetate Implants in Suppressing Oestrus Cycle in Prepubertal Female Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. complete.bioone.org [complete.bioone.org]
- 17. bioone.org [bioone.org]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of Deslorelin Effectiveness Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deslorelin's performance in key veterinary species, supported by experimental data. This compound, a potent gonadotropin-releasing hormone (GnRH) agonist, is widely utilized for reproductive management. Its efficacy, however, varies significantly across species, influencing its clinical applications from estrus suppression and temporary contraception to ovulation induction. This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for research and development.
Mechanism of Action: GnRH Receptor Downregulation
This compound functions as a synthetic analogue of GnRH, binding to GnRH receptors in the anterior pituitary gland with greater affinity and stability than the endogenous hormone.[1][2][3] This initial binding triggers a "flare-up" effect, a transient surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2][3] However, continuous stimulation by this compound leads to the downregulation and desensitization of GnRH receptors.[1][2] This process involves receptor internalization and the uncoupling of intracellular signaling pathways, ultimately suppressing the synthesis and release of LH and FSH.[2][4] The subsequent decrease in gonadotropin levels leads to a reduction in gonadal steroid production, including testosterone and estrogen, resulting in a temporary and reversible state of infertility.[1][2][3]
Caption: this compound's signaling pathway in the anterior pituitary.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound across canines, felines, and equines.
Table 1: Efficacy of this compound Implants in Female Dogs (Canis lupus familiaris) for Estrus Suppression
| Parameter | 4.7 mg this compound Implant | Control (Placebo) | Reference |
| Median Time to First Estrus | 377 days | 217 days | [5][6][7] |
| Delay in Onset of Estrus | 160 days | - | [6] |
| Estradiol (E2) at First Estrus (pg/mL) | 29.31 ± 15.69 | 28.81 ± 11.65 | [6] |
| Progesterone (P4) at First Estrus (ng/mL) | 3.47 ± 6.12 | 2.12 ± 3.46 | [6] |
| Induced Estrus ("Flare-up") | Observed in 3/62 bitches (implanted at 16-18 weeks) | Not Applicable | [5][6][7] |
Table 2: Efficacy of this compound Implants in Male Cats (Felis catus) for Contraception
| Parameter | 4.7 mg this compound Implant | 9.4 mg this compound Implant | Reference |
| Time to Testosterone Suppression (≤0.1 ng/mL) | 77.9% of cats by Day 45 | Serum testosterone reached basal levels by Day 7 | [8][9] |
| Duration of Testosterone Suppression | At least 12 months | 750-850 days | [8][9] |
| Duration of Estrus Suppression (Females) | Mean: 16.0 ± 5.7 months | - | [10] |
| Return to Fertility (Males) | Approximately 2 years post-treatment | Normal fertility regained after ~805 days | [8][11] |
| Semen Quality | Azoospermia achieved after 70 days | - | [8] |
Table 3: Efficacy of this compound in Mares (Equus caballus) for Ovulation Induction
| Parameter | This compound (various formulations) | Control (Placebo/Saline) | Reference |
| Ovulation Rate (within 48h) | 68.8% - 78.6% | 4.3% - 16.4% | [12] |
| Interval to Ovulation | 40.6 - 41.2 hours | - | [13] |
| Pregnancy Rate (per cycle) | 1.12 embryos recovered (double ovulation protocol) | 0.57 embryos recovered | [14] |
| Effect on Interovulatory Interval | Prolonged by 23.8 ± 10.5 days (9.4 mg implant) | 17.0 ± 3.9 days | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key applications of this compound.
Canine Estrus Suppression (Prepubertal)
Objective: To evaluate the efficacy and safety of a 4.7 mg this compound implant in delaying the first estrus in prepubertal female dogs.
Experimental Design:
-
Animals: Healthy, intact prepubertal female dogs aged 12-18 weeks.
-
Groups:
-
Treatment Group: Subcutaneous administration of a 4.7 mg this compound implant.
-
Control Group: Subcutaneous administration of a placebo (e.g., 0.9% sodium chloride).
-
-
Monitoring:
-
Clinical assessment for signs of estrus (vulvar swelling, vaginal discharge) performed at regular intervals (e.g., Day 0, 7, 21, and then monthly).
-
Vaginal cytology to determine the stage of the estrous cycle.
-
Hormone assays (17β-estradiol and progesterone) from serum samples collected at each visit.
-
-
Data Analysis:
Feline Contraception (Male)
Objective: To assess the efficacy of a this compound implant in suppressing reproductive function in adult male cats.
Experimental Design:
-
Animals: Healthy, intact adult male cats.
-
Groups:
-
Treatment Group: Subcutaneous administration of a 4.7 mg or 9.4 mg this compound implant.
-
Control Group: Placebo implant or no treatment.
-
-
Monitoring:
-
Serum testosterone concentrations measured at baseline and at regular intervals post-implantation (e.g., weekly for the first month, then monthly).
-
Semen collection and analysis (volume, concentration, motility, morphology) to determine time to azoospermia.
-
Measurement of testicular volume and observation of penile spines.
-
-
Data Analysis:
Equine Ovulation Induction
Objective: To evaluate the efficacy of this compound in inducing ovulation in estrous mares.
Experimental Design:
-
Animals: Cycling adult mares.
-
Protocol:
-
Mares are monitored via transrectal ultrasonography to detect the presence of a dominant follicle (e.g., ≥30-35 mm in diameter) and uterine edema characteristic of estrus.
-
Once a suitable follicle is identified, mares are randomly assigned to a treatment or control group.
-
Treatment Group: Administration of this compound (e.g., 1.5 mg intramuscular injection or a slow-release implant).
-
Control Group: Administration of a placebo (e.g., saline injection).
-
-
Monitoring:
-
Transrectal ultrasonography is performed every 12-24 hours to determine the time of ovulation.
-
Blood samples may be collected to measure LH and progesterone concentrations.
-
-
Data Analysis:
Caption: A generalized experimental workflow for this compound efficacy trials.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of 4.7 mg this compound Acetate Implants in Suppressing Oestrus Cycle in Prepubertal Female Dogs [ouci.dntb.gov.ua]
- 6. Efficacy and Safety of 4.7 mg this compound Acetate Implants in Suppressing Oestrus Cycle in Prepubertal Female Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of 4.7 mg this compound Acetate Implants in Suppressing Oestrus Cycle in Prepubertal Female Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Length of efficacy and effect of implant location in adult tom cats treated with a 9.4 mg this compound subcutaneous implant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of 4.7 mg this compound Acetate Implants as a Neutering Option in Male Cats: A Large-Scale Multicentre Randomised Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contraceptive implants used by cat breeders in France: a study of 140 purebred cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term contraception in a small implant: A review of Suprelorin (this compound) studies in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound Slow-Release Implants Delay Ovulation and Increase Plasma AMH Concentration and Small Antral Follicles in Haflinger Mares - PMC [pmc.ncbi.nlm.nih.gov]
Validating Non-Invasive Monitoring for Deslorelin Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of non-invasive and invasive methods for monitoring the physiological and behavioral effects of the GnRH agonist, Deslorelin. The objective is to equip researchers with the necessary information to select appropriate monitoring techniques for their studies, with a focus on validating non-invasive approaches against established, more invasive methods. This guide includes detailed experimental protocols, comparative data, and visual workflows to facilitate understanding and implementation.
Introduction to this compound and the Need for Effective Monitoring
This compound is a potent gonadotropin-releasing hormone (GnRH) agonist used in veterinary medicine for temporary and reversible suppression of reproductive function. Its mechanism involves an initial stimulation of the pituitary-gonadal axis, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by downregulation and desensitization of GnRH receptors. This results in a sustained suppression of sex steroid production, including testosterone and estradiol.
Effective monitoring of this compound's effects is crucial for both clinical applications and research purposes. Traditionally, this has relied on invasive methods such as blood sampling to measure hormone concentrations. However, non-invasive techniques are gaining prominence due to their ethical advantages, reduced animal stress, and the ability to collect longitudinal data with greater ease. This guide explores the validity of these non-invasive methods by comparing them to their invasive counterparts.
Comparison of Monitoring Methods
The efficacy of this compound can be assessed through a variety of physiological and behavioral endpoints. Below is a comparison of common invasive and non-invasive monitoring techniques.
Table 1: Quantitative Comparison of Invasive and Non-Invasive Monitoring Methods
| Parameter Monitored | Invasive Method | Non-Invasive Method | Correlation & Remarks |
| Testosterone Levels | Serum Testosterone Assay (Blood Sample) | Fecal Androgen Metabolite (FAM) Assay (Fecal Sample) | Strong positive correlation has been demonstrated in several species. Fecal metabolites reflect circulating hormone levels over a period of hours, providing an integrated measure.[1] |
| Estradiol Levels | Serum Estradiol Assay (Blood Sample) | Fecal Estrogen Metabolite (FEM) Assay (Fecal Sample) | Strong positive correlation has been established, particularly for tracking estrous cycles and pregnancy.[1] |
| LH & FSH Levels | Serum LH/FSH Assays (Blood Sample) | Not directly measurable non-invasively. | The effects of LH and FSH (i.e., changes in sex steroids) are monitored non-invasively. |
| Fertility Status (Male) | Semen Analysis (Semen Collection) | Observation of Mating Behavior, Testicular Volume Measurement | Azoospermia (absence of sperm) is the definitive measure. Behavioral changes and reduced testicular volume are strong indicators of suppressed fertility. |
| Reproductive Behavior | Not applicable | Behavioral Scoring (Observation) | Changes in behaviors like urine marking, vocalization, aggression, and mounting are directly observable and quantifiable. |
Experimental Protocols
Detailed methodologies for key invasive and non-invasive monitoring techniques are provided below.
Invasive Method: Serum Testosterone Measurement
Objective: To quantify the concentration of circulating testosterone in a blood sample.
Protocol:
-
Sample Collection:
-
Collect a whole blood sample (typically 1-3 mL) via venipuncture into a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,500-2,000 x g for 15 minutes to separate the serum.
-
Carefully pipette the serum into a clean, labeled cryovial.
-
Store the serum at -20°C or -80°C until analysis.
-
-
Hormone Analysis (Example: Enzyme-Linked Immunosorbent Assay - ELISA):
-
Bring serum samples and ELISA kit reagents to room temperature.
-
Prepare standards and controls as per the manufacturer's instructions.
-
Pipette standards, controls, and serum samples into the appropriate wells of the microplate.
-
Add the enzyme-conjugated secondary antibody to each well.
-
Incubate the plate for the time specified in the kit protocol (e.g., 1-2 hours at 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound antibodies.
-
Add the substrate solution to each well and incubate in the dark until color develops.
-
Add a stop solution to halt the reaction.
-
Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
Calculate the testosterone concentration of the samples by comparing their absorbance to the standard curve.
-
Non-Invasive Method: Fecal Androgen Metabolite (FAM) Analysis
Objective: To quantify the concentration of testosterone metabolites in a fecal sample as a proxy for circulating testosterone levels.
Protocol:
-
Sample Collection and Storage:
-
Collect fresh fecal samples as soon as possible after defecation to minimize bacterial degradation of steroids.
-
Thoroughly mix the fecal sample to ensure homogeneity.
-
Place a subsample (approximately 0.5-1.0 g) into a labeled storage vial.
-
Freeze the sample immediately at -20°C or -80°C until extraction.
-
-
Steroid Extraction:
-
Lyophilize (freeze-dry) the fecal samples to remove water and then pulverize them into a fine powder.
-
Weigh a standardized amount of the dried fecal powder (e.g., 0.1-0.2 g).
-
Add a known volume of a solvent solution (e.g., 80% methanol in water) to the fecal powder.
-
Vortex the mixture vigorously for 30 minutes to extract the steroid metabolites.
-
Centrifuge the mixture at 2,500 x g for 20 minutes to pellet the solid fecal material.
-
Carefully collect the supernatant containing the extracted steroid metabolites.
-
-
Hormone Analysis (ELISA):
-
The extracted supernatant can be analyzed using a validated testosterone or androgen metabolite ELISA kit, following a similar procedure as described for serum analysis. The assay must be validated for the specific species and metabolite being measured to ensure accuracy.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the this compound signaling pathway and a typical experimental workflow for comparing monitoring methods.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Method Comparison.
Conclusion
Non-invasive monitoring techniques, particularly fecal steroid metabolite analysis and behavioral observation, offer valid and reliable alternatives to traditional invasive methods for assessing the effects of this compound. The strong correlation demonstrated between serum and fecal hormone concentrations, coupled with the direct observability of behavioral changes, provides a robust framework for non-invasive studies.[1] By reducing animal stress and allowing for more frequent and longitudinal data collection, these methods can enhance the quality and ethical standards of research in reproductive physiology and pharmacology. For optimal results, it is imperative that non-invasive hormone assays are thoroughly validated for the specific species and metabolites of interest.
References
A Comparative Analysis of Deslorelin and Surgical Neutering for Gonad Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison between the use of the GnRH agonist Deslorelin and traditional surgical neutering for fertility control and management of hormone-dependent conditions in companion animals. The information presented herein is supported by experimental data to aid in informed decision-making for research and clinical applications.
Introduction
The management of reproduction in companion animals is a cornerstone of population control and the mitigation of undesirable hormone-related behaviors and diseases. While surgical neutering (gonadectomy) has long been the standard, pharmacological alternatives like the GnRH superagonist this compound offer a reversible, non-invasive option.[1][2] This guide will explore the mechanisms, efficacy, side effects, and experimental evaluation of both methods.
Surgical neutering involves the complete removal of the gonads—testicles in males (orchiectomy) and ovaries in females (ovariectomy or ovariohysterectomy).[3] This procedure results in the permanent cessation of gamete and sex hormone production.[3] this compound, a synthetic analogue of gonadotropin-releasing hormone (GnRH), provides a temporary suppression of the reproductive axis.[4][5] It is administered as a slow-release implant.[6]
Mechanism of Action
This compound: A GnRH Agonist
This compound acts on the pituitary gland.[5] Initially, it mimics natural GnRH, causing a "flare-up" effect—a surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][4] This can temporarily increase sexual behaviors.[7][8] However, the continuous, non-pulsatile stimulation by this compound leads to the downregulation and desensitization of GnRH receptors on the pituitary gonadotroph cells.[5][9] This subsequent suppression of LH and FSH release leads to a significant decrease in the production of testosterone by the testes and estrogen by the ovaries, inducing a temporary state of infertility.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Spaying and neutering | American Veterinary Medical Association [avma.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Clinical Use of this compound in Companion Animals - Improve Veterinary Education US [improveinternational.com]
- 7. Long-term contraception in a small implant: A review of Suprelorin (this compound) studies in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cost-Effectiveness of Deslorelin in Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise manipulation of reproductive cycles is a critical component of many experimental designs. Deslorelin, a potent gonadotropin-releasing hormone (GnRH) agonist, has emerged as a key tool for applications ranging from timed ovulation induction to reversible fertility suppression. This guide provides an objective comparison of this compound's performance and cost-effectiveness against common alternatives, supported by experimental data and detailed protocols to aid in informed decision-making for research applications.
Mechanism of Action: The Dual Power of a GnRH Agonist
This compound is a synthetic analogue of the natural gonadotropin-releasing hormone.[1] Its mechanism of action is biphasic. Initially, it binds strongly to GnRH receptors in the pituitary gland, causing a "flare-up" effect—a surge in the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1] This initial stimulation is often harnessed for inducing ovulation.
However, with sustained exposure from a long-acting implant, this constant stimulation leads to the downregulation and desensitization of GnRH receptors.[2] The pituitary gland effectively becomes unresponsive, leading to a profound and sustained suppression of LH and FSH release. This second phase results in a reversible, chemical castration, making it a valuable tool for long-term fertility control in research animals.[2]
Comparative Analysis of Alternatives
The choice of a reproductive control agent depends heavily on the specific research goal. This compound's primary applications are ovulation induction and fertility suppression, each with distinct alternatives.
For Ovulation Induction: The most common alternatives are human Chorionic Gonadotropin (hCG) and other GnRH agonists like Buserelin and Histrelin.
For Fertility Suppression: The primary alternative is permanent surgical castration (orchiectomy or ovariectomy).
The following table provides a comparative overview of these options.
| Feature | This compound (Implant/Injectable) | human Chorionic Gonadotropin (hCG) | Buserelin | Surgical Castration |
| Mechanism | GnRH Agonist: Initial LH/FSH surge, then downregulation.[1][2] | LH analogue: Directly stimulates ovulation of a mature follicle. | GnRH Agonist: Stimulates LH/FSH release.[3] | Physical removal of gonads, eliminating sex hormone production.[4] |
| Primary Use | Ovulation induction, reversible long-term contraception. | Timed ovulation induction. | Ovulation induction, treatment of follicular cysts.[3] | Permanent sterilization. |
| Administration | Subcutaneous implant or Intramuscular injection. | Intravenous or Intramuscular injection.[1][3] | Intramuscular or Subcutaneous injection.[3][5] | Surgical procedure under general anesthesia.[6] |
| Onset/Duration | Ovulation in ~36-48 hrs; Contraception for 6-12+ months.[1][7] | Ovulation in ~24-48 hrs.[1][8] | Ovulation in ~24-48 hrs.[3] | Immediate sterility; permanent effect. |
| Reversibility | Yes, fertility returns after implant is depleted/removed.[9] | N/A (short-acting). | N/A (short-acting). | No, permanent. |
| Key Advantage | Reversibility, long-term efficacy with a single application. | High efficacy for timed ovulation, low cost per dose. | Effective alternative to hCG, may avoid antibody formation.[10] | Permanent, one-time procedure. |
| Key Disadvantage | Higher initial cost, potential for initial "flare-up" effect. | Can induce antibody formation with repeated use, reducing efficacy.[11] | May require multiple doses for consistent effect.[10] | Irreversible, requires anesthesia and post-op care.[9] |
| Est. Cost/Treatment * | ~
| ~$11 - $18 per 1500-2500 IU dose.[12] | ~$5 - $10 per 40 µg dose. | ~$250 - $500+ (varies widely by facility and species). |
*Costs are estimates for research purposes and can vary significantly based on supplier, volume, and species.
Experimental Data Summary
Quantitative data from controlled studies are essential for assessing efficacy.
Table 1: Comparative Efficacy for Ovulation Induction in Mares
| Agent | Dose & Route | N (Cycles) | Ovulation within 48h (%) | Mean Time to Ovulation (hours) | Source(s) |
| This compound (Injectable) | 1.25 mg IM | 32 | 93.8% | Not Specified | [2] |
| This compound (Implant) | 1 pellet | 31 | 87.1% | Not Specified | [2] |
| This compound (Injectable) | 1.5 mg IM | 20 | Not Specified | 36.6 | [1] |
| hCG | 1700 IU IV | 20 | Not Specified | 45.6 | [1] |
| hCG | 1500 IU IV | Not Specified | 100% | 36.7 | [3] |
| Buserelin | 40 µg IM | Not Specified | Not Specified | 43.9 | [3] |
| Histrelin | 0.5 mg IM | 60 | Not Specified | 38.0 | [13] |
Table 2: Efficacy of this compound (4.7 mg Implant) for Fertility Suppression
| Species / Goal | Key Outcome Metric | Result | Source |
| Male Cats | % with Testosterone ≤0.10 ng/mL at Day 186 | 84.4% | [14] |
| Prepubertal Female Dogs | Median delay in onset of first estrus vs. control | 160 days | [9] |
Experimental Protocols
Detailed and reproducible methodologies are the foundation of sound scientific research.
Protocol 1: this compound-Induced Ovulation in Mares
-
Animal Selection: Select healthy, cycling mares in estrus.
-
Follicular Monitoring: Beginning on the second day of estrus, perform daily transrectal ultrasonography to monitor ovarian follicular development and uterine edema.
-
Treatment Criteria: Administer treatment when a dominant follicle reaches a diameter of ≥35 mm and a prominent uterine edema pattern is observed.[2]
-
Administration: Administer a single 1.8 mg dose of this compound via intramuscular injection.[13]
-
Ovulation Monitoring: Perform ultrasonography every 12-24 hours post-treatment to accurately determine the time of ovulation. Ovulation is confirmed by the disappearance of the large follicle.[2]
-
Data Collection: Record follicle size at treatment, time of administration, and time of ovulation.
Protocol 2: hCG-Induced Ovulation in Mares
-
Animal Selection & Monitoring: Follow steps 1-2 as in the this compound protocol.
-
Treatment Criteria: Administer treatment when a dominant follicle is ≥35 mm in diameter.[1]
-
Administration: Administer a single dose of 1500-2500 IU of hCG via intravenous injection.[1][3]
-
Ovulation Monitoring & Data Collection: Follow steps 5-6 as in the this compound protocol.
Protocol 3: Surgical Castration in a Research Canine
-
Pre-Operative Preparation: Perform a pre-anesthetic examination and bloodwork. Withhold food for 12 hours prior to surgery.
-
Anesthesia & Analgesia: Administer pre-operative analgesics and sedatives. Induce general anesthesia using an appropriate injectable or inhalant agent and maintain via endotracheal intubation.[15] An intra-testicular local anesthetic block can provide additional analgesia.[6]
-
Surgical Preparation: Position the animal in dorsal recumbency. Aseptically clip and prepare the pre-scrotal or scrotal area. Drape the surgical site.[6]
-
Procedure (Pre-scrotal approach):
-
Make a single incision on the midline, cranial to the scrotum.
-
Exteriorize one testicle through the incision.
-
Using either an open (incising the vaginal tunic) or closed technique, place two or three clamps across the spermatic cord.
-
Place secure ligatures using absorbable suture material in the crushed tissue beds created by the clamps.
-
Transect the cord between the distal clamp and the ligatures.
-
Check the stump for hemorrhage before releasing it into the inguinal canal.
-
Repeat for the second testicle.
-
-
Closure: Close the subcutaneous tissue and skin layers with absorbable sutures.
-
Post-Operative Care: Monitor the animal during recovery. Provide post-operative analgesics for 3-5 days. Restrict activity and use an Elizabethan collar to prevent self-trauma to the incision site.[15]
Cost-Effectiveness Assessment
A simple comparison of drug prices is insufficient for determining true cost-effectiveness in a research setting. A broader analysis must include direct costs, indirect (labor) costs, and the scientific value derived from the chosen method.
-
Direct Costs: For single-use ovulation induction, hCG and Buserelin are significantly cheaper per dose than this compound. For long-term contraception, the initial cost of a this compound implant is substantially lower than surgical castration, which involves facility fees, anesthesia, and surgeon time.[16]
-
Indirect (Labor) Costs: This is where this compound implants show a distinct advantage for long-term studies. A single implant application can provide 6-12 months of fertility suppression, whereas alternatives might require repeated injections, handling, and monitoring, increasing labor costs and potential stress on the animals. For ovulation induction, the single-injection protocols for all agents are broadly similar in labor requirements.
-
Scientific Value & Reversibility: In many research models, particularly those involving valuable genetic lines or long-term breeding studies, reversibility is paramount. This compound offers the ability to temporarily remove an animal from the breeding pool and later return it to fertility. This is a key advantage over surgical castration, where the genetic material is permanently lost. This reversibility can be invaluable, justifying the higher initial drug cost. Chemical castration allows for the study of the effects of sex hormone removal without the confounding variables of a major surgical procedure and recovery.[9]
Conclusion
This compound is a versatile and powerful tool for reproductive research, offering both reliable ovulation induction and, uniquely, long-term, reversible fertility suppression.
When assessing its cost-effectiveness, researchers must look beyond the initial price per unit.
-
For short-term ovulation induction, agents like hCG and Buserelin are often more cost-effective due to their lower per-dose cost, assuming high efficacy and no issues with antibody formation.
-
For long-term fertility suppression, this compound implants present a highly cost-effective and scientifically valuable alternative to surgical castration. The avoidance of surgery and anesthesia, reduced labor for ongoing treatment, and the critical advantage of reversibility make it the superior choice for many long-term research protocols, especially those involving genetically valuable animals.
The ultimate decision rests on the specific aims, duration, and budget of the research project. By weighing the direct costs against the indirect benefits of labor efficiency and scientific flexibility, researchers can select the most appropriate and cost-effective agent for their needs.
References
- 1. scielo.br [scielo.br]
- 2. Comparative efficacy of BioRelease this compound® injection for induction of ovulation in oestrus mares: a field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. equimanagement.com [equimanagement.com]
- 4. Frontiers | Male animal sterilization: history, current practices, and potential methods for replacing castration [frontiersin.org]
- 5. A single subcutaneous administration of buserelin induces ovulation in the mare: field data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 7. The effectiveness and efficiency of ovulation induction agents in mares | IDEALS [ideals.illinois.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. qcvc.co.uk [qcvc.co.uk]
- 10. madbarn.com [madbarn.com]
- 11. madbarn.com [madbarn.com]
- 12. HCG (Chorulon) [rrvp.com]
- 13. Comparison of this compound and histrelin for induction of ovulation in mares | Clinical Theriogenology [clinicaltheriogenology.net]
- 14. Resource efficiency and economic implications of alternatives to surgical castration without anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wsava.org [wsava.org]
- 16. Resource efficiency and economic implications of alternatives to surgical castration without anaesthesia | animal | Cambridge Core [cambridge.org]
Safety Operating Guide
Navigating the Disposal of Deslorelin: A Guide for Laboratory Professionals
The proper disposal of Deslorelin, a potent synthetic gonadotropin-releasing hormone (GnRH) agonist, is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals, adherence to established protocols is essential to mitigate risks associated with hormonal activity and ensure compliance with waste management regulations. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in various forms.
The primary methods for this compound disposal involve chemical inactivation through incineration or disposal in an authorized landfill, always in accordance with local, state, and federal environmental regulations.[1][2][3] Pharmaceutical waste is broadly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which mandates safe management from generation to final disposal.[4][5] It is crucial to consult your institution's Environmental Health and Safety (EHS) department and local waste management authorities to ensure full compliance.[1][6]
General Disposal Procedures
The appropriate disposal route for this compound depends on its form (e.g., raw powder, implants) and whether it is unused, a residue from a spill, or contained within used laboratory articles.
Step-by-Step Guidance for Unused this compound:
-
Consult Safety Data Sheet (SDS): Always refer to the product-specific SDS for initial guidance on disposal.[1][2][3]
-
Identify Waste Category: Determine if the this compound waste is classified as hazardous. This may require consultation with your institution's EHS office.[4][7]
-
Primary Disposal Method (Incineration): The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3] This ensures the complete destruction of the hormonally active compound.
-
Alternative Disposal Method (Landfill): If incineration is not an option, the residue may be buried in an authorized landfill as directed by a State Land Waste Management Authority.[1]
-
Packaging for Disposal: Place the this compound waste in a sealed, clearly labeled container suitable for hazardous or special waste collection.[1][2]
-
Authorized Collection: Arrange for pickup by an authorized hazardous waste management company.[3][4]
Disposal of Contaminated Materials and Empty Containers:
-
Sharps and Implanters: Used needles and implanter syringes should be immediately placed in a designated, puncture-proof sharps container.[8] These containers should be disposed of through a certified medical or hazardous waste incineration service.[8] Do not attempt to reuse implanters.[6]
-
Empty Containers: Whenever possible, containers should be recycled after being thoroughly decontaminated. If recycling is not feasible, they should be disposed of in an authorized landfill.[1] Note that under RCRA, containers that held acutely toxic "P-list" drugs are also considered hazardous waste.[4]
-
Contaminated Labware and PPE: Gloves, bench paper, and other materials contaminated with this compound should be collected in a sealed plastic bag or other appropriate container and disposed of as hazardous or special waste.[1]
Handling and Disposal of Spills
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.[1]
Step-by-Step Spill Cleanup Protocol:
-
Ensure Personnel Safety: Evacuate non-essential personnel. The cleanup crew must wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, protective clothing, and a dust respirator.[1][2]
-
Containment: Prevent the spill from spreading or entering drains.[2]
-
For Dry Spills (Powder):
-
For Wet Spills:
-
Absorb the spill with inert material (e.g., vermiculite, sand, or earth).
-
Shovel the material into a suitable, labeled container for disposal.[1]
-
-
Decontamination: Wash the spill area thoroughly with large amounts of water.[1] Prevent the runoff from entering drains.
-
Reporting: If drains or waterways are contaminated, notify emergency services immediately.[1]
Quantitative Data Summary
While specific disposal parameters like incineration temperatures are determined by the disposal facility, handling and storage conditions are critical for maintaining product stability prior to use or disposal.
| Parameter | Value | Source(s) |
| Storage Temperature | 2°C to 8°C (Refrigerate) | [6][8] |
| Storage Condition | Do not freeze | [8][9] |
| Protection | Store away from heat, light, and moisture | [3] |
Experimental Protocols
Protocol for Surgical Removal of this compound Implants
In research settings, particularly in wildlife and animal studies, it is sometimes necessary to remove this compound implants to reverse their contraceptive effects.[10][11] While the implants are designed to be biocompatible and are often absorbed, they do not fully dissolve and can be surgically excised.[6][10]
Methodology:
-
Implant Location:
-
Surgical Preparation:
-
Anesthetize the animal according to standard institutional protocols.
-
Clip and surgically prepare the skin over the implant site using an appropriate disinfectant.[10]
-
-
Incision and Removal:
-
Make a small, sharp incision in the skin directly over the implant.
-
Using sterile forceps, carefully grasp the implant and gently remove it. If the implant breaks, make every effort to remove all visible pieces.[10]
-
-
Closure and Post-Operative Care:
-
Flush the incision site with sterile saline to help remove any remaining small fragments.[10]
-
Close the incision with sutures or surgical staples.
-
Provide appropriate post-operative care as required by the animal protocol.
-
The removed implant material should then be disposed of following the procedures for unused this compound, typically via incineration.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical decision-making process for the proper disposal of this compound waste and the workflow for implant removal in a research context.
Caption: Decision tree for the proper disposal of various forms of this compound waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. polypeptide.com [polypeptide.com]
- 3. polypeptide.com [polypeptide.com]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. nz.virbac.com [nz.virbac.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Saint Louis Zoo | Suprelorin (this compound) [stlzoo.org]
- 11. Location and removal of this compound acetate implants in female African lions (Panthera leo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comprehensive Safety and Handling Guide for Deslorelin
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Deslorelin in a research environment. The following step-by-step guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is a potent synthetic superagonist of Gonadotropin-Releasing Hormone (GnRH).[1] While some safety data sheets (SDS) state that the substance is not classified as hazardous under the Globally Harmonized System (GHS), others classify it as a reproductive toxicity Category 1B agent that may impair fertility.[2][3] It may also cause skin and eye irritation.[3][4] Due to its biological activity, special caution should always be exercised when handling this material.[3] Pregnant or women of child-bearing age should avoid contact with the product.[5]
Potential Health Effects:
Personal Protective Equipment (PPE)
A risk-based approach should be taken when selecting PPE for handling this compound. The required level of protection depends on the form of the compound (powder vs. solution/implant) and the procedure being performed.
| Scenario | Required Personal Protective Equipment |
| Handling Powder Form (e.g., weighing, preparing solutions) | Primary Engineering Control: Chemical fume hood.[3][7] Gloves: Chemical-resistant gloves (e.g., nitrile).[3][7] Eye Protection: Safety goggles or safety glasses with side shields.[3][7] Lab Coat/Gown: A lab coat or disposable gown is required.[3][7] Respiratory Protection: An appropriate NIOSH/MSHA-approved respirator should be worn when handling powder outside of a fume hood.[3] |
| Handling Solutions and Implants | Gloves: Chemical-resistant gloves (e.g., nitrile).[4][5] Eye Protection: Safety glasses or goggles.[4][5] Lab Coat/Gown: A lab coat is recommended.[4] |
| Cleaning Spills | Gloves: Heavy rubber gloves.[3] Eye/Face Protection: Full-face respirator or chemical safety goggles.[3] Protective Clothing: As needed to prevent skin contact.[3][4] Boots: Rubber boots.[3] |
Operational Plan: Procedural Guidance
The following workflow provides a step-by-step guide for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
